Product packaging for Bomyl(Cat. No.:CAS No. 122-10-1)

Bomyl

Cat. No.: B091220
CAS No.: 122-10-1
M. Wt: 282.18 g/mol
InChI Key: BZSSHIWHSJYWAD-ALCCZGGFSA-N
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Description

Bomyl ( 122-10-1) is an organophosphate compound with the molecular formula C9H15O8P and a molecular weight of 282.18 g/mol . It is supplied as a yellow to dark yellow oil . Researchers utilize this compound as an insecticide in agricultural and veterinary studies. Its primary applications in research include fly control for livestock and poultry, as well as pest management programs targeting specific insects such as the lygus bug ( L. hesperus ) on crops like alfalfa . As an organophosphate, its mechanism of action is based on the inhibition of acetylcholinesterase, a critical enzyme in the nervous system . This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15O8P B091220 Bomyl CAS No. 122-10-1

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... /Organophosphorus pesticides/

CAS No.

122-10-1

Molecular Formula

C9H15O8P

Molecular Weight

282.18 g/mol

IUPAC Name

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate

InChI

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5-

InChI Key

BZSSHIWHSJYWAD-ALCCZGGFSA-N

SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC

Canonical SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

boiling_point

155-164 °C @ 17 MM HG

Color/Form

LIQUID
YELLOW OIL

density

1.2

Other CAS No.

15272-78-3
122-10-1

shelf_life

STABLE WHEN STORED IN GLASS
HYDROLYZES IN ALKALI /TECHNICAL GRADE/
HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9
It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day.

solubility

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE;  PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE
SOL IN PROPYLENE GLYCOL

vapor_pressure

25 MM HG @ 25 °C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Bomyl's Mechanism of Action on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, exerts its primary toxic effect on the insect nervous system through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underlying this compound's neurotoxicity, supported by available data, experimental methodologies, and visual representations of the key pathways and processes. A comprehensive understanding of this compound's mode of action is crucial for the development of more selective and effective insecticides, as well as for managing insecticide resistance.

Introduction: The Cholinergic Synapse as a Primary Target

The insect nervous system, much like that of vertebrates, relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, this communication is mediated by the neurotransmitter acetylcholine (ACh). The process begins with the release of ACh from the presynaptic neuron into the synaptic cleft. ACh then binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate this signal and allow the neuron to return to its resting state, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into inactive choline and acetate.

This compound, as an organophosphate insecticide, disrupts this finely tuned process by targeting and inhibiting AChE. This inhibition leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nAChRs. The resulting overstimulation of the nervous system leads to hyperexcitation, paralysis, and ultimately, the death of the insect.

Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[1] This process involves the phosphorylation of a critical serine residue within the active site of the AChE enzyme.

The interaction can be broken down into the following steps:

  • Binding: The this compound molecule, with its electrophilic phosphorus atom, is attracted to the nucleophilic serine hydroxyl group in the active site of AChE.

  • Phosphorylation: A covalent bond is formed between the phosphorus atom of this compound and the oxygen atom of the serine residue. This results in a phosphorylated and inactivated AChE enzyme.

  • Irreversible Inhibition: The phosphorylated enzyme is extremely stable and hydrolyzes at a very slow rate, effectively leading to irreversible inhibition. This prevents ACh from accessing the active site and being broken down.

This irreversible inhibition distinguishes organophosphates like this compound from carbamate insecticides, which also inhibit AChE but through a more readily reversible carbamylation process.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition_by_this compound cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR->Postsynaptic Signal Propagation Inactivated_AChE Phosphorylated AChE (Inactive) This compound This compound This compound->AChE Irreversibly Inhibits

Mechanism of this compound's inhibitory action at the cholinergic synapse.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

While extensive searches of available literature did not yield specific IC50 or Ki values for this compound's inhibition of insect acetylcholinesterase, the general potency of organophosphates suggests that this compound would exhibit strong inhibitory activity. For context, other organophosphate insecticides have been shown to have IC50 values in the nanomolar to low micromolar range against various insect AChE enzymes.

Table 1: Representative IC50 Values for Organophosphate Insecticides against Insect Acetylcholinesterase

InsecticideInsect SpeciesIC50 Value
Chlorpyrifos-oxonCulex pipiens2.5 nM
ParaoxonMusca domestica10 nM
MalaoxonAphis gossypii50 nM

Note: This table provides examples for other organophosphates to illustrate the typical range of potency and does not contain data for this compound.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The most widely used method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Detailed Methodology for Ellman's Assay

A. Materials and Reagents:

  • Enzyme Source: Homogenized insect tissue (e.g., heads of houseflies) containing acetylcholinesterase, centrifuged to obtain a clear supernatant.

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., acetone or ethanol).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

B. Experimental Procedure:

  • Enzyme Preparation:

    • Homogenize insect heads in ice-cold 0.1 M phosphate buffer (pH 8.0).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the AChE enzyme and determine its protein concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 20 µL of DTNB solution (10 mM).

      • 20 µL of the enzyme preparation.

      • 10 µL of various concentrations of this compound solution (or solvent for the control).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of ATCI solution (75 mM) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Homogenize Insect Tissue (e.g., Housefly Heads) A2 Centrifuge to Obtain Enzyme Supernatant A1->A2 B1 Add Buffer, DTNB, and Enzyme A2->B1 B2 Add this compound (Inhibitor) or Solvent (Control) B1->B2 B3 Pre-incubate B2->B3 C1 Add ATCI (Substrate) to Initiate Reaction B3->C1 C2 Measure Absorbance at 412 nm (Kinetic Reading) C1->C2 D1 Calculate Reaction Rates C2->D1 D2 Determine % Inhibition D1->D2 D3 Plot and Calculate IC50 D2->D3

Workflow for a typical acetylcholinesterase inhibition assay.

Metabolism of this compound in Insects

The overall toxicity of an insecticide is influenced by its metabolism within the insect's body. Metabolic processes can either detoxify the compound, rendering it less harmful, or in some cases, activate it to a more toxic form. For organophosphates, metabolism is a critical factor in determining their insecticidal efficacy and selectivity.

While specific studies on the metabolism of this compound in insects are limited, information from mammalian systems suggests that hydrolysis is a key metabolic pathway. In the presence of mouse liver enzymes and glutathione, this compound is hydrolyzed to produce dimethyl phosphate.[1] It is plausible that similar hydrolytic and oxidative pathways, mediated by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases, are involved in the metabolism of this compound in insects. The efficiency of these metabolic pathways can vary significantly between different insect species, contributing to differences in their susceptibility to this compound.

Potential Secondary Targets and Off-Target Effects

While the primary target of this compound is unequivocally acetylcholinesterase, the overstimulation of the cholinergic system can lead to secondary effects on other neuronal components. The excessive accumulation of acetylcholine can lead to the desensitization of nicotinic acetylcholine receptors (nAChRs) over time.

Furthermore, while there is no direct evidence of this compound binding to other receptors at insecticidally relevant concentrations, the widespread disruption of neuronal function caused by AChE inhibition can have cascading effects on other neurotransmitter systems. However, these are considered secondary consequences of the primary mode of action.

Conclusion

This compound's mechanism of action on the insect nervous system is a classic example of organophosphate neurotoxicity. Its potent and irreversible inhibition of acetylcholinesterase leads to a cascade of events culminating in the disruption of cholinergic neurotransmission and the death of the insect. A thorough understanding of this mechanism, from the molecular interactions at the active site of AChE to the broader physiological consequences, is essential for the rational design of new insect control agents and for developing strategies to mitigate insecticide resistance. Further research to determine the specific inhibitory kinetics of this compound against a range of insect AChE enzymes and to elucidate its metabolic fate in various pest species would provide valuable data for refining its application and for the development of next-generation insecticides.

References

Cholinesterase Inhibition by Bomyl: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the inhibition of cholinesterase by the organophosphate insecticide Bomyl (dimethyl 3-(dimethoxyphosphinyloxy)-2-pentenedioate). Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this paper utilizes data from its close structural analog, Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate), to illustrate the principles of cholinesterase inhibition. Dichlorvos is a well-characterized organophosphate that acts as an irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide details the mechanism of action, presents quantitative inhibitory data for Dichlorvos as a proxy, outlines the standard experimental protocols for assessing cholinesterase inhibition, and provides visual representations of the key pathways and workflows.

Introduction to Cholinesterase Inhibition by Organophosphates

Organophosphates, including this compound and its analog Dichlorvos, are a class of compounds that exert their primary toxic effect through the inhibition of cholinesterase enzymes. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. Butyrylcholinesterase (BChE), found predominantly in plasma, liver, and the nervous system, also hydrolyzes acetylcholine and is inhibited by organophosphates.

The general mechanism of cholinesterase inhibition by organophosphates involves the phosphorylation of a serine residue within the active site of the enzyme. This forms a stable, covalently bonded organophosphate-enzyme complex that is slow to hydrolyze, leading to what is functionally considered irreversible inhibition.

Quantitative Data on Cholinesterase Inhibition

Table 1: Inhibitory Potency of Dichlorvos against Cholinesterases

Enzyme SourceInhibitorIC50MethodReference
Tambaqui (Colossoma macropomum) Brain AChEDichlorvos0.081 ppm (0.368 µM)Ellman's Method[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified experimental conditions.

Mechanism of Action: Acetylcholinesterase Inhibition by Organophosphates

The inhibition of acetylcholinesterase by organophosphates like Dichlorvos (and presumably this compound) is a two-step process. Initially, the organophosphate molecule reversibly binds to the active site of the enzyme. This is followed by the phosphorylation of the serine hydroxyl group in the catalytic triad of the enzyme, leading to the formation of a stable, inactive enzyme-inhibitor complex. This process is illustrated in the signaling pathway diagram below.

G Mechanism of Acetylcholinesterase Inhibition by Organophosphates AChE Active Acetylcholinesterase (AChE) Complex Reversible AChE-Organophosphate Complex AChE->Complex Binding OP Organophosphate Inhibitor (e.g., Dichlorvos) OP->Complex Inhibited_AChE Phosphorylated (Inactive) AChE Complex->Inhibited_AChE Phosphorylation Aging Aging (Dealkylation) Inhibited_AChE->Aging Slow Reactivation Reactivation (e.g., by Oximes) Inhibited_AChE->Reactivation Possible before aging Aged_AChE Aged (Irreversibly Inactive) AChE Aging->Aged_AChE Reactivated_AChE Reactivated AChE Reactivation->Reactivated_AChE

Caption: Covalent modification of acetylcholinesterase by an organophosphate inhibitor.

Experimental Protocols

The most common method for determining cholinesterase activity and inhibition is the Ellman's assay. This spectrophotometric method is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine by cholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Ellman's Assay for Cholinesterase Inhibition

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test inhibitor (e.g., this compound, Dichlorvos) dissolved in an appropriate solvent (e.g., DMSO)

  • Solvent for control

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer to the desired concentrations.

  • Assay Setup in a 96-well Plate:

    • Blank: Add buffer, DTNB, and substrate.

    • Control (100% activity): Add buffer, enzyme solution, DTNB, and the solvent used to dissolve the inhibitor.

    • Test Sample: Add buffer, enzyme solution, DTNB, and the test inhibitor at various concentrations.

  • Pre-incubation:

    • Incubate the plate with the enzyme and inhibitor (or solvent control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction:

    • Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the cholinesterase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Cholinesterase Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (AChE/BChE) - Buffer (pH 8.0) - DTNB - Substrate (ATCI/BTCI) - Inhibitor Stock Add_Enzyme Add Enzyme, Buffer, and DTNB to wells Reagents->Add_Enzyme Add_Inhibitor Add Inhibitor (or solvent control) to wells Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate (e.g., 15 min at 25°C) Add_Inhibitor->Preincubation Add_Substrate Initiate reaction by adding Substrate (ATCI/BTCI) Preincubation->Add_Substrate Measure Measure Absorbance at 412 nm kinetically Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot Calc_IC50 Determine IC50 value Plot->Calc_IC50

Caption: A typical workflow for determining the IC50 of a cholinesterase inhibitor.

Conclusion

This compound, as an organophosphate insecticide, is expected to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase through a mechanism of covalent phosphorylation of the enzyme's active site serine. While specific kinetic data for this compound are scarce, the data for the structurally analogous compound Dichlorvos indicate high inhibitory potency in the micromolar range. The standardized Ellman's assay provides a robust and reliable method for quantifying the inhibitory activity of this compound and other organophosphates. Further research to determine the specific kinetic constants (k_i, K_d, and k_p) for this compound would provide a more complete understanding of its interaction with cholinesterases. This information is crucial for toxicological risk assessment and the development of potential antidotes.

References

Toxicological Profile of Bomyl Insecticide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Bomyl is an organophosphate insecticide. This guide provides a summary of the available toxicological data for this compound to inform researchers, scientists, and professionals in drug development. Despite a comprehensive search of publicly available scientific literature and regulatory databases, detailed toxicological information on this compound is exceptionally limited. The acute oral toxicity in rats has been established; however, extensive data gaps exist for other toxicological endpoints, including dermal and inhalation toxicity, sub-chronic and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, specific details regarding its toxicokinetics and the precise mechanism of acetylcholinesterase inhibition are not well-documented in accessible sources. This guide presents the available information and clearly delineates the areas where data is lacking to guide future research and risk assessment efforts.

Chemical and Physical Properties

PropertyValueReference
Chemical Name dimethyl 3-(dimethoxyphosphinoyloxy)pent-2-enedioate
CAS Number 122-10-1
Molecular Formula C9H15O8P
Molecular Weight 282.19 g/mol
Physical State Information not available
Solubility Information not available

Toxicological Data

A thorough review of available literature yielded limited quantitative toxicological data for this compound. The primary available data point is its acute oral toxicity in rats.

Table 1: Acute Toxicity of this compound
SpeciesRouteEndpointValueReference
RatOralLD5032 mg/kg
Subchronic and Chronic Toxicity

No studies detailing the subchronic or chronic toxicity of this compound were identified. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for repeated exposures have not been established.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration tests specific to this compound have not been reported in the reviewed literature. Similarly, long-term carcinogenicity bioassays and reproductive toxicity studies in relevant animal models are not available.

Toxicokinetics

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. As an organophosphate, it is anticipated to be absorbed via oral, dermal, and inhalation routes. Metabolism is expected to occur in the liver, leading to the formation of metabolites that may be more or less toxic than the parent compound, followed by excretion. However, specific metabolic pathways and the identity of metabolites for this compound have not been described.

Mechanism of Action

Like other organophosphate insecticides, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Figure 1: Presumed Mechanism of Action of this compound

G cluster_synapse Synaptic Cleft This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE   Inhibition Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Accumulation Accumulation Overstimulation Overstimulation Receptor->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Presumed acetylcholinesterase inhibition by this compound.

Quantitative data on the inhibitory potency of this compound against AChE (e.g., IC50 or Ki values) are not available in the literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on this compound are not available in the public domain. For general guidance on the methodologies typically employed for pesticide toxicology testing, researchers are referred to the following standard protocols:

  • Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the test substance to fasted animals (e.g., rats) followed by observation for mortality and clinical signs of toxicity for a defined period.

  • Subchronic Oral Toxicity (90-day study): OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). This involves daily administration of the test substance at three or more dose levels to groups of animals for 90 days. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

  • Genotoxicity - Ames Test: OECD Test Guideline 471 (Bacterial Reverse Mutation Test). This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Genotoxicity - In Vitro Chromosomal Aberration Test: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test). This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Genotoxicity - In Vivo Micronucleus Test: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test). This in vivo assay evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting micronuclei in newly formed erythrocytes.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete based on publicly available information. While its high acute oral toxicity in rats is noted, a comprehensive understanding of its potential hazards to human health and the environment is severely hampered by the absence of data on other critical toxicological endpoints.

Key Data Gaps:

  • Acute dermal and inhalation toxicity.

  • Subchronic and chronic toxicity in rodent and non-rodent species.

  • Genotoxicity (in vitro and in vivo).

  • Carcinogenicity.

  • Reproductive and developmental toxicity.

  • Toxicokinetics (ADME) and metabolism.

  • Quantitative acetylcholinesterase inhibition data.

The lack of this critical information makes a thorough risk assessment for this compound challenging. Further research is imperative to fill these data gaps and to provide a comprehensive understanding of the toxicological profile of this insecticide. Researchers and professionals are advised to exercise caution and to consider the potential for significant toxicity based on its classification as an organophosphate and its high acute oral toxicity.

An In-Depth Technical Guide to the Chemical Structure and Properties of Bomyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, a potent organophosphate insecticide, has been utilized in agricultural applications for its efficacy against a range of insect pests. As with other compounds in its class, the primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical Structure and Identification

This compound is the common name for the chemical compound with the systematic IUPAC name dimethyl 3-(dimethoxyphosphoryl)oxypent-2-enedioate.[1] It is characterized by a central pentenedioate backbone with two methyl ester groups and a dimethyl phosphate group attached to the C3 position via an enol oxygen.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name dimethyl 3-(dimethoxyphosphoryl)oxypent-2-enedioate[1]
Chemical Formula C₉H₁₅O₈P[1][2][3]
CAS Registry Number 122-10-1[1][2]
Molecular Weight 282.18 g/mol [1][2][3]
Synonyms Dimethyl 3-hydroxyglutaconate dimethyl phosphate, GC-3707, ENT-24833[1][2]

Physicochemical Properties

This compound is a yellow-colored liquid or oil at room temperature.[2] Its solubility and partitioning behavior are critical determinants of its environmental fate and biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Yellow liquid/oil[2]
Boiling Point 155-164 °C at 17 mmHg[2]
Solubility Miscible with methanol, ethanol, acetone, and xylene. Practically insoluble in water, petroleum ether, and kerosene.[2]
Density 1.2 g/cm³[2]
Vapor Pressure 2.5 x 10⁻⁵ mmHg[2]
Octanol-Water Partition Coefficient (logP) 0.6 (Computed)[2]
Corrosivity Corrosive to iron, steel, and brass[2]

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors.[6][7] This overstimulation disrupts the normal functioning of the nervous system, leading to tremors, paralysis, and ultimately, the death of the insect.[4][7]

The inhibitory action of organophosphates like this compound on AChE is due to the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This forms a stable, covalent bond that is slow to hydrolyze, effectively inactivating the enzyme.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE_active Inhibition (Phosphorylation) Signal Continuous Nerve Signal Receptor->Signal Bomyl_Synthesis reagent1 Dimethyl 3-oxopentanedioate intermediate Chlorinated Intermediate reagent1->intermediate + reagent2 Sulfuryl Chloride (SO₂Cl₂) product This compound intermediate->product + reagent3 Trimethyl Phosphite (P(OCH₃)₃) purification Purification (e.g., Distillation) product->purification

References

Synthesis and manufacturing of Bomyl

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and manufacturing of a compound named "Bomyl" cannot be provided at this time. A thorough search of scientific and chemical literature has yielded no publicly available information on a substance with this name.

This suggests that "this compound" may be:

  • A highly niche or novel compound not yet described in public literature.

  • An internal research code or proprietary name not available in the public domain.

  • A potential misspelling of a different compound.

To proceed with your request, please verify the name of the compound and, if possible, provide additional identifiers such as:

  • A CAS (Chemical Abstracts Service) number.

  • The chemical formula or structure.

  • Any alternative names or synonyms.

Once more specific information is available, a comprehensive technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be developed.

An In-depth Technical Guide on the Acute and Subacute Toxicity of Bomyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, a dimethyl phosphate insecticide, is recognized for its potent activity against a range of pests. As an organophosphate, its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on its acute and subacute toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

PropertyValue
CAS Name 3-[(Dimethoxyphosphinyl)oxy]-2-pentenedioic acid dimethyl ester
CAS Registry Number 122-10-1
Molecular Formula C₉H₁₅O₈P
Molecular Weight 282.18 g/mol
Alternative Names GC-3707, ENT-24833, Swat
Physical State Liquid
Solubility Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in water, petroleum ether, and kerosene.

Acute Toxicity

The acute toxicity of a substance refers to the adverse effects that occur after a single or short-term exposure. For this compound, the most well-documented acute toxicity data is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Quantitative Acute Toxicity Data
SpeciesRoute of AdministrationParameterValueReference
RatOralLD5032 mg/kg[1]

Subacute Toxicity

Subacute toxicity studies involve repeated exposure to a substance over a longer period, typically 28 days, to determine the potential for cumulative effects and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Despite extensive literature searches, specific subacute toxicity studies for this compound, including NOAEL values, were not publicly available at the time of this review. The absence of this data represents a significant gap in the toxicological profile of this compound.

Experimental Protocols

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

This protocol outlines a typical procedure for determining the acute oral toxicity of a chemical.

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study cluster_2 Endpoint a Administer test substance to a single animal at a starting dose b Observe for 24-48 hours for signs of toxicity a->b c If animal survives, use a higher dose in the next animal. If animal dies, use a lower dose. b->c d Dose a group of animals (e.g., 3) with the selected starting dose e Observe for at least 14 days d->e f Record mortality, clinical signs, body weight changes, and gross pathology e->f g Based on the outcome, either stop the test or dose another group at a lower or higher dose f->g h Determine the LD50 value and the GHS toxicity category

A generalized workflow for an acute oral toxicity study.
General Protocol for a 28-Day Subacute Oral Toxicity Study (Following OECD Guideline 407)

This protocol describes a common framework for evaluating the subacute toxicity of a substance.

G cluster_0 Acclimatization cluster_1 Dosing Period (28 Days) cluster_2 Terminal Procedures cluster_3 Data Analysis a Animals (e.g., rats) are acclimatized to laboratory conditions for at least 5 days b Administer the test substance daily via gavage to at least 3 dose groups and a control group c Daily observations for clinical signs of toxicity b->c d Weekly measurement of body weight and food consumption b->d e At the end of the 28-day period, collect blood for hematology and clinical chemistry f Perform a full necropsy and weigh major organs e->f g Collect tissues for histopathological examination f->g h Analyze data to identify target organs and determine the No-Observed-Adverse-Effect Level (NOAEL)

A generalized workflow for a 28-day subacute oral toxicity study.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts and neuromuscular junctions.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of toxic signs and, at high doses, lethality.

Signaling Pathway of Cholinesterase Inhibition by this compound

The following diagram illustrates the molecular mechanism of this compound's action on acetylcholinesterase.

G cluster_0 Normal Synaptic Transmission cluster_1 This compound-Induced Toxicity ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds and activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Accumulated_ACh Accumulated ACh Overstimulated_AChR Overstimulated AChR Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Accumulated_ACh->Overstimulated_AChR Continuously binds and activates

Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

The available data on the toxicity of this compound is primarily limited to its acute oral toxicity in rats, with a determined LD50 of 32 mg/kg.[1] As an organophosphate insecticide, its primary mechanism of toxicity is the inhibition of acetylcholinesterase. There is a notable lack of publicly accessible information regarding the subacute and chronic toxicity of this compound, which is a critical data gap for a comprehensive risk assessment. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to repeated or prolonged exposure. Professionals in the fields of toxicology and drug development should exercise caution and consider the need for further studies when evaluating the safety of this compound.

References

Unraveling the Neurotoxic Profile of Bomyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the neurotoxic effects of this compound exposure, detailing its mechanism of action, potential secondary neurotoxic pathways, and relevant toxicological data. Experimental protocols for assessing neurotoxicity are outlined, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular and systemic impacts. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on organophosphates to present a robust profile of its expected neurotoxic properties.

Introduction

This compound, chemically known as 3-(dimethoxyphosphinyloxy)-N-methylisocrotonamide, is an organophosphate insecticide.[1] Like other compounds in its class, the principal mechanism of its toxicity lies in the disruption of the cholinergic system.[1][2] Understanding the neurotoxic profile of this compound is crucial for risk assessment, the development of safety guidelines, and the design of potential therapeutic interventions in cases of exposure. This technical guide aims to provide an in-depth analysis of the neurotoxic effects of this compound, tailored for professionals in research and drug development.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.

Mechanism of Inhibition:

  • Binding: The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, forming a covalent bond.

  • Phosphorylation: This phosphorylation of the enzyme results in an inactive AChE-Bomyl complex.

  • "Aging": Over time, this complex can undergo a process called "aging," where a chemical change occurs that further strengthens the bond, making the inhibition effectively irreversible.

  • ACh Accumulation: The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

  • Hyperstimulation: This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic hyperstimulation and subsequent paralysis of nerve function.[2]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) This compound This compound Inactive_AChE Inactive AChE ACh_Receptor ACh Receptors (Nicotinic & Muscarinic) Postsynaptic_Response Continuous Stimulation (Cholinergic Crisis)

Figure 1: Acetylcholinesterase Inhibition by this compound.

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, organophosphate exposure can trigger other neurotoxic pathways, contributing to the overall pathology.

Oxidative Stress

Exposure to organophosphates has been linked to the induction of oxidative stress in neuronal tissues. This can occur through the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants. The resulting cellular damage can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to neuronal apoptosis.

Oxidative_Stress_Pathway Bomyl_Exposure This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction Bomyl_Exposure->Mitochondrial_Dysfunction Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) Bomyl_Exposure->Antioxidant_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Cellular Oxidative Damage ROS_Production->Oxidative_Damage Antioxidant_Depletion->Oxidative_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Neuronal_Apoptosis Neuronal Apoptosis Lipid_Peroxidation->Neuronal_Apoptosis Protein_Oxidation->Neuronal_Apoptosis DNA_Damage->Neuronal_Apoptosis

Figure 2: Oxidative Stress Pathway in this compound Neurotoxicity.
Glutamatergic and Dopaminergic System Disruption

Organophosphates can also affect other neurotransmitter systems. Dysregulation of glutamatergic neurotransmission can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors results in neuronal damage and death. Furthermore, alterations in dopamine signaling have been observed, potentially contributing to long-term neurological and cognitive deficits.

Quantitative Toxicological Data

Specific quantitative data on the neurotoxicity of this compound is scarce in the readily available scientific literature. However, data from related compounds and general toxicological information provide a basis for risk assessment.

ParameterValueSpeciesRoute of ExposureSource
Probable Oral Lethal Dose 5 - 50 mg/kgHumanOral[1]
Acute Oral LD50 (Methomyl) 17 - 24 mg/kgRatOral[2]
Acute Dermal LD50 (Methomyl) >2000 mg/kgRabbitDermal[2]
Acute Inhalation LC50 (Methomyl) 0.28 mg/L (4h)RatInhalation[2]

Note: Data for methomyl, a structurally related carbamate insecticide that also inhibits acetylcholinesterase, is provided for comparative purposes due to the limited availability of specific data for this compound.

Experimental Protocols for Neurotoxicity Assessment

The following outlines a general workflow for assessing the neurotoxic potential of a compound like this compound, integrating both in vitro and in vivo methodologies.

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Exposure This compound Exposure (Dose-response) Cell_Culture->Exposure AChE_Assay AChE Inhibition Assay (IC50 Determination) Exposure->AChE_Assay Viability_Assay Cell Viability Assays (MTT, LDH) Exposure->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS, GSH levels) Exposure->Oxidative_Stress_Assay Data_Analysis Data Analysis and Risk Assessment Oxidative_Stress_Assay->Data_Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Dosing This compound Administration (Oral, Dermal, Inhalation) Animal_Model->Dosing Behavioral_Tests Neurobehavioral Testing (e.g., Motor activity, Learning, Memory) Dosing->Behavioral_Tests Cholinesterase_Measurement Brain and Blood Cholinesterase Activity Dosing->Cholinesterase_Measurement Histopathology Brain Histopathology Dosing->Histopathology Histopathology->Data_Analysis

Figure 3: Experimental Workflow for Neurotoxicity Assessment.
In Vitro Methodologies
  • Cell Culture: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.

  • Exposure: Cells are exposed to a range of this compound concentrations to determine dose-dependent effects.

  • Acetylcholinesterase Inhibition Assay: The Ellman's assay is a standard colorimetric method to determine the IC50 value of AChE inhibition.

  • Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) are used to quantify cytotoxicity.

  • Oxidative Stress Markers: Cellular levels of reactive oxygen species (ROS) and glutathione (GSH) are measured to assess oxidative stress.

In Vivo Methodologies
  • Animal Models: Rats are a common model for studying the in vivo neurotoxicity of organophosphates.[3]

  • Dosing: this compound can be administered via various routes, including oral gavage, dermal application, or inhalation, to mimic potential human exposure scenarios.[3]

  • Neurobehavioral Assessments: A battery of tests is used to evaluate motor function, learning, memory, and anxiety-like behaviors.

  • Cholinesterase Activity Measurement: Blood and brain tissue are collected to measure the level of AChE inhibition.

  • Histopathology: Brain tissue is examined for signs of neuronal damage, inflammation, and apoptosis.

Conclusion

This compound is a potent neurotoxin that primarily acts by inhibiting acetylcholinesterase, leading to a cholinergic crisis. Evidence from related organophosphates suggests that secondary mechanisms, including oxidative stress and excitotoxicity, likely contribute to its overall neurotoxic profile. While specific quantitative data for this compound are limited, the established understanding of organophosphate toxicology provides a strong framework for assessing its risks and guiding future research. Further studies are warranted to fully characterize the dose-response relationships and long-term neurological consequences of this compound exposure. This knowledge is essential for the development of effective preventative and therapeutic strategies for individuals at risk of exposure.

References

An In-depth Technical Guide on the Insecticidal and Anticholinesterase Properties of Bomyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, chemically known as dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate, is an organophosphate insecticide.[1] Like other compounds in its class, this compound's insecticidal efficacy stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on its anticholinesterase activity. Due to the limited availability of specific insecticidal and enzyme inhibition data for this compound in publicly accessible literature, this document also furnishes detailed experimental protocols for determining key quantitative metrics such as LD50 and IC50 values.

Quantitative Toxicological Data

Quantitative data on the toxicity of this compound is not extensively available in the reviewed scientific literature. The following tables are structured to present key toxicological and enzyme inhibition parameters. While specific data for insects and in vitro acetylcholinesterase inhibition are currently unavailable, the provided oral LD50 in rats offers a baseline for its mammalian toxicity. The subsequent experimental protocols are designed to enable researchers to determine these missing values for this compound or other insecticides.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral32[1]
Insect Species (e.g., Musca domestica)TopicalData not available
Insect Species (e.g., Aedes aegypti)IngestionData not available

Table 2: In Vitro Acetylcholinesterase Inhibition by this compound

Enzyme SourceIC50
e.g., Electric Eel AChEData not available
e.g., Housefly Head HomogenateData not available

Mechanism of Action: Anticholinesterase Activity

This compound, as an organophosphate, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft. This process is crucial for terminating the nerve impulse.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

Cholinergic Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal functioning of a cholinergic synapse and the disruptive effect of an organophosphate inhibitor like this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Action Potential Arrives ca_channel Voltage-gated Ca²⁺ Channels Open presynaptic->ca_channel 1 ca_influx Ca²⁺ Influx ca_channel->ca_influx 2 vesicles Synaptic Vesicles (containing Acetylcholine) ca_influx->vesicles 3 release Acetylcholine Release (Exocytosis) vesicles->release 4 ach Acetylcholine (ACh) release->ach 5 ache Acetylcholinesterase (AChE) ach->ache 6b. Normal Termination receptor ACh Receptors ach->receptor 6a. Normal Signaling ach->receptor 7. Continuous Stimulation hydrolysis ACh Hydrolysis ache->hydrolysis This compound This compound (Organophosphate) This compound->ache Inhibition products Choline + Acetate hydrolysis->products na_channel Na⁺ Channels Open receptor->na_channel depolarization Depolarization (New Action Potential) na_channel->depolarization

Caption: Cholinergic synapse function and organophosphate inhibition.

Experimental Protocols

The following sections provide detailed methodologies for determining the insecticidal and anticholinesterase properties of a compound like this compound.

Determination of Insecticide LD50

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The following protocols are adapted for insects.

1. Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

  • Materials:

    • Test insecticide (e.g., this compound)

    • Volatile solvent (e.g., acetone)

    • Microsyringe or microapplicator

    • Test insects (e.g., adult houseflies, Musca domestica)

    • Holding cages with food and water

    • Fume hood

  • Procedure:

    • Prepare a stock solution of the insecticide in the chosen solvent.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations.

    • Anesthetize the test insects lightly (e.g., with CO2 or by chilling).

    • Using the microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

    • Place the treated insects in holding cages with access to food and water.

    • Record mortality at specified time intervals (e.g., 24, 48 hours).

    • Analyze the dose-response data using probit analysis to calculate the LD50 value.

2. Ingestion Bioassay

This method assesses the toxicity of an insecticide when ingested.

  • Materials:

    • Test insecticide

    • Sugar solution (e.g., 10% sucrose)

    • Feeding vials or containers

    • Test insects (e.g., adult mosquitoes, Aedes aegypti)

    • Holding cages

  • Procedure:

    • Prepare a series of concentrations of the insecticide in the sugar solution. A control solution should contain only the sugar solution.

    • Transfer the test insects to the holding cages and starve them for a few hours to encourage feeding.

    • Introduce the feeding vials containing the different insecticide concentrations and the control solution into the cages.

    • Allow the insects to feed for a defined period.

    • After the feeding period, replace the treatment solutions with a normal sugar solution.

    • Record mortality at regular intervals.

    • Calculate the LC50 (median lethal concentration) from the concentration-mortality data, which can then be used to estimate the LD50 based on the volume of solution ingested.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine the in vitro inhibition of AChE.

  • Materials:

    • Source of acetylcholinesterase (e.g., purified from electric eel, or a homogenate of insect heads)

    • Test inhibitor (e.g., this compound)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.

    • Prepare a range of concentrations of the test inhibitor.

    • In the wells of the microplate, add the phosphate buffer, the AChE solution, and the different concentrations of the inhibitor. A control well should contain the buffer and enzyme but no inhibitor.

    • Incubate the plate for a specific period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DTNB and then the ATCI substrate to all wells.

    • The AChE will hydrolyze ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

    • Measure the change in absorbance over time at 412 nm using the microplate reader.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow

The following diagram outlines a general workflow for the assessment of a novel insecticide's anticholinesterase properties.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo ache_assay Acetylcholinesterase Inhibition Assay (Ellman's) in_vitro->ache_assay ic50 Determine IC50 ache_assay->ic50 data_analysis Data Analysis and Structure-Activity Relationship ic50->data_analysis topical Topical Application Bioassay in_vivo->topical ingestion Ingestion Bioassay in_vivo->ingestion ld50_topical Determine LD50 (Contact) topical->ld50_topical ld50_ingestion Determine LD50 (Ingestion) ingestion->ld50_ingestion ld50_topical->data_analysis ld50_ingestion->data_analysis end End: Toxicological Profile data_analysis->end

Caption: General workflow for insecticide evaluation.

Conclusion

References

An In-depth Technical Guide on the History and Development of Bomyl as a Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, was developed in the mid-20th century as a potent agent for the control of various insect pests, most notably flies in agricultural settings. This technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of this compound. It includes detailed information on its synthesis, mechanism of action as a cholinesterase inhibitor, toxicological profile, and environmental fate. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized through diagrams to facilitate a deeper understanding of this insecticide's lifecycle from discovery to its eventual discontinuation.

Introduction: The Emergence of Organophosphate Insecticides and the Development of this compound

The mid-20th century saw a surge in the development of synthetic organic pesticides to meet the growing demands of agricultural production. Among these, the organophosphates emerged as a highly effective class of insecticides. Their mechanism of action, the inhibition of acetylcholinesterase (AChE), led to potent and broad-spectrum insecticidal activity.

It was in this context that this compound was developed. Research chemists at Allied Chemical Corporation sought to create novel organophosphate compounds with specific applications. This compound, with the development code GC-3707, was one such compound that showed significant promise, particularly in the control of flies.[1] A key patent for the preparation of this compound was filed in 1959 by Gilbert, assigned to Allied Chemical, marking a significant milestone in its development.[1]

Chemical and Physical Properties

This compound is the common name for the chemical compound dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate.[1][2] It is a yellow to dark yellow oil and is miscible with several organic solvents, including methanol, ethanol, acetone, and xylene.[1][2] However, it is practically insoluble in water, petroleum ether, and kerosene.[1]

PropertyValueReference
Chemical Name dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate[2]
CAS Number 122-10-1[1][2]
Molecular Formula C9H15O8P[1][2]
Molecular Weight 282.18 g/mol [1][2]
Appearance Yellow to Dark Yellow Oil
Boiling Point 155-165 °C at 2 mmHg[1]
Solubility Miscible with methanol, ethanol, acetone, xylene; Practically insoluble in water, petroleum ether, kerosene[1]

Synthesis of this compound

General Synthesis Pathway

The synthesis of this compound, as described in the 1959 patent, involves the reaction of dimethyl 3-oxopentanedioate with a chlorinating agent, followed by a reaction with trimethyl phosphite.[1] This two-step process is a common method for the preparation of vinyl phosphate insecticides.

Experimental Protocol for Synthesis

Step 1: Chlorination of Dimethyl 3-Oxopentanedioate

A solution of dimethyl 3-oxopentanedioate in an inert solvent (e.g., chloroform or carbon tetrachloride) is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), at a controlled temperature. The reaction introduces a chlorine atom at the 2-position of the pentenedioate backbone.

Step 2: Reaction with Trimethyl Phosphite (Perkow Reaction)

The resulting chloro-intermediate is then reacted with trimethyl phosphite ((CH₃O)₃P). This reaction, a variation of the Perkow reaction, results in the formation of the vinyl phosphate ester, this compound, and methyl chloride as a byproduct. The product can then be purified by distillation under reduced pressure.

Synthesis_of_this compound reagent1 Dimethyl 3-Oxopentanedioate intermediate Chloro-intermediate reagent1->intermediate Chlorination reagent2 Sulfuryl Chloride (SO₂Cl₂) reagent2->intermediate product This compound intermediate->product Perkow Reaction reagent3 Trimethyl Phosphite reagent3->product AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Effect ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor Signal Transmission AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh in Synapse Hydrolysis ACh Hydrolysis AChE->Hydrolysis Normal Function This compound This compound Inhibition AChE Inhibition This compound->Inhibition Inhibition->AChE Blocks AChE ACh_accumulation ACh Accumulation Inhibition->ACh_accumulation Hyperexcitation Nervous System Hyperexcitation ACh_accumulation->Hyperexcitation Insect_death Insect Death Hyperexcitation->Insect_death

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bomyl in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bomyl, a systemic benzimidazole fungicide, is utilized in agriculture to combat a wide range of fungal diseases in crops. Due to its potential for environmental contamination and persistence in soil, sensitive and reliable analytical methods are crucial for monitoring its residues. This compound readily degrades to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is often the target analyte for residue analysis. This document provides detailed application notes and protocols for the detection of this compound (as carbendazim) and its primary metabolite, 2-aminobenzimidazole (2-AB), in soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Average RecoveryRelative Standard Deviation (RSD)
HPLC-UVBenomyl (as MBC)10 µg/kg (ppb)50 µg/kg (ppb)84%12%
HPLC-UVCarbendazim (MBC)10 µg/kg (ppb)50 µg/kg (ppb)84%7%
HPLC-UV2-Aminobenzimidazole (2-AB)10 µg/kg (ppb)50 µg/kg (ppb)83%14%
GC-MSCarbendazim (MBC)----

Note: Specific performance data for the GC-MS method can vary based on instrumentation and matrix effects. The provided HPLC-UV data is based on established EPA methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of this compound (as carbendazim) and its metabolite 2-AB in soil.

1. Sample Preparation and Extraction

  • Soil Sample Collection: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 20 g of the prepared soil sample into a 250 mL centrifuge bottle.

    • For recovery studies, fortify control samples with known concentrations of benomyl, MBC, or 2-AB at this stage.

    • Add 50 mL of extraction solution (10% ammonium hydroxide in acetonitrile).

    • Homogenize the sample using a tissue homogenizer at 50% power for 30 seconds.

    • Allow the solid particles to settle and decant the supernatant into a separate centrifuge bottle.

    • Repeat the extraction three more times with fresh extraction solution.

    • Combine the extracts and centrifuge for 10 minutes at 3000 rpm.[1]

    • Filter the clear extract through Whatman #541 filter paper if necessary.

2. Sample Cleanup and Concentration

  • Transfer the clear extract to a 500 mL evaporating flask.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.[2]

  • Dissolve the residue in 2 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[1]

3. HPLC-UV Analysis

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • HPLC Column: Two Zorbax® CN (25 cm x 4.6 mm) columns in series.[2]

  • Mobile Phase: 0.05M sodium phosphate (pH 3.5) containing 8% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • UV Detection Wavelength: 280 nm

  • Quantification: Create a standard curve by injecting standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.3, and 0.4 ppm) of carbendazim and 2-AB.[2] Compare the peak areas or heights of the analytes in the sample chromatogram to the standard curve to determine their concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a confirmatory analysis for carbendazim in soil. Due to the low volatility of carbendazim, a derivatization step is required.

1. Sample Preparation and Extraction (QuEChERS Method)

  • Soil Sample Collection: Follow the same procedure as in the HPLC-UV method.

  • Extraction:

    • Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for derivatization.

2. Derivatization

  • Transfer a measured volume of the cleaned-up extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of methoxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 2 hours for methoximation.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 6 hours for trimethylsilylation.[3]

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C

    • Ramp to 280°C at 30°C/min

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C (Splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of the derivatized carbendazim.

  • Quantification: Prepare matrix-matched calibration standards and subject them to the same derivatization procedure. Construct a calibration curve to quantify the analyte in the samples.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis soil_sample 20g Sieved Soil Sample extraction Solvent Extraction (Acetonitrile/NH4OH) soil_sample->extraction centrifugation1 Centrifugation (3000 rpm) extraction->centrifugation1 filtration Filtration centrifugation1->filtration evaporation Rotary Evaporation filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution syringe_filter 0.45 µm Syringe Filtration reconstitution->syringe_filter hplc_uv HPLC-UV Analysis syringe_filter->hplc_uv experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation (QuEChERS) cluster_cleanup_gc Dispersive SPE Cleanup cluster_derivatization Derivatization cluster_analysis_gc Analysis soil_sample_gc 10-15g Soil Sample extraction_gc Acetonitrile Extraction & Salting Out soil_sample_gc->extraction_gc centrifugation_gc1 Centrifugation extraction_gc->centrifugation_gc1 dspe d-SPE Cleanup (PSA/MgSO4) centrifugation_gc1->dspe centrifugation_gc2 Centrifugation dspe->centrifugation_gc2 derivatization_step Methoximation & Trimethylsilylation centrifugation_gc2->derivatization_step gc_ms GC-MS Analysis derivatization_step->gc_ms bomyl_mode_of_action cluster_fungal_cell Fungal Cell This compound This compound (Carbendazim) tubulin β-Tubulin Subunits This compound->tubulin Binds to microtubule_assembly Microtubule Assembly This compound->microtubule_assembly Inhibits tubulin->microtubule_assembly mitosis Mitosis (Cell Division) microtubule_assembly->mitosis Essential for fungal_growth Inhibition of Fungal Growth mitosis->fungal_growth Leads to (when inhibited)

References

Experimental protocol for Bomyl application in lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Bomyl is classified as an extremely toxic organophosphate insecticide.[1] All handling and experimental procedures must be conducted in a certified laboratory with appropriate personal protective equipment (PPE), including but not limited to safety goggles, gloves, and a lab coat. A properly functioning chemical fume hood is mandatory for all work with this compound. All waste must be disposed of as hazardous material according to institutional and national guidelines.

Introduction

This compound is an organophosphate compound known for its potent insecticidal properties.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2][3][4] By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death.[3][4] Due to its high toxicity in mammals, this compound is not a candidate for therapeutic drug development. However, it can serve as a tool compound in toxicological studies and for research into the mechanisms of organophosphate poisoning and the development of potential antidotes.

Physicochemical and Toxicological Data

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₅O₈P[1]
Molecular Weight 282.18 g/mol [1]
Physical State Liquid[1]
Boiling Point 155-164 °C at 17 mmHg[1]
Solubility Practically insoluble in water[1]
Oral LD₅₀ (rats) 32 mg/kg[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase. The organophosphate moiety of this compound covalently binds to the serine residue in the active site of AChE, leading to its irreversible inhibition.[2][4] This prevents the breakdown of acetylcholine, causing its accumulation in the synapse and leading to overstimulation of cholinergic receptors.

Signaling Pathway Diagram

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked by this compound) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds This compound This compound This compound->AChE Inhibits Response Continuous Stimulation AChR->Response Activates

Caption: Acetylcholinesterase inhibition by this compound at the cholinergic synapse.

Experimental Protocols

The following protocols are representative methods for studying the effects of organophosphates like this compound in a laboratory setting.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on acetylcholinesterase. The assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (handle with extreme caution)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

AChE_Assay_Workflow A Prepare Reagent Solutions (Buffer, AChE, DTNB, ATCI, this compound dilutions) B Add Buffer, AChE, and this compound dilutions to 96-well plate A->B C Pre-incubate at room temperature (e.g., 15 minutes) B->C D Add DTNB and ATCI to initiate the reaction C->D E Measure absorbance at 412 nm at multiple time points (kinetic) or at a fixed time point (endpoint) D->E F Calculate % Inhibition and IC₅₀ value E->F

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific enzyme source and activity.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and make serial dilutions in the same solvent. Further dilute in phosphate buffer to the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • This compound dilution (or solvent for control)

    • The final volume in each well before adding the substrate should be consistent (e.g., 180 µL). Include wells for a blank (no enzyme), a negative control (enzyme and solvent, no inhibitor), and a positive control (a known AChE inhibitor).

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

In Vivo Acute Toxicity Study (LD₅₀ Determination)

This protocol provides a general framework for determining the median lethal dose (LD₅₀) of this compound in a rodent model, such as rats. This experiment must only be performed in a facility with the appropriate ethical approvals and infrastructure for handling highly toxic substances and for animal care.

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Laboratory rats (e.g., Sprague-Dawley or Wistar), of a specific age and weight range, and of a single sex.

  • Oral gavage needles

  • Appropriate caging and animal care facilities

LD50_Workflow A Animal Acclimatization (e.g., 1 week) B Randomly assign animals to dose groups (including a vehicle control group) A->B C Prepare this compound formulations in vehicle at various concentrations B->C D Administer a single oral dose of this compound or vehicle to each animal C->D E Observe animals for clinical signs of toxicity and mortality over a defined period (e.g., 14 days) D->E F Record mortality data and calculate the LD₅₀ value using appropriate statistical methods (e.g., Probit analysis) E->F

Caption: Workflow for an in vivo acute oral toxicity (LD₅₀) study.

  • Animal Acclimatization:

    • House the animals in standard laboratory conditions for at least one week prior to the experiment to allow them to acclimate.

  • Dose Group Assignment:

    • Randomly assign animals to several dose groups, with a sufficient number of animals per group (e.g., 5-10). Include a control group that receives only the vehicle.

  • Dose Preparation and Administration:

    • Prepare solutions of this compound in the vehicle at the desired concentrations.

    • Administer a single dose of the this compound solution or vehicle to each animal via oral gavage. The volume administered should be based on the animal's body weight.

  • Observation:

    • Observe the animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality at regular intervals for a specified period (typically 14 days).

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Calculate the LD₅₀ value and its 95% confidence interval using appropriate statistical methods, such as probit analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood.

  • Spill and Decontamination: Have a spill kit readily available. In case of a spill, decontaminate the area with a suitable solution (e.g., a solution of sodium hydroxide to hydrolyze the organophosphate).

  • Waste Disposal: Dispose of all this compound-contaminated materials as hazardous waste according to institutional and regulatory guidelines.

These protocols provide a foundation for the laboratory application of this compound. Researchers should adapt these methods based on their specific experimental needs and always prioritize safety when working with this highly toxic compound.

References

Techniques for Studying Benomyl's Effect on Non-Target Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Bomyl" is likely a typographical error for "Benomyl," a widely studied systemic benzimidazole fungicide. This document will focus on Benomyl, providing detailed methods for assessing its impact on various non-target organisms.

Benomyl, introduced in 1968, is effective against a broad spectrum of fungi.[1] However, its use has raised concerns due to its effects on non-target species. Benomyl's primary mode of action is the disruption of microtubule assembly, which is fundamental to cell division in fungi and other eukaryotes.[1][2] Its principal degradation product, carbendazim (MBC), is also biologically active and more persistent in the environment.[3][4] This document provides researchers, scientists, and drug development professionals with detailed protocols to evaluate the ecotoxicological effects of Benomyl.

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the quantitative data on the toxicity of Benomyl to various non-target organisms. These values are critical for risk assessment and for designing further experimental studies.

Table 1: Acute Toxicity of Benomyl to Terrestrial Invertebrates

OrganismTest TypeEndpointValue (mg a.i./kg soil)Reference
Eisenia fetida (Earthworm)Acute (14 days)LC50 (Temperate)61 - 67[5]
Eisenia fetida (Earthworm)Acute (14 days)LC50 (Tropical)450 - 630[5]

Table 2: Chronic Toxicity of Benomyl to Terrestrial Invertebrates

OrganismTest TypeEndpointValue (mg a.i./kg soil)Reference
Eisenia fetida (Earthworm)ChronicEC50 (Temperate)1.0 - 1.6[5]
Eisenia fetida (Earthworm)ChronicEC50 (Tropical)0.8 - 12.9[5]

Table 3: Toxicity of Benomyl to Soil Microorganisms

OrganismEndpointValue (ppm)Reference
Bacillus circulansLD502528.74[6][7]
Azospirillum brazilienseLD501444.87[6][7]
Fusarium oxysporumLD5067.85[6][7]
Rhizobium melilotiLD5011.43[6]
Penicillium sp.LD506.01[6]

Table 4: Ecotoxicity of Benomyl to Other Non-Target Organisms

Organism ClassEndpointToxicity LevelReference
BirdsAcuteModerate[8]
FishAcute & ChronicModerate[8]
Daphnia sp.Acute & ChronicModerate[8]
HoneybeesAcute ContactModerate[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Benomyl on non-target organisms.

Protocol 1: Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)

This protocol determines the acute toxicity of Benomyl to earthworms (Eisenia fetida) in artificial soil. The endpoint is the LC50 (the concentration that is lethal to 50% of the test organisms) after 14 days.

Materials:

  • Adult earthworms (Eisenia fetida), 2-12 months old, with a clitellum, weighing 300-600 mg.

  • Artificial soil components: 70% sand, 20% kaolin clay, 10% finely ground sphagnum peat.

  • Calcium carbonate (CaCO3) to adjust pH to 6.0 ± 0.5.

  • Benomyl (analytical grade).

  • Glass containers (1L capacity).

  • Deionized water.

Procedure:

  • Preparation of Artificial Soil:

    • Thoroughly mix the sand, clay, and peat.

    • Adjust the pH to 6.0 ± 0.5 using CaCO3.

    • Moisten the soil with deionized water to 40-60% of its maximum water-holding capacity.

  • Preparation of Test Concentrations:

    • Conduct a preliminary range-finding test to determine the appropriate concentration range.[9]

    • For the definitive test, select at least five concentrations in a geometric series (e.g., 10, 20, 40, 80, 160 mg/kg dry soil).[10]

    • Prepare a stock solution of Benomyl. If soluble in water, dissolve in deionized water. If not, an organic solvent like acetone may be used, but a solvent control group must be included.

    • For each concentration, mix the required amount of Benomyl solution with the artificial soil to achieve a homogeneous distribution. Prepare four replicates for each concentration and the control.[9]

  • Test Setup:

    • Add 750 g of the prepared wet soil to each glass container.[9]

    • Acclimatize the earthworms in clean, moist artificial soil for at least 24 hours.

    • Select 10 healthy, active adult worms for each container. Rinse them with water and gently blot them dry before weighing and introducing them into the test vessels.

  • Incubation:

    • Cover the containers with perforated lids to allow air exchange but prevent the worms from escaping.

    • Incubate the containers in the dark at 20 ± 2°C for 14 days.[9]

  • Observation and Data Collection:

    • Assess mortality at day 7 and day 14 by emptying the soil onto a tray and counting the number of live and dead worms.[10]

    • A worm is considered dead if it does not respond to a gentle mechanical stimulus to the anterior end.

    • Record any behavioral changes (e.g., burrowing activity, lethargy).

    • At the end of the test, weigh the surviving worms to determine changes in biomass.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value and its 95% confidence limits using probit analysis or another appropriate statistical method.

Earthworm_Toxicity_Workflow prep_soil Prepare Artificial Soil (Sand, Clay, Peat, CaCO3) setup_vessels Set Up Test Vessels (750g soil/vessel) prep_soil->setup_vessels prep_conc Prepare Benomyl Concentrations (Geometric Series) prep_conc->setup_vessels add_worms Introduce Earthworms (10 worms/vessel) setup_vessels->add_worms incubate Incubate (14 days, 20°C, dark) add_worms->incubate observe_7 Assess Mortality (Day 7) incubate->observe_7 observe_14 Assess Mortality & Biomass (Day 14) observe_7->observe_14 analyze Data Analysis (Calculate LC50) observe_14->analyze

Workflow for the Earthworm Acute Toxicity Test (OECD 207).
Protocol 2: Assessing Effects on Soil Microbial Communities

This protocol evaluates the impact of Benomyl on the structure and function of soil microbial communities using a microcosm approach.

Materials:

  • Fresh field soil, sieved (2 mm) to remove large debris.

  • Microcosms (e.g., 500 mL glass jars with breathable lids).

  • Benomyl (analytical grade).

  • Deionized water.

  • Equipment for microbial analysis (e.g., plate count supplies, respirometer).

Procedure:

  • Microcosm Setup:

    • Place a known amount of sieved soil (e.g., 200 g dry weight equivalent) into each microcosm.

    • Adjust the soil moisture to 60% of the water-holding capacity and pre-incubate for 7 days at 25°C to allow the microbial community to stabilize.

  • Benomyl Application:

    • Prepare aqueous solutions of Benomyl to achieve the desired final concentrations in the soil (e.g., recommended field rate, 10x field rate).

    • Apply the Benomyl solution evenly to the soil surface in the microcosms. Use deionized water for the control group.

    • Thoroughly mix the soil to ensure even distribution of the fungicide.

  • Incubation:

    • Incubate the microcosms at a constant temperature (e.g., 25°C) for a specified period (e.g., 1, 7, 14, and 28 days).

  • Sampling and Analysis:

    • At each sampling time point, collect soil samples from replicate microcosms for each treatment.

    • Microbial Population Counts:

      • Perform serial dilutions of the soil sample.

      • Use plate counting on appropriate media to enumerate total bacteria (e.g., Nutrient Agar) and fungi (e.g., Rose Bengal Agar).

      • Incubate plates and count colony-forming units (CFUs).

    • Soil Respiration (Microbial Activity):

      • Measure CO2 evolution from the microcosms using a respirometer or by trapping CO2 in an alkali solution (e.g., NaOH) and titrating.

    • Enzyme Assays:

      • Measure the activity of key soil enzymes such as dehydrogenase (general microbial activity), urease (nitrogen cycling), and phosphatase (phosphorus cycling).

  • Data Analysis:

    • Compare the CFU counts, respiration rates, and enzyme activities between the Benomyl-treated groups and the control group at each time point using statistical tests (e.g., ANOVA, t-test).

Soil_Microcosm_Workflow setup Set Up Soil Microcosms (200g soil/jar) pre_incubate Pre-incubate (7 days, 25°C) setup->pre_incubate apply Apply Benomyl (Various Concentrations) pre_incubate->apply incubate Incubate (Up to 28 days) apply->incubate sample Collect Soil Samples (Days 1, 7, 14, 28) incubate->sample analysis Perform Analyses: - Plate Counts (CFU) - Soil Respiration (CO2) - Enzyme Assays sample->analysis

Workflow for the Soil Microcosm Study.
Protocol 3: Aquatic Invertebrate Acute Immobilization Test (Adapted from OECD Guideline 202)

This protocol assesses the acute toxicity of Benomyl to aquatic invertebrates, typically Daphnia magna. The endpoint is the EC50 (the concentration that causes immobilization in 50% of the daphnids) after 48 hours.

Materials:

  • Daphnia magna neonates (<24 hours old), sourced from a healthy culture.

  • Reconstituted hard water (or other suitable culture medium).

  • Benomyl (analytical grade).

  • Glass test beakers (e.g., 100 mL).

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of Benomyl in reconstituted water. If an organic solvent is necessary, its concentration should not exceed 0.1 mL/L, and a solvent control must be included.

    • Prepare at least five test concentrations in a geometric series from the stock solution.

  • Test Setup:

    • Use four replicate beakers for each test concentration and control.

    • Add the appropriate volume of test solution to each beaker (e.g., 50 mL).

    • Randomly allocate 5 Daphnia neonates to each beaker, resulting in 20 daphnids per concentration.

  • Incubation:

    • Incubate the test beakers at 20 ± 2°C under a 16:8 hour light:dark cycle for 48 hours.

    • Do not feed the daphnids during the test.

  • Observation and Data Collection:

    • At 24 and 48 hours, count the number of immobilized daphnids in each beaker.

    • Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

    • Record water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test.

  • Data Analysis:

    • Calculate the percentage of immobilized daphnids for each concentration at 48 hours.

    • Determine the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Daphnia_Toxicity_Workflow prep_solutions Prepare Benomyl Test Solutions & Controls setup_beakers Set Up Test Beakers (4 replicates/concentration) prep_solutions->setup_beakers add_daphnia Introduce Daphnia Neonates (5 daphnids/beaker) setup_beakers->add_daphnia incubate Incubate (48 hours, 20°C, 16:8 L:D) add_daphnia->incubate observe_24h Count Immobilized Daphnids (24 hours) incubate->observe_24h observe_48h Count Immobilized Daphnids (48 hours) observe_24h->observe_48h analyze Data Analysis (Calculate EC50) observe_48h->analyze

Workflow for the Daphnia magna Acute Immobilization Test.

References

Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assays of Bomyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphates, such as Bomyl (dimethyl 3-(dimethoxyphosphinyloxy)-2-pentenedioate), are a class of compounds known for their potent inhibition of cholinesterases.[1] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] The in vitro assessment of cholinesterase inhibition is a fundamental step in the toxicological profiling and drug development process for compounds like this compound.

The most widely used method for determining cholinesterase activity is the spectrophotometric method developed by Ellman.[3] This assay is based on the reaction of the thiol product of substrate hydrolysis with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified.[1][4] These application notes provide a detailed protocol for the in vitro determination of AChE and BChE inhibition by this compound using the Ellman's method, along with guidelines for data presentation and interpretation.

Data Presentation: Cholinesterase Inhibition by this compound

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table is presented as a template for researchers to populate with their own experimental data. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

EnzymeInhibitorIC50 (µM) - Example Data
Acetylcholinesterase (AChE)This compound[Insert Experimental Value]
Butyrylcholinesterase (BChE)This compound[Insert Experimental Value]

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.[3][5]

Materials:

  • Enzymes: Human recombinant or purified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

  • Substrates: Acetylthiocholine iodide (ATCI) and S-butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Inhibitor: this compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Buffer: Phosphate buffer (100 mM, pH 7.4)[3]

  • Microplate: 96-well, clear, flat-bottom

  • Microplate reader: Capable of measuring absorbance at 412 nm[3][4]

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer at the desired concentrations. The final concentration of DTNB is typically 0.5 mM.[3]

    • Prepare a series of dilutions of the this compound stock solution in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of the this compound dilution (or buffer for control wells)

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[3]

  • Enzyme Addition:

    • Add 10 µL of the enzyme solution (AChE or BChE) to each well, except for the blank wells.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).[3] The rate of the reaction is proportional to the enzyme activity.

Controls:

  • Enzyme Control (100% activity): Contains all reagents except the inhibitor (replace with buffer).

  • Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.

  • Solvent Control: Contains the highest concentration of the solvent used to dissolve this compound to check for any solvent effects on enzyme activity.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, this compound) Plate Prepare 96-well Plate Reagents->Plate AddBuffer Add Buffer, DTNB, and this compound Plate->AddBuffer PreIncubate Pre-incubate AddBuffer->PreIncubate AddEnzyme Add Enzyme PreIncubate->AddEnzyme AddSubstrate Add Substrate AddEnzyme->AddSubstrate MeasureAbs Measure Absorbance (412 nm, kinetic) AddSubstrate->MeasureAbs CalcRate Calculate Reaction Rates MeasureAbs->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition DetermineIC50 Determine IC50 CalcInhibition->DetermineIC50

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Response Postsynaptic Response Receptor->Response This compound This compound (Organophosphate) This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Note: Quantification of Bomyl (Benomyl) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed methodology for the quantification of Bomyl (assumed to be Benomyl), a widely used benzimidazole fungicide. Due to its rapid degradation in the environment and biological systems to carbendazim (methyl 2-benzimidazolecarbamate, MBC), which is also fungitoxic, analytical methods often focus on the determination of both benomyl and MBC. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and sensitive technique for the simultaneous quantification of these compounds in various matrices, including environmental and biological samples. This document outlines the necessary protocols, instrumentation, and data presentation for the accurate analysis of this compound and its primary metabolite.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of Benomyl and its degradation product, MBC. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterBenomyl (as MBC)MBC2-AB (another potential degradate)
Limit of Detection (LOD) 10 ppb10 ppb10 ppb
Limit of Quantitation (LOQ) 50 ppb50 ppb50 ppb
Average Recovery in Soil 84% (Standard Deviation: 12%)84%Not specified
UV Detection Wavelength 280 nm280 nmNot specified
Molecular Weight Factor (MBC to Benomyl) 1.53--

Experimental Protocols

This section details the step-by-step procedure for the extraction and HPLC analysis of this compound (Benomyl) and MBC from soil samples.[1]

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (reagent grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Benomyl and MBC analytical standards

  • Deionized water

  • Mobile phase (e.g., a mixture of chloroform and hexane (4:1) saturated with water or other suitable reversed-phase eluents)[2]

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Centrifuge and centrifuge bottles (250 mL)

  • Rotary evaporator

  • Vortex mixer

  • Syringes (5 mL)

  • Autosampler vials

Sample Preparation (Soil Matrix)
  • Extraction Solution Preparation : Prepare a fresh extraction solvent of 10% ammonium hydroxide in acetonitrile (v/v) by mixing 90 parts acetonitrile with 10 parts ammonium hydroxide. This solution should be used within two hours of preparation.[1]

  • Soil Extraction : Weigh 20 grams of the soil sample into a 250-mL centrifuge bottle.[1]

  • Add the extraction solvent to the soil sample.

  • Vortex the sample thoroughly to ensure complete mixing.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Solvent Removal : Carefully transfer the supernatant (ethyl acetate layer) to a 125-mL evaporating flask, passing it through a layer of anhydrous sodium sulfate to remove any residual water.[1]

  • Rinse the sodium sulfate with a small amount of ethyl acetate and add it to the evaporating flask.[1]

  • Evaporate the combined ethyl acetate extracts to a volume of approximately 2 mL using a rotary evaporator under gentle pressure.[1]

  • Reconstitution : Bring the final volume of the residue to 2 mL with the HPLC mobile phase.[1]

  • Filtration : Filter the reconstituted sample through a 0.45-µm syringe filter into an autosampler vial.[1]

  • The sample is now ready for HPLC analysis.

HPLC-UV Analysis
  • Chromatographic Conditions :

    • Column : A suitable reversed-phase column, such as a Brownlee LiChrosorb silica gel column, is recommended.[2]

    • Mobile Phase : A mixture of chloroform and hexane (4:1) saturated with water can be used.[2] The mobile phase composition should be optimized based on the specific column and instrument.

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Detection : UV detection at 280 nm.[2]

    • Injection Volume : 20 µL.[2]

  • Calibration : Prepare a series of standard solutions of Benomyl and MBC in the mobile phase at concentrations that span the expected sample concentration range.[1]

  • Analysis : Inject the prepared standards and samples onto the HPLC system.

  • Quantification : Create a standard curve by plotting the peak area against the concentration for each analyte. Determine the concentration of Benomyl (as MBC) and MBC in the samples by comparing their peak areas to the standard curve. Any residual benomyl in the sample is hydrolyzed to MBC during the extraction process and is quantified as MBC. To express the result as benomyl equivalents, the quantified MBC concentration is multiplied by a molecular weight factor of 1.53.[1]

Visualizations

Experimental Workflow for this compound (Benomyl) Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_output Data Output soil_sample 1. Weigh 20g Soil Sample add_extraction_solvent 2. Add Acetonitrile/ Ammonium Hydroxide soil_sample->add_extraction_solvent extract 3. Vortex and Centrifuge add_extraction_solvent->extract separate 4. Collect Supernatant (Ethyl Acetate Layer) extract->separate dry 5. Pass through Sodium Sulfate separate->dry evaporate 6. Rotary Evaporation to ~2mL dry->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute filter 8. Filter through 0.45µm Syringe Filter reconstitute->filter inject 9. Inject Sample into HPLC filter->inject separate_compounds 10. Chromatographic Separation inject->separate_compounds detect 11. UV Detection at 280nm separate_compounds->detect quantify 12. Quantification using Standard Curve detect->quantify results Concentration of This compound (as MBC) and MBC quantify->results

References

Application Notes and Protocols for Bomyl in Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bomyl (dimethyl 3-hydroxyglutaconate dimethyl phosphate) is an organophosphate insecticide that is considered highly toxic and is no longer registered for use in many countries. The information provided herein is for historical and research reference purposes only. Due to its hazardous nature and the availability of safer alternatives, the use of this compound in current pest management research is not recommended. All handling and application of this chemical should be conducted by trained professionals in a controlled environment with strict adherence to safety protocols.

Introduction

This compound is a non-systemic insecticide and acaricide with contact and stomach action. It functions as a cholinesterase inhibitor, disrupting the nervous system of target pests. Historically, it was used to control a range of pests, particularly flies, in agricultural and public health settings. These notes provide an overview of its historical application techniques for research purposes.

Data Presentation

The following tables summarize the known quantitative data for this compound. It is important to note that comprehensive modern data sets for this compound are limited due to its discontinued use.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name3-[(Dimethoxyphosphinyl)oxy]-2-pentenedioic acid dimethyl ester
CAS Number122-10-1[1]
Molecular FormulaC₉H₁₅O₈P[1]
Molecular Weight282.18 g/mol [1][2]
Physical StateYellowish liquid[2]
SolubilityPractically insoluble in water, miscible with methanol, ethanol, acetone, and xylene[1]

Table 2: Toxicological Data for this compound

ParameterSpeciesValueReference
Acute Oral LD50Rat32 mg/kg[1]Schafer, 1972
Residual Toxicity to Honey BeesApis mellifera2 days[3]
Human Toxicity (Probable Oral Lethal Dose)Human5-50 mg/kg (Extremely Toxic)[2]

Experimental Protocols

The following are generalized protocols for conducting field efficacy trials with this compound, based on standard pesticide research methodologies. These protocols should be adapted based on specific research objectives, target pests, and environmental conditions.

Protocol 3.1: Field Efficacy Trial for Residual Fly Control

  • Objective: To evaluate the residual efficacy of a this compound formulation for the control of house flies (Musca domestica) on a treated surface.

  • Materials:

    • This compound formulation (e.g., Wettable Powder - WP)

    • Hand-pump sprayer or similar application equipment

    • Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, respirator, eye protection

    • Test surfaces (e.g., plywood boards, concrete blocks)

    • Caged house flies (laboratory-reared)

    • Stopwatch, thermometer, hygrometer

  • Methodology:

    • Preparation of Test Solution: Prepare the this compound spray solution according to the desired concentration. For example, to achieve a specific application rate (e.g., mg of active ingredient per square meter), calculate the required amount of this compound formulation to be mixed with a known volume of water.

    • Treatment Application:

      • In a well-ventilated area or outdoors, apply the this compound solution evenly to the test surfaces.

      • Leave a set of identical surfaces untreated to serve as a control.

      • Allow the treated surfaces to dry completely.

    • Fly Exposure:

      • At specified time intervals post-treatment (e.g., 1, 3, 7, 14, and 21 days), place cages containing a known number of house flies (e.g., 25-50) onto the treated and untreated surfaces.

      • Expose the flies to the surfaces for a set duration (e.g., 30 minutes).

    • Mortality Assessment:

      • After the exposure period, transfer the flies to clean cages with a food source.

      • Assess fly mortality at various time points (e.g., 1, 6, 12, and 24 hours) post-exposure.

    • Data Analysis:

      • Calculate the percentage mortality for each treatment and time interval.

      • Correct for control mortality using Abbott's formula if necessary.

      • Analyze the data statistically to determine the residual efficacy of the this compound formulation over time.

Protocol 3.2: Bait Efficacy Trial for Ant Control

  • Objective: To determine the efficacy of a this compound-based bait for the control of a target ant species in a field setting.

  • Materials:

    • This compound bait formulation (e.g., granular or gel bait)

    • Bait stations

    • Untreated bait matrix (for control)

    • Flags or markers for locating bait stations

    • Data collection sheets

  • Methodology:

    • Site Selection and Pre-treatment Assessment:

      • Identify an area with an active infestation of the target ant species.

      • Conduct a pre-treatment assessment to quantify ant activity (e.g., by counting ants foraging at monitoring stations).

    • Bait Application:

      • Place a pre-determined amount of this compound bait into bait stations.

      • Position the bait stations in areas of high ant activity.

      • In a separate but similar area, place bait stations with the untreated bait matrix to serve as a control.

    • Post-treatment Assessment:

      • At regular intervals (e.g., daily for the first week, then weekly), monitor ant activity at the monitoring stations in both the treated and control areas.

      • Record the number of foraging ants.

    • Data Analysis:

      • Calculate the percentage reduction in ant activity in the treated plots compared to the control plots over time.

      • Statistically analyze the data to determine the effectiveness of the this compound bait.

Mandatory Visualization

Diagram 4.1: General Experimental Workflow for a Field Efficacy Trial

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Site Selection & Pre-treatment Assessment B Randomized Plot Design A->B C Preparation of this compound Formulation B->C D Application of this compound to Treatment Plots C->D E Application of Control (Untreated) C->E F Data Collection at Specified Intervals D->F E->F G Assessment of Pest Population/Damage F->G H Monitoring of Non-target Organisms F->H I Statistical Analysis G->I H->I J Efficacy Determination I->J K Report Generation J->K

Caption: Workflow for a typical pesticide field efficacy trial.

Diagram 4.2: Mode of Action of Organophosphate Insecticides (e.g., this compound)

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound A Acetylcholine (ACh) Neurotransmitter B Acetylcholinesterase (AChE) Enzyme A->B Hydrolysis E ACh Receptors A->E Binds & Stimulates C Choline + Acetate B->C Breakdown Products G Inhibited AChE (Phosphorylated) B->G F This compound (Organophosphate) D Postsynaptic Neuron I Continuous Stimulation of Receptors E->D Nerve Impulse F->B Irreversible Inhibition H Excess ACh Accumulation H->I J Paralysis & Death of Pest I->J

Caption: Inhibition of acetylcholinesterase by organophosphates.

References

Methods for Assessing Bomyl Resistance in Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing resistance to Bomyl, an organophosphate insecticide, in various insect populations. Understanding the presence, extent, and underlying mechanisms of resistance is critical for effective pest management strategies and the development of novel insecticides.

Introduction to this compound and Insecticide Resistance

This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4]

The emergence of insecticide resistance is a significant challenge in pest control. Insects can develop resistance to this compound and other organophosphates through several mechanisms:

  • Target-Site Resistance: Alterations in the structure of the AChE enzyme, due to genetic mutations, can reduce its sensitivity to inhibition by this compound.[1][5]

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), can metabolize this compound into non-toxic compounds before it reaches its target site.

  • Penetration Resistance: Changes in the insect's cuticle can slow the absorption of the insecticide.

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with treated surfaces.

This document outlines standardized methods to detect and characterize these resistance mechanisms.

Data Presentation: Quantitative Assessment of Resistance

The level of resistance in an insect population is typically quantified by comparing the dose-response of a suspected resistant population to a known susceptible population. The following table provides representative data on the resistance levels to organophosphate insecticides in the housefly, Musca domestica.

InsecticideStrainLC50 (µ g/insect )Resistance Ratio (RR)
DiazinonSusceptible (LAB)0.01-
Field Population 10.6262.0
Field Population 23.10310.0
FenitrothionSusceptible (LAB)0.02-
Field Population 11.0653.0
Field Population 25.22261.0

LC50 (Lethal Concentration 50): The concentration of insecticide that kills 50% of the test population. Resistance Ratio (RR): Calculated as the LC50 of the resistant population divided by the LC50 of the susceptible population.

The following table illustrates the differences in detoxification enzyme activities between susceptible and resistant housefly populations.

EnzymeStrainSpecific Activity (nmol/min/mg protein)Fold Increase
EsteraseSusceptible0.25-
Resistant1.757.0
Glutathione S-Transferase (GST)Susceptible15.0-
Resistant60.04.0
Cytochrome P450Susceptible0.10-
Resistant0.505.0

Experimental Protocols

Bioassays for Determining Resistance Levels

3.1.1. CDC Bottle Bioassay

This method, adapted from the Centers for Disease Control and Prevention (CDC), is a simple and effective way to determine the susceptibility of an insect population to an insecticide.

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade this compound

  • Acetone (analytical grade)

  • Micropipettes

  • Insect aspirator

  • Test insects (e.g., adult mosquitoes or flies)

  • Control insects (from a known susceptible strain)

  • Timer

Protocol:

  • Bottle Preparation:

    • Thoroughly wash and dry the glass bottles.

    • Prepare a stock solution of this compound in acetone at a concentration that will result in the desired diagnostic dose when 1 ml is added to a bottle.

    • For control bottles, use acetone only.

    • Add 1 ml of the this compound stock solution (or acetone for controls) to each bottle.

    • Cap the bottles and coat the entire inner surface by rolling and inverting the bottle.

    • Remove the caps and allow the bottles to dry completely in a fume hood.

  • Insect Exposure:

    • Using an aspirator, introduce 20-25 adult insects into each bottle.

    • Start the timer immediately.

  • Data Collection:

    • Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • An insect is considered dead or moribund if it cannot stand or fly in a coordinated manner.

  • Data Analysis:

    • Calculate the percentage mortality at each time point.

    • Plot the mortality data against time on probit paper or use statistical software to determine the time required to kill 50% (LT50) or 99% (LT99) of the population.

    • Compare the LT50/LT99 values of the field population to the susceptible strain to determine the resistance ratio.

Biochemical Assays for Detecting Metabolic Resistance

3.2.1. General Sample Preparation:

  • Homogenize individual insects in a suitable buffer (e.g., phosphate buffer).

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the resulting supernatant as the enzyme source for the following assays.

3.2.2. Esterase Activity Assay: This assay measures the rate of hydrolysis of a-naphthyl acetate by esterases.

Materials:

  • Insect homogenate

  • α-naphthyl acetate solution

  • Fast Blue B salt solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add insect homogenate to the wells of a microplate.

  • Add the α-naphthyl acetate solution and incubate.

  • Add the Fast Blue B salt solution to stop the reaction and develop the color.

  • Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the esterase activity based on a standard curve of α-naphthol.

3.2.3. Glutathione S-Transferase (GST) Activity Assay: This assay measures the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • Insect homogenate

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Add insect homogenate, GSH solution, and CDNB solution to the wells of a UV-transparent microplate.

  • Immediately measure the change in absorbance at 340 nm over time.

  • Calculate the GST activity using the extinction coefficient of the conjugated product.

3.2.4. Cytochrome P450 Monooxygenase (P450) Activity Assay: This assay is a peroxidase-based assay using tetramethylbenzidine (TMBZ) as the substrate.

Materials:

  • Insect homogenate

  • Potassium phosphate buffer

  • Tetramethylbenzidine (TMBZ) solution

  • Hydrogen peroxide (H2O2)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add insect homogenate and potassium phosphate buffer to the wells of a microplate.

  • Add the TMBZ solution and hydrogen peroxide.

  • Incubate and then read the absorbance at 450 nm.

  • Calculate the P450 activity based on a standard curve.

3.2.5. Acetylcholinesterase (AChE) Inhibition Assay: This assay measures the level of insensitivity of AChE to this compound.

Materials:

  • Insect homogenate

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound solution at a diagnostic concentration

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare two sets of reactions for each insect homogenate: one with the this compound solution and one without (control).

  • Add the insect homogenate, DTNB, and either this compound solution or buffer to the wells of a microplate.

  • Initiate the reaction by adding ATCI.

  • Measure the change in absorbance at 405 nm over time.[4][5]

  • Calculate the percentage of AChE inhibition by comparing the reaction rate in the presence of this compound to the control rate.

Molecular Diagnostics for Detecting Target-Site Resistance

Allele-Specific PCR for Knockdown Resistance (kdr) Mutation Detection

While this compound is an organophosphate and the primary target-site resistance mechanism is altered AChE, cross-resistance with pyrethroids can occur. The following is a general protocol for detecting kdr mutations, a common pyrethroid resistance mechanism. A similar allele-specific PCR approach can be designed to detect specific mutations in the acetylcholinesterase gene.

Materials:

  • DNA extracted from individual insects

  • Allele-specific primers (forward and reverse for both susceptible and resistant alleles)

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • DNA ladder

Protocol:

  • DNA Extraction: Extract genomic DNA from individual insects using a standard protocol or a commercial kit.

  • PCR Amplification:

    • Set up two PCR reactions for each DNA sample.

    • Reaction 1: Use the forward primer for the susceptible allele and a common reverse primer.

    • Reaction 2: Use the forward primer for the resistant allele and the same common reverse primer.

    • Perform PCR amplification in a thermal cycler with appropriate cycling conditions (annealing temperature will be primer-specific).

  • Gel Electrophoresis:

    • Load the PCR products from both reactions for each sample onto an agarose gel along with a DNA ladder.

    • Run the gel to separate the DNA fragments by size.

  • Interpretation of Results:

    • Susceptible (SS): A band will be present only in the lane corresponding to the susceptible allele-specific PCR.

    • Resistant (RR): A band will be present only in the lane corresponding to the resistant allele-specific PCR.

    • Heterozygous (RS): Bands will be present in both lanes.[6]

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

ResistanceMechanisms cluster_insect Insect cluster_insecticide Insecticide Action cluster_resistance Resistance Mechanisms Cuticle Cuticle TargetSite Target Site (AChE) Cuticle->TargetSite Reaches Target Effect Toxicity TargetSite->Effect Inhibition DetoxEnzymes Detoxification Enzymes (Esterases, GSTs, P450s) Metabolites Non-toxic Metabolites DetoxEnzymes->Metabolites Detoxification This compound This compound This compound->Cuticle Penetration This compound->DetoxEnzymes Metabolism PenetrationRes Penetration Resistance (Thickened Cuticle) PenetrationRes->Cuticle Reduces TargetSiteRes Target-Site Resistance (Altered AChE) TargetSiteRes->TargetSite Alters MetabolicRes Metabolic Resistance (Increased Enzyme Activity) MetabolicRes->DetoxEnzymes Enhances ExperimentalWorkflow start Insect Collection (Field Population & Susceptible Strain) bioassay Bioassay (e.g., CDC Bottle Bioassay) start->bioassay data_analysis Data Analysis (Calculate LC50 & Resistance Ratio) bioassay->data_analysis biochem_assay Biochemical Assays (Esterase, GST, P450, AChE) data_analysis->biochem_assay molecular_assay Molecular Diagnostics (DNA Extraction & Allele-Specific PCR) data_analysis->molecular_assay interpretation Interpretation of Resistance Mechanisms biochem_assay->interpretation molecular_assay->interpretation end Resistance Management Strategy interpretation->end LogicalRelationship cluster_phenotypic Phenotypic Resistance cluster_genotypic Genotypic Basis HighLC50 High LC50 Value IncreasedEnzymeActivity Increased Detoxification Enzyme Activity HighLC50->IncreasedEnzymeActivity is correlated with AChEInsensitivity AChE Insensitivity to Inhibition HighLC50->AChEInsensitivity is correlated with GeneAmplification Enzyme Gene Amplification/Upregulation IncreasedEnzymeActivity->GeneAmplification is caused by TargetSiteMutation Mutation in AChE Gene AChEInsensitivity->TargetSiteMutation is caused by

References

Application Notes and Protocols for Utilizing Bomyl as a Positive Control in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Bomyl, an organophosphate insecticide, as a positive control in in vitro neurotoxicity assays. Given its well-defined mechanism of action as a cholinesterase inhibitor, this compound serves as a reliable tool to validate experimental systems and benchmark the neurotoxic potential of test compounds.

Introduction to this compound

This compound, with the CAS Registry Number 122-10-1, is an organophosphate insecticide.[1] Like other compounds in its class, its primary mode of toxic action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] This property makes it a suitable positive control for neurotoxicity studies, particularly those investigating cholinergic system disruption. The use of a well-characterized positive control is crucial for validating assay performance and ensuring the reliability of neurotoxicity screening.

Mechanism of Action: Acetylcholinesterase Inhibition

The neurotoxicity of this compound stems from its ability to irreversibly inhibit acetylcholinesterase. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve signal.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synapse. This leads to excessive stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a state known as cholinergic crisis.[1][2] This overstimulation disrupts normal nerve function and can lead to paralysis and, in severe cases, death.[1]

Cholinergic_Synapse_Disruption cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptors (Nicotinic/Muscarinic) ACh->AChR Binds to This compound This compound This compound->AChE Inhibits Signal Signal Transduction (Muscle Contraction/ Nerve Impulse) AChR->Signal Activates

Diagram 1: Mechanism of this compound-induced neurotoxicity via AChE inhibition.

Quantitative Data

The following tables summarize the known properties of this compound and provide a reference for its use in experimental settings.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference
CAS Number 122-10-1[1]
Molecular Formula C₉H₁₅O₈P[1]
Molecular Weight 282.18 g/mol [1]
Physical State Yellowish liquid[2]
Solubility Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in water.[2]
Acute Oral LD₅₀ (Rats) 32 mg/kg[1]
Human Toxicity Extremely toxic; probable oral lethal dose is 5-50 mg/kg.[2]

Table 2: Comparative in vitro Acetylcholinesterase (AChE) Inhibition by Various Organophosphates

OrganophosphateIC₅₀ (AChE)Cell Line/Enzyme SourceReference
Chlorpyrifos-oxon Varies (nM to µM range)Differentiated SH-SY5Y cells[3]
Parathion-ethyl Significant viability reduction at ≥10 µg/mlUndifferentiated SH-SY5Y cells[4][5]
Diazinon More effective than chlorpyrifos at 5 µMUndifferentiated PC12 cells[6]
Rivastigmine (Positive Control Drug) 71.1 µMCommercial AChE[7]

Table 3: Template for Recording Experimental Neurotoxicity Data

Test CompoundConcentrationCell Viability (%)Neurite Length (µm)% Apoptotic Cells
Negative Control (Vehicle) -
This compound (Positive Control) [User-defined]
Test Compound A [Concentration 1]
Test Compound A [Concentration 2]
Test Compound B [Concentration 1]
Test Compound B [Concentration 2]

Experimental Protocols

The following protocols are provided as a guide for using this compound as a positive control in in vitro neurotoxicity assays. It is essential to adapt these protocols to the specific laboratory conditions and cell models.

Protocol 1: Determination of this compound IC₅₀ for Acetylcholinesterase Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound for AChE using a colorimetric assay.

  • Materials:

    • Purified acetylcholinesterase (from electric eel or recombinant human)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • This compound stock solution (in a suitable solvent like DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add the AChE enzyme solution to each well.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: In Vitro Neurotoxicity Assay Using SH-SY5Y or PC12 Cells

This protocol describes a general workflow for assessing the neurotoxicity of test compounds using this compound as a positive control in a neuronal cell line.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Neurotoxicity Assessment cluster_analysis Data Analysis start Seed SH-SY5Y or PC12 cells in multi-well plates differentiate Differentiate cells (if required, e.g., with retinoic acid) start->differentiate treat Expose cells to: - Negative Control (Vehicle) - Test Compounds (various conc.) - this compound (Positive Control) differentiate->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, LDH) incubate->viability morphology Morphological Analysis (Neurite Outgrowth) incubate->morphology apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubate->apoptosis analyze Quantify endpoints and compare to controls viability->analyze morphology->analyze apoptosis->analyze conclusion Determine neurotoxic potential of test compounds analyze->conclusion

Diagram 2: General workflow for an in vitro neurotoxicity assay.
  • Cell Culture and Plating:

    • Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media and conditions.[3]

    • For differentiation studies, treat cells with an inducing agent such as retinoic acid.

    • Seed the cells into multi-well plates at a suitable density.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in the cell culture medium.

    • Expose the cells to a range of concentrations of the test compounds, a vehicle control, and a pre-determined concentration of this compound (e.g., at or near its IC₅₀ for cell viability, which should be determined in preliminary experiments).

  • Incubation:

    • Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate.

      • Solubilize the formazan crystals with a solubilization buffer.

      • Measure the absorbance at 570 nm.

      • Express cell viability as a percentage of the vehicle control.

    • Neurite Outgrowth Assessment:

      • Capture images of the cells using a phase-contrast microscope.

      • Quantify neurite length and number using image analysis software (e.g., ImageJ).[3]

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

      • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.[5]

Downstream Neurotoxic Effects

While AChE inhibition is the primary mechanism, organophosphates can also induce neurotoxicity through other pathways, including oxidative stress and apoptosis.[4][8] These downstream effects should be considered for a comprehensive neurotoxicity assessment.

Logical_Relationship This compound This compound Exposure AChE_Inhibition Acetylcholinesterase Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Oxidative_Stress Oxidative Stress Receptor_Overstimulation->Oxidative_Stress Neurotoxicity Neurotoxicity (Cell Death, Neurite Damage) Receptor_Overstimulation->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis->Neurotoxicity

Diagram 3: Cascade of events in this compound-induced neurotoxicity.

Conclusion

This compound is a potent organophosphate that can be effectively used as a positive control in neurotoxicity studies due to its well-established mechanism of action as an acetylcholinesterase inhibitor. Its inclusion in experimental designs allows for the validation of assay sensitivity and provides a benchmark for evaluating the neurotoxic potential of novel compounds. It is imperative for researchers to empirically determine the optimal working concentrations of this compound for their specific in vitro models to ensure robust and reproducible results.

References

Troubleshooting & Optimization

Navigating Bomyl Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with Bomyl in experimental buffers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful integration of this compound into your research workflows.

Understanding this compound's Physicochemical Properties

This compound, an organophosphate insecticide, presents solubility challenges in aqueous solutions due to its somewhat hydrophobic nature. A clear understanding of its chemical and physical properties is the first step in developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₉H₁₅O₈PPubChem[1]
Molecular Weight 282.18 g/mol PubChem[1]
Physical State LiquidPubChem[1]
Appearance Yellowish, oily liquidPubChem[1]
Water Solubility 0.8461 g/L (at 20°C)Sigma-Aldrich
log P (octanol-water partition coefficient) 2.83Sigma-Aldrich
Miscibility Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in petr ether, kerosene.various sources

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the solubility of this compound in experimental settings.

Q1: My this compound solution is cloudy or has visible precipitate. What should I do?

A cloudy solution or the presence of a precipitate indicates that this compound has not fully dissolved or has fallen out of solution. Here are several troubleshooting steps:

  • Increase the concentration of a co-solvent: If you are using a co-solvent like DMSO or ethanol, gradually increasing its percentage in the final buffer solution can enhance this compound's solubility. However, be mindful of the potential effects of the solvent on your experimental system.

  • Gentle warming: Gently warming the solution to 37°C may aid in dissolution. Avoid excessive heat, as it could lead to the degradation of this compound.

  • Sonication: Brief periods of sonication can help to break down aggregates and promote dissolution.

  • pH adjustment: The stability and solubility of some organophosphates can be pH-dependent. While specific data for this compound is limited, organophosphates are generally more stable in neutral to slightly acidic conditions. Extreme pH values should be avoided to prevent hydrolysis.[2]

  • Use of surfactants: Non-ionic surfactants at low concentrations can be used to increase the solubility of hydrophobic compounds. Test a range of concentrations to find the optimal level that does not interfere with your experiment.

Q2: What is the best way to prepare a stock solution of this compound?

Given its low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into your aqueous experimental buffer.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Solvent Selection: Based on its miscibility, Dimethyl Sulfoxide (DMSO) or ethanol are suitable solvents for preparing a stock solution. DMSO is a common choice for in vitro studies as it is miscible with a wide range of aqueous buffers and is generally well-tolerated by cells at low concentrations (typically <0.5%).

  • Preparation Steps:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

    • Sterile filter the stock solution through a 0.22 µm syringe filter if it will be used in cell culture experiments.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: How do I determine the final concentration of the organic solvent in my experimental buffer?

It is crucial to keep the final concentration of the organic solvent in your experimental buffer as low as possible to avoid solvent-induced artifacts.

Experimental Protocol: Diluting this compound Stock Solution into Experimental Buffer

  • Serial Dilution: Perform serial dilutions of your high-concentration stock solution in your experimental buffer to reach the desired final concentration of this compound.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solution. For most cell-based assays, the final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples but without this compound. This will help you to distinguish the effects of this compound from any effects of the solvent itself.

Q4: My this compound precipitates out of the solution after dilution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Consider the following strategies:

  • Use a higher percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent may be necessary to maintain solubility.

  • Incorporate a surfactant: Adding a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to your experimental buffer before adding the this compound stock solution can help to keep the compound in solution.

  • Prepare fresh dilutions: Prepare your final working solutions fresh before each experiment to minimize the time for precipitation to occur.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Cholinesterase_Inhibition Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft cluster_outcome Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inactive_AChE Inactive AChE This compound This compound This compound->AChE Inhibits Increased_ACh Increased ACh in Synapse Inactive_AChE->Increased_ACh Leads to Overstimulation Continuous Receptor Stimulation Increased_ACh->Overstimulation Causes

Caption: A diagram illustrating the inhibition of acetylcholinesterase by this compound.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse. This results in the continuous stimulation of postsynaptic receptors, leading to neurotoxicity.[3]

Experimental Workflow for Testing this compound in Cell Culture

The following workflow provides a general guideline for incorporating this compound into in vitro cell culture experiments.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (e.g., 100 mM in DMSO) Serial_Dilute Serially Dilute Stock in Media Prepare_Stock->Serial_Dilute Culture_Cells Culture Cells to Desired Confluency Add_Treatment Add this compound/Vehicle to Cells Culture_Cells->Add_Treatment Serial_Dilute->Add_Treatment Incubate Incubate for Desired Time Add_Treatment->Incubate Harvest_Cells Harvest Cells/Supernatant Incubate->Harvest_Cells Perform_Assay Perform Downstream Assay (e.g., Viability, Gene Expression) Harvest_Cells->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data

Caption: A generalized workflow for using this compound in cell culture experiments.

This guide is intended to provide a starting point for researchers working with this compound. Specific experimental conditions may need to be optimized based on the cell type, experimental endpoint, and other factors. Always consult relevant safety data sheets and institutional guidelines when handling this compound.

References

Technical Support Center: Optimizing Bomyl Concentration for Effective Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bomyl for pest control in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentrations for effective and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an organophosphate insecticide.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft of insects. This leads to an accumulation of acetylcholine and continuous nerve stimulation, resulting in muscle spasms, paralysis, and ultimately, the death of the insect.[2][3][4]

Q2: What are the key chemical properties of this compound?

This compound is a liquid that is miscible with organic solvents such as methanol, ethanol, acetone, and xylene. It is practically insoluble in water, petroleum ether, and kerosene.[1] Key physicochemical properties are summarized in the table below.

Q3: What safety precautions should be taken when working with this compound?

As an organophosphate insecticide, this compound is toxic and should be handled with care in a laboratory setting. Always work in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a precisely weighed amount of technical-grade this compound in a suitable organic solvent like acetone.[1] Due to its insolubility in water, direct preparation in aqueous solutions is not recommended.[1] For bioassays, serial dilutions from the stock solution are then made to achieve the desired experimental concentrations.

Q5: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration, often expressed as the LC50 (Lethal Concentration 50%), is the concentration that kills 50% of the test population. This is determined by performing a dose-response bioassay. A range of this compound concentrations are tested, and the resulting mortality rates are used to calculate the LC50 value.

Q6: What factors can influence the stability of this compound in my experiments?

The stability of organophosphate insecticides like this compound can be affected by several factors. Hydrolysis is a primary degradation pathway, and the rate of degradation can be influenced by the pH of the solution, with faster decomposition often occurring in alkaline conditions.[5] Temperature and exposure to light can also contribute to the degradation of the compound. It is recommended to prepare fresh solutions for each experiment and store stock solutions in a cool, dark place.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₅O₈P[1]
Molecular Weight 282.18 g/mol [1]
Physical State Liquid[1]
Boiling Point 155-164 °C @ 17 mmHg[1]
Solubility Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in water.[1]
Oral LD50 (Rats) 32 mg/kg
Example LC50 Values of Organophosphate Insecticides Against Common Pests
InsecticidePestLC50 (ppm)Exposure TimeReference
Dimethoate Cowpea aphid (Aphis craccivora)0.05724 hours[6]
Dimethoate Cowpea aphid (Aphis craccivora)0.04748 hours[6]
Omethoate English grain aphid (Sitobion avenae)1.07 - 18.73 (RLR)Not Specified[7]
Profenofos Two-spotted spider mite (Tetranychus urticae)38.92Not Specified[8]
Chlorpyrifos Two-spotted spider mite (Tetranychus urticae)72.62Not Specified[8]

RLR: Relative Resistance Ratios, indicating a range from susceptible to moderately resistant populations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and a series of dilutions for use in bioassays.

Materials:

  • Technical-grade this compound

  • Analytical grade acetone

  • Glass volumetric flasks (various sizes)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Amber glass storage vials

Procedure:

  • Calculate the required mass of this compound: Determine the desired concentration and volume of your stock solution. Use the following formula to calculate the mass of this compound needed, adjusting for the purity of the technical-grade material: Mass (g) = (Desired Concentration (g/L) x Desired Volume (L)) / (Purity of this compound as a decimal)

  • Prepare the Stock Solution: a. Accurately weigh the calculated mass of this compound using an analytical balance. b. Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size. c. Add a small amount of acetone to dissolve the this compound completely. d. Once dissolved, add acetone to the flask until the solution reaches the calibration mark. e. Cap the flask and invert it several times to ensure a homogenous solution.

  • Prepare Serial Dilutions (Working Solutions): a. Label a series of glass vials with the desired concentrations. b. Using the stock solution, perform serial dilutions to obtain the desired range of working concentrations. For example, to make a 10-fold dilution, mix one part of the higher concentration solution with nine parts of acetone. c. Use a fresh pipette tip for each dilution to avoid cross-contamination.

  • Storage: Store the stock solution and working solutions in tightly sealed amber glass vials in a refrigerator or freezer to minimize degradation from light and temperature. Prepare fresh working solutions for each experiment.

Protocol 2: Dose-Response Bioassay to Determine LC50

Objective: To determine the LC50 of this compound for a specific pest.

Materials:

  • This compound working solutions of varying concentrations

  • Healthy, uniform population of the target pest

  • Control solution (acetone only)

  • Bioassay arenas (e.g., Petri dishes, leaf discs, vials)

  • Micropipette or sprayer for application

  • Fine brush for handling insects

  • Incubator or controlled environment chamber

Procedure:

  • Experimental Setup: a. Prepare the bioassay arenas. For a leaf disc assay, place a fresh leaf disc on a layer of agar in a Petri dish. b. Randomly assign arenas to different treatment groups, including a control group. Ensure a sufficient number of replicates for each concentration.

  • Application of this compound: a. Apply a precise volume of each this compound working solution to the respective bioassay arenas. For the control group, apply the same volume of acetone. b. Allow the solvent to evaporate completely in a fume hood before introducing the pests.

  • Introduction of Pests: a. Carefully transfer a known number of pests (e.g., 10-20 individuals) into each bioassay arena using a fine brush.

  • Incubation: a. Place the bioassay arenas in an incubator or a controlled environment chamber with appropriate temperature, humidity, and light conditions for the target pest.

  • Mortality Assessment: a. After a predetermined exposure period (e.g., 24, 48, or 72 hours), assess the mortality in each arena. Pests that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: a. Record the number of dead pests in each replicate for each concentration. b. Correct for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100 c. Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence intervals from the concentration-mortality data.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High mortality in the control group (>10-20%) 1. Unhealthy or stressed test organisms.2. Contamination of the control solution or bioassay arenas.3. Harsh environmental conditions in the incubator.1. Use healthy, age-synchronized pests. Acclimatize them to experimental conditions before the assay.2. Use fresh, high-purity solvent and thoroughly clean all equipment. 3. Verify and maintain optimal temperature, humidity, and light conditions for the specific pest.
Inconsistent results between replicates 1. Inaccurate pipetting of this compound solutions.2. Uneven application of the insecticide.3. Variation in the number or health of pests per replicate.1. Calibrate micropipettes regularly. Use proper pipetting techniques.2. Ensure uniform coverage of the application surface.3. Use a consistent number of healthy pests for each replicate.
No or very low mortality even at high concentrations 1. This compound degradation.2. Pest resistance to organophosphates.3. Incorrect experimental setup.1. Prepare fresh this compound solutions for each experiment. Store stock solutions properly.2. Test a susceptible reference strain of the pest if available. Consider using a different class of insecticide.3. Review the experimental protocol to ensure correct application and exposure.
Precipitation of this compound in the solution 1. Exceeding the solubility limit of this compound in the chosen solvent.2. Contamination of the solvent.1. Prepare a new stock solution at a lower concentration. Ensure the solvent is appropriate for this compound.[1]2. Use fresh, high-purity solvent.

Mandatory Visualizations

Acetylcholinesterase_Inhibition ACh_presynaptic Acetylcholine (ACh) ACh_receptor ACh Receptor ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse ACh_receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions apply_treatment Apply Treatments to Bioassay Arenas prep_dilutions->apply_treatment introduce_pests Introduce Pests apply_treatment->introduce_pests incubate Incubate under Controlled Conditions introduce_pests->incubate assess_mortality Assess Pest Mortality incubate->assess_mortality calculate_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calculate_lc50 optimize Optimized this compound Concentration calculate_lc50->optimize Optimize Concentration

References

Technical Support Center: Troubleshooting Bomyl Degradation in Laboratory Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Bomyl in laboratory samples. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known by its chemical name dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate, is an organophosphate insecticide. It is a liquid that is miscible with organic solvents like methanol, ethanol, acetone, and xylene, but has very low solubility in water.

Q2: What are the primary causes of this compound degradation in laboratory samples?

As an organophosphate ester, this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. This process is significantly influenced by the pH and temperature of the solution.

  • Enzymatic Degradation: In biological samples, enzymes such as phosphotriesterases can rapidly hydrolyze this compound, leading to its breakdown.

Q3: What are the likely degradation products of this compound?

Based on the hydrolysis of similar organophosphate pesticides, the primary degradation products of this compound are likely to be dimethyl phosphate and dimethyl 3-hydroxy-2-pentenedioate. Further degradation of the organic portion may also occur.

Q4: How should this compound standards and samples be stored to minimize degradation?

To ensure the stability of this compound, proper storage is crucial:

  • Standards: Pure this compound or standard solutions in organic solvents should be stored in a cool, dry, and dark place, preferably in a refrigerator or freezer, in tightly sealed original containers.[1][2]

  • Aqueous Samples: Should be stored at low temperatures (refrigerated or frozen) and ideally at a slightly acidic pH (around 4-6) to slow down hydrolysis.[3]

  • Biological Samples: Should be frozen immediately after collection and stored at -20°C or lower to inhibit enzymatic activity.

Troubleshooting Guides

Issue 1: Low or no detection of this compound in aqueous samples.

Possible Cause 1: Hydrolysis due to pH and temperature.

  • Evidence: You observe a significant decrease in this compound concentration over a short period, especially in neutral or alkaline solutions and at room temperature or higher.

  • Troubleshooting Steps:

    • Verify Sample pH: Measure the pH of your sample matrix. If it is neutral or alkaline (pH > 7), this is a likely cause of degradation.

    • Acidify Samples: If your experimental protocol allows, adjust the sample pH to a slightly acidic range (pH 4-6) immediately after collection using a suitable buffer or acid.

    • Control Temperature: Keep samples on ice or refrigerated during processing and store them frozen (-20°C or -80°C) for long-term storage.

    • Analyze Samples Promptly: Minimize the time between sample collection, preparation, and analysis.

Quantitative Data on Hydrolysis of Similar Organophosphates:

The following table summarizes the half-life of malathion, an organophosphate with ester linkages similar to this compound, at different pH values and temperatures. This data illustrates the significant impact of these factors on stability.

pHTemperature (°C)Half-life (days)
6.0Not Specified17.4
8.16Not Specified1.65
7.3655
7.32219
8.1226

Data sourced from studies on malathion stability.[3][4]

Issue 2: Inconsistent this compound concentrations in biological samples (e.g., plasma, tissue homogenates).

Possible Cause 2: Enzymatic degradation.

  • Evidence: Rapid loss of this compound is observed in biological matrices, even when temperature is controlled. The degradation rate may vary between different sample types or preparations.

  • Troubleshooting Steps:

    • Inactivate Enzymes: Immediately after sample collection, add enzyme inhibitors (e.g., fluoride salts for esterases) if compatible with your downstream analysis. Alternatively, protein precipitation with a solvent like acetonitrile can help denature and remove enzymes.

    • Immediate Freezing: Freeze biological samples at -80°C as quickly as possible to halt enzymatic processes.

    • Maintain Cold Chain: Ensure that samples remain frozen until the moment of extraction and analysis.

Issue 3: Poor peak shape (tailing or fronting) and inconsistent results in GC analysis.

Possible Cause 3: Analyte degradation in the GC inlet or column activity.

  • Evidence: You observe tailing peaks (asymmetrical with a drawn-out tail), fronting peaks (asymmetrical with a leading edge), or a decrease in peak area with repeated injections.

  • Troubleshooting Steps:

    • Inlet Maintenance: The GC inlet can become active over time, causing degradation of sensitive analytes like organophosphates. Regularly replace the inlet liner and septum. Using a deactivated liner is highly recommended.

    • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to many complex samples, it may have active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve this issue.

    • Optimize Injection Temperature: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of this compound. Experiment with lowering the inlet temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation.

    • Check for Sample Overload: Peak fronting is often a sign of column overload. Dilute your sample and re-inject.

Issue 4: Shifting retention times in chromatographic analysis (GC or HPLC).

Possible Cause 4: Changes in the analytical system or sample matrix effects.

  • Evidence: The time at which the this compound peak elutes from the column changes between runs.

  • Troubleshooting Steps:

    • Check for Leaks: In a GC system, a leak in the carrier gas line or at the column fittings can cause changes in flow rate and retention time.

    • Verify Flow Rate: Ensure the flow rate of your mobile phase (HPLC) or carrier gas (GC) is accurate and constant.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase (HPLC) or at the correct initial temperature (GC) before each injection.

    • Matrix Effects: Complex sample matrices can sometimes affect the chromatography. Ensure your sample preparation method is effectively removing interfering substances. Using an internal standard can help to correct for minor shifts in retention time and variations in injection volume.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Aqueous Samples (e.g., environmental water)

  • Collection: Collect the water sample in a clean glass container.

  • Preservation: Immediately after collection, cool the sample to 4°C. If analysis is not performed within 48 hours, acidify the sample to a pH between 4 and 5 with sulfuric acid.

  • Extraction (Liquid-Liquid Extraction):

    • To a 1 L separatory funnel, add 500 mL of the water sample.

    • Add a suitable internal standard.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC or HPLC.

Protocol 2: General Protocol for GC-MS Analysis of Organophosphates (Adaptable for this compound)

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: Splitless injection mode. Inlet temperature: 250°C (can be optimized).

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min to 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification. Monitor characteristic ions for this compound and its potential degradation products.

Visualizations

degradation_pathway This compound This compound (Dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Abiotic Enzymatic Enzymatic Degradation (e.g., Phosphotriesterases) This compound->Enzymatic Biotic DP Dimethyl Phosphate Hydrolysis->DP Organic_acid Dimethyl 3-hydroxy-2-pentenedioate Hydrolysis->Organic_acid Enzymatic->DP Enzymatic->Organic_acid

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Low/Inconsistent This compound Recovery sample_type What is the sample matrix? start->sample_type aqueous Aqueous sample_type->aqueous Aqueous biological Biological sample_type->biological Biological check_ph_temp Check pH and Temperature aqueous->check_ph_temp enzyme_inhibition Enzyme Inhibition/ Protein Precipitation biological->enzyme_inhibition ph_temp_ok pH acidic, Temp low? check_ph_temp->ph_temp_ok pH > 7 or Temp > RT adjust_conditions Adjust pH to 4-6 Keep samples cold ph_temp_ok->adjust_conditions No analytical_issue Investigate Analytical Method (GC/HPLC Troubleshooting) ph_temp_ok->analytical_issue Yes adjust_conditions->analytical_issue inhibition_done Inhibition performed? enzyme_inhibition->inhibition_done perform_inhibition Add inhibitors or precipitate proteins inhibition_done->perform_inhibition No inhibition_done->analytical_issue Yes perform_inhibition->analytical_issue

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Prevention of Bomyl Hydrolysis in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of Bomyl in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is an organophosphate insecticide. Its chemical structure contains ester and phosphate functional groups that are susceptible to hydrolysis, a chemical reaction with water that breaks these bonds.[1] This degradation can lead to the inactivation of the compound, resulting in inaccurate experimental results and loss of product potency. Understanding and preventing hydrolysis is therefore critical for maintaining the integrity of this compound in aqueous solutions.

Q2: What are the main factors that influence the rate of this compound hydrolysis?

The hydrolysis of organophosphate esters like this compound is primarily influenced by:

  • pH: Hydrolysis rates are generally pH-dependent. Many organophosphates are more stable in acidic to neutral conditions and degrade more rapidly in alkaline (basic) solutions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including hydrolysis.

  • Presence of Catalysts: Certain ions or enzymes can catalyze the hydrolysis reaction, increasing the degradation rate.

Q3: How can I monitor the hydrolysis of this compound in my experiments?

The concentration of this compound in an aqueous solution over time can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry).[1][2][3][4][5] By taking samples at different time points and analyzing the this compound concentration, you can determine the rate of hydrolysis.

Troubleshooting Guides

Issue: Rapid degradation of this compound in an aqueous buffer solution.

Cause: The pH of the buffer solution may be too high (alkaline), accelerating the hydrolysis of the ester and phosphate bonds in the this compound molecule.

Solution:

  • pH Adjustment and Buffering: Adjust the pH of your aqueous solution to a more acidic or neutral range (pH 4-7), where many organophosphates exhibit greater stability.[6][7][8] Use a suitable buffer system to maintain the desired pH throughout your experiment.

  • Stabilizer Addition: Consider the addition of chemical stabilizers to your aqueous solution.

    • Carbodiimides: These compounds can react with carboxylic acids that may be formed during hydrolysis, preventing autocatalytic degradation.[9]

    • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can protect it from hydrolysis by limiting its contact with water.[10][11][12][13][14]

Experimental Protocol: pH Adjustment and Monitoring

A detailed protocol for adjusting the pH of your solution is provided in the "Experimental Protocols" section below.

Data Presentation: Representative Hydrolysis Data for a Vinyl Phosphate Pesticide
pHTemperature (°C)Half-life (t½) in Days
525> 100
72535
9252
73515
7457

This data is illustrative and based on the general behavior of vinyl phosphate pesticides. Actual hydrolysis rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Aqueous Solution for this compound

Objective: To prepare a buffered aqueous solution to minimize this compound hydrolysis.

Materials:

  • This compound

  • Deionized water

  • Buffer salts (e.g., sodium acetate for pH 4-6, sodium phosphate for pH 6-7.5)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M) for pH adjustment

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Buffer Preparation: Prepare a 50 mM solution of the chosen buffer salt in deionized water. For example, to prepare a sodium acetate buffer, dissolve the appropriate amount of sodium acetate in water.

  • pH Adjustment: Place the buffer solution on a magnetic stirrer. While monitoring with a calibrated pH meter, slowly add 0.1 M HCl or 0.1 M NaOH to adjust the pH to the desired value (e.g., pH 6.0).

  • This compound Dissolution: Accurately weigh the required amount of this compound and dissolve it in a small amount of a water-miscible organic solvent (e.g., acetone, methanol) before adding it to the buffer solution. This is because this compound is practically insoluble in water. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Storage: Store the solution at a low temperature (e.g., 4°C) and protected from light to further slow down degradation.

Protocol 2: Encapsulation of this compound with β-Cyclodextrin

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its stability in aqueous solution.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle or a magnetic stirrer

  • Filtration apparatus

  • Freeze-dryer (optional)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Complexation by Kneading Method:

    • Dissolve the calculated amount of β-cyclodextrin in a minimal amount of water to form a paste.

    • Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol).

    • Gradually add the this compound solution to the β-cyclodextrin paste in a mortar and knead thoroughly for 30-60 minutes.

    • The resulting mixture can be dried under vacuum.

  • Complexation in Solution:

    • Prepare a saturated solution of β-cyclodextrin in water.

    • Slowly add a solution of this compound in a water-miscible solvent to the cyclodextrin solution while stirring vigorously.

    • Continue stirring for several hours or overnight at a controlled temperature.

    • The formation of a precipitate may indicate the formation of the inclusion complex.

  • Isolation of the Complex: The complex can be isolated by filtration and then washed with a small amount of cold water to remove any uncomplexed this compound. The product can be dried in a desiccator or by freeze-drying.

  • Confirmation of Complexation: The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Hydrolysis_Prevention_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_stabilizers Stabilizer Options Problem This compound degradation in aqueous solution Monitor Monitor Hydrolysis (e.g., HPLC) Problem->Monitor Factors Identify Influencing Factors (pH, Temperature) Monitor->Factors pH_Control pH Control (Buffers pH 4-7) Factors->pH_Control Temp_Control Temperature Control (e.g., 4°C) Factors->Temp_Control Stabilizers Add Stabilizers Factors->Stabilizers Carbodiimides Carbodiimides Stabilizers->Carbodiimides Cyclodextrins Cyclodextrins Stabilizers->Cyclodextrins

Caption: A logical workflow for troubleshooting and preventing this compound hydrolysis.

Bomyl_Hydrolysis_Pathway This compound This compound (Organophosphate Ester) Degradation_Products Degradation Products (e.g., Dimethyl Phosphate, 3-hydroxyglutaconic acid dimethyl ester) This compound->Degradation_Products Hydrolysis Water H₂O

Caption: Simplified reaction pathway of this compound hydrolysis.

References

Improving the stability of Bomyl for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bomyl is a highly toxic organophosphate insecticide. Its use is strictly regulated and often restricted to licensed professionals due to its significant health and environmental risks. The information provided here is for academic and research purposes only, assuming use in a controlled laboratory setting with all appropriate safety precautions in place. Always consult your institution's safety guidelines and relevant regulations before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is the common name for the chemical dimethyl 3-(dimethoxyphosphinoyloxy)-2-pentenedioate. It is a potent organophosphate insecticide and acaricide. As an organophosphate, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals.

Key Properties of this compound:

PropertyValue
Chemical Formula C9H15O8P
Molar Mass 282.19 g/mol
Appearance Colorless to yellowish-brown liquid
Solubility Soluble in water, acetone, and xylene
Vapor Pressure 1.6 x 10⁻⁴ mmHg at 25°C

Q2: My this compound solution appears to be degrading quickly. What are the common causes of instability?

This compound is susceptible to degradation, particularly under certain environmental conditions. The primary routes of degradation are hydrolysis and photodegradation.

  • Hydrolysis: The ester and phosphate bonds in this compound are prone to hydrolysis, a reaction with water that breaks down the molecule. This process is significantly accelerated by the presence of acids or bases.

  • Photodegradation: Exposure to ultraviolet (UV) light, such as from direct sunlight or certain laboratory light sources, can also lead to the breakdown of the this compound molecule.

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and other decomposition reactions.

Q3: How can I prepare a more stable stock solution of this compound for my experiments?

To improve the stability of your this compound stock solution, it is crucial to control the conditions of its preparation and storage.

Recommended Solvents and Storage Conditions:

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., Acetone, Acetonitrile)Minimizes the availability of water for hydrolysis.
pH Neutral (pH 7.0)This compound is most stable at a neutral pH. Acidic or alkaline conditions catalyze hydrolysis.
Temperature -20°CLow temperatures slow down the rate of chemical degradation.
Light Exposure Amber vials or wrap in aluminum foilProtects the solution from photodegradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh stock solutions frequently. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always use freshly prepared working solutions for each experiment. 4. Verify the concentration of the stock solution periodically using an appropriate analytical method (e.g., HPLC).
Precipitate formation in the solution Use of a solvent in which this compound has low solubility at storage temperatures.1. Ensure the chosen solvent is appropriate for the desired concentration and storage temperature. 2. Gently warm the solution to room temperature and vortex before use to ensure redissolution.
Discoloration of the solution Degradation of this compound or contamination of the solvent.1. Discard the solution immediately. 2. Use high-purity, anhydrous solvents for solution preparation. 3. Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM)

Materials:

  • This compound (analytical standard)

  • Anhydrous acetone (HPLC grade)

  • Inert gas (Argon or Nitrogen)

  • 2 mL amber glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a fume hood, weigh out 2.82 mg of this compound.

  • Dissolve the weighed this compound in 1.0 mL of anhydrous acetone to obtain a 10 mM stock solution.

  • Vortex the solution until the this compound is completely dissolved.

  • Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing the cap tightly.

  • Wrap the vial in parafilm to further prevent moisture ingress.

  • Store the stock solution at -20°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C purge->store thaw Thaw Aliquot store->thaw Aliquot hplc HPLC Analysis store->hplc Verify Concentration prepare Prepare Working Solution thaw->prepare treat Treat Cells/System prepare->treat analyze Analyze Results treat->analyze hplc->store

Caption: Workflow for the preparation and use of this compound solutions.

degradation_pathway cluster_factors Degradation Factors This compound This compound degraded Degraded Products This compound->degraded Degradation water Water (Hydrolysis) water->this compound light UV Light (Photodegradation) light->this compound temp High Temperature temp->this compound ph Acidic/Alkaline pH ph->this compound

Caption: Factors contributing to the degradation of this compound.

Technical Support Center: Bomyl Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Bomyl residue analysis. Given that this compound is a carbamate pesticide, analysis often involves similar challenges to related compounds like Benomyl, which is typically converted to Carbendazim (MBC) for quantification due to its instability.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no recovery of this compound in my samples?

A1: Low recovery of this compound is a common issue and can be attributed to several factors:

  • Analyte Instability: this compound, like many carbamate pesticides, can be unstable under certain conditions. It may degrade during sample extraction, cleanup, or analysis, particularly at high temperatures.[1] For instance, Benomyl is known to be unstable and is often converted to its more stable metabolite, Carbendazim (MBC), for analysis.[1][2][3] High pH and temperature can accelerate the breakdown of compounds like Benomyl.[2]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. The extraction procedure must be optimized for the specific matrix (e.g., soil, water, biological tissue) to ensure efficient recovery. For soil samples, a mixture of acetonitrile and ammonium hydroxide has been used for extracting similar compounds.[4]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to ion suppression in mass spectrometry or co-eluting peaks in chromatography, which can result in inaccurate quantification and seemingly low recovery.[1][5]

Q2: What are the recommended analytical techniques for this compound residue analysis?

A2: The preferred methods for analyzing carbamate pesticides like this compound are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are widely used as they operate at ambient or controlled temperatures, avoiding the thermal degradation that can occur with gas chromatography.[1] HPLC with Ultraviolet (UV) detection is a common approach.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS: These methods offer higher sensitivity and selectivity compared to HPLC-UV, helping to overcome matrix interferences and provide more accurate quantification, especially at low concentrations.[1][6][7] Time-of-flight (TOF) mass spectrometry can also be applied for improved sensitivity.[1]

  • Gas Chromatography (GC): Direct analysis by GC is generally not recommended for thermally labile carbamates as they can decompose in the hot injector or column.[1] If GC is to be used, a derivatization step, such as N-methylation, may be necessary to create a more thermally stable analyte, though this adds complexity and potential for error.[1]

Q3: How can I minimize matrix interferences in my analysis?

A3: Minimizing matrix effects is crucial for accurate residue analysis.[5] Key strategies include:

  • Sample Preparation and Cleanup: Employing a robust sample cleanup procedure is essential. Techniques like solid-phase extraction (SPE) are commonly used for pesticide residue analysis.[6][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular and effective approach.[7]

  • Adsorbents for Cleanup: Different adsorbents can be used during cleanup to remove specific types of interferences. For example, Primary Secondary Amine (PSA) can remove polar interferences, C18 can remove non-polar interferences and lipids, and nano-MgO has been shown to be effective in purifying complex matrices like medicinal herbs.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the samples can help to compensate for signal suppression or enhancement caused by the matrix.[7]

Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?

A4: Extraneous peaks can arise from various sources:

  • Co-eluting Matrix Components: Despite cleanup, some matrix components may still be present and elute at or near the same retention time as your analyte.[1] Using a more selective detector like a mass spectrometer can help differentiate the analyte from the interference.

  • Contamination: Contamination can be introduced from solvents, glassware, or the sample processing equipment. Ensure high-purity solvents and thoroughly cleaned materials are used.

  • Degradation Products: The unexpected peaks could be degradation products of this compound or other components in the sample. As mentioned, this compound's stability should be considered.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Mobile Phase Additives: Consider adding a small amount of an ionic liquid or other modifier to the mobile phase to reduce peak tailing.[9]

    • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the column.

    • Sample Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Potential Cause: Inconsistent sample preparation, instrument variability, or analyte instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of the sample preparation, from weighing to extraction and cleanup, is performed as consistently as possible.

    • Check Analyte Stability: Investigate the stability of this compound in the extraction solvent and final extract over time and under different storage conditions. It is noted that metabolites like MBC and 2-AB can be unstable in basic solutions at certain stages.[4]

    • Instrument Performance: Run system suitability tests before each batch of samples to ensure the analytical instrument is performing within specifications. Check for leaks, pressure fluctuations, and detector stability.

Quantitative Data Summary

The following tables provide example data for the analysis of a hypothetical this compound surrogate (analyzed as Carbendazim, similar to the approach for Benomyl) using HPLC-UV and LC-MS/MS. These are illustrative values and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Example HPLC-UV Method Parameters and Performance

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time ~ 5.2 min
Limit of Detection (LOD) 10 µg/L[4]
Limit of Quantitation (LOQ) 50 µg/L[4]
Recovery in Spiked Soil 85 - 105%

Table 2: Example LC-MS/MS Method Parameters and Performance

ParameterValue
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (Precursor > Product) e.g., 192.1 > 160.1 (for Carbendazim)
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantitation (LOQ) 0.5 µg/kg
Recovery in Spiked Fruit 90 - 110%

Detailed Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound Residues from Soil Samples (adapted from Benomyl analysis)
  • Extraction:

    • Weigh 20 g of soil into a 250 mL centrifuge bottle.[4]

    • Add 100 mL of extraction solvent (90:10 acetonitrile:ammonium hydroxide).[4]

    • Shake vigorously for 1 hour.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the supernatant into a round-bottom flask.

  • Solvent Evaporation:

    • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Cleanup (Liquid-Liquid Partitioning):

    • Re-dissolve the residue in 10 mL of 0.1 M HCl.

    • Transfer to a separatory funnel and wash twice with 20 mL of hexane to remove non-polar interferences. Discard the hexane layer.[4]

    • Adjust the pH of the aqueous phase to 11-12 with 6 N NaOH.[4]

    • Immediately extract the basic solution four times with 10 mL of ethyl acetate.[4]

    • Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final residue in 1 mL of the mobile phase for HPLC or LC-MS/MS analysis.

Visualizations

Logical Troubleshooting Workflow

start Problem Encountered in This compound Residue Analysis low_recovery Low or No Analyte Recovery start->low_recovery poor_peak_shape Poor Peak Shape (Tailing, Broadening) start->poor_peak_shape extra_peaks Unexpected Peaks in Chromatogram start->extra_peaks inconsistent_results Inconsistent Results/ Poor Reproducibility start->inconsistent_results check_stability Investigate Analyte Stability (pH, Temp, Light) low_recovery->check_stability optimize_extraction Optimize Extraction (Solvent, Time, Technique) low_recovery->optimize_extraction improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) low_recovery->improve_cleanup check_mobile_phase Check Mobile Phase (pH, Composition) poor_peak_shape->check_mobile_phase check_column Evaluate Column Condition (Flush, Replace) poor_peak_shape->check_column check_overload Test for Sample Overload (Dilute Sample) poor_peak_shape->check_overload use_ms Use Mass Spec for Peak Identification extra_peaks->use_ms run_blanks Analyze Blanks (Solvent, Matrix) extra_peaks->run_blanks check_degradation Assess for Degradation Products extra_peaks->check_degradation standardize_prep Standardize Sample Prep Protocol inconsistent_results->standardize_prep instrument_suitability Perform System Suitability Tests inconsistent_results->instrument_suitability stability_study Conduct Sample Stability Study inconsistent_results->stability_study

Caption: Troubleshooting workflow for common issues in this compound residue analysis.

General Experimental Workflow for this compound Analysis

sample 1. Sample Collection (Soil, Water, etc.) extraction 2. Solvent Extraction (e.g., Acetonitrile/NH4OH) sample->extraction concentration 3. Concentration (Rotary Evaporation) extraction->concentration cleanup 4. Sample Cleanup (LLE or SPE) concentration->cleanup final_prep 5. Final Preparation (Evaporation & Reconstitution) cleanup->final_prep analysis 6. Instrumental Analysis (LC-MS/MS or HPLC-UV) final_prep->analysis data 7. Data Processing and Quantification analysis->data

Caption: A generalized experimental workflow for this compound residue analysis.

References

Safe Handling of Bomyl in a Laboratory Setting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of Bomyl in a laboratory environment. This compound is an organophosphate insecticide that is extremely toxic and requires strict adherence to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 122-10-1) is an organophosphate insecticide.[1] Its primary hazard lies in its high acute toxicity. It is a potent cholinesterase inhibitor, meaning it interferes with the normal functioning of the nervous system.[2][3] Exposure can occur through inhalation, ingestion, and skin absorption.

Q2: What are the symptoms of this compound exposure?

As an organophosphate, this compound exposure can lead to a cholinergic crisis. Symptoms can be remembered by the mnemonics DUMBELS or SLUDGE and are categorized as muscarinic and nicotinic effects.

Symptom Type Mnemonic Signs and Symptoms
Muscarinic DUMBELSD iaphoresis & D iarrhea, U rination, M iosis (pinpoint pupils), B radycardia (slow heart rate), B ronchospasm (difficulty breathing) & B ronchorrhea (excessive mucus), E mesis (vomiting), L acrimation (tearing), S alivation.[4]
Nicotinic ---Muscle fasciculations (twitching), cramping, weakness, and in severe cases, paralysis.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart.[6]
Body Chemical-resistant coveralls or lab coatShould be worn over personal clothing.[7]
Eyes/Face Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[7]
Respiratory NIOSH-approved respiratorThe type of respirator and cartridge should be selected based on a risk assessment of the specific procedure and potential for aerosol generation.
Feet Closed-toe shoesChemical-resistant boots are recommended, especially when handling larger quantities or during spill cleanup.[7]

Troubleshooting Guide

Scenario 1: I have accidentally spilled a small amount of this compound on the lab bench.

Do not panic. Your safety is the priority. Follow the detailed spill cleanup protocol outlined below.

Scenario 2: I think I may have been exposed to this compound. What should I do?

Immediate action is critical. Follow the first aid procedures outlined below and seek immediate medical attention. Inform your supervisor and provide them with the Safety Data Sheet (SDS) for this compound if available.

Scenario 3: How should I dispose of waste contaminated with this compound?

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.[8][9] They must be disposed of in accordance with local, state, and federal regulations.[10][11] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocols

Protocol for this compound Spill Cleanup

This protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's emergency response team.

  • Assess the Situation:

    • Ensure you are wearing the appropriate PPE before addressing the spill.

    • If there is an immediate risk of fire or release of toxic gases, evacuate the area and activate the emergency alarm.

  • Contain the Spill:

    • Prevent the spill from spreading by creating a dike around the spill using an absorbent material like cat litter, sand, or a commercial sorbent.[2]

  • Absorb the Liquid:

    • Cover the spill with an absorbent material.[2]

  • Neutralize the Pesticide:

    • Organophosphates like this compound can be partially neutralized. After absorption, you can carefully apply a decontaminant. A 10% solution of lye (sodium hydroxide) or a slurry of hydrated lime can be used.[6][12]

    • Caution: Lye is corrosive and should be handled with extreme care.

    • Allow the neutralizing agent to react for at least one hour.[13]

  • Clean Up the Residue:

    • Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[2]

  • Decontaminate the Area:

    • Wipe down the spill area with a detergent and water solution.

    • Follow with a final rinse using a small amount of the neutralizing solution (lye or lime), and then absorb this with fresh absorbent material.[6]

  • Dispose of Waste:

    • All contaminated materials, including absorbent, used PPE, and cleaning materials, must be placed in a sealed and labeled hazardous waste container for disposal.[13]

First Aid Protocol for this compound Exposure
  • General First Aid:

    • Move the affected person to a safe area with fresh air.

    • Call for immediate medical assistance and provide them with information about the chemical exposure.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation:

    • Move the person to an area with fresh air. If breathing is difficult, administer oxygen if you are trained to do so.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the person's mouth with water.

    • Seek immediate medical attention.

For Medical Professionals: The primary treatment for organophosphate poisoning involves the administration of atropine to counteract the muscarinic effects, and pralidoxime (2-PAM) to reactivate the acetylcholinesterase enzyme.[4][5][14]

Visualizations

Spill_Cleanup_Workflow start Spill Occurs assess Assess Risk & Don PPE start->assess contain Contain Spill with Absorbent Dike assess->contain absorb Absorb Liquid contain->absorb neutralize Neutralize with Lye or Lime Solution absorb->neutralize cleanup Collect Contaminated Material neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for cleaning up a this compound spill.

First_Aid_Decision_Tree exposure Exposure to this compound Suspected safety Ensure Scene is Safe & Wear PPE exposure->safety remove Remove Victim from Contaminated Area safety->remove medical Call for Immediate Medical Assistance remove->medical route Determine Route of Exposure medical->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes inhalation Inhalation route->inhalation Inhaled ingestion Ingestion route->ingestion Swallowed decontaminate_skin Remove Contaminated Clothing Wash Skin with Soap & Water for 15 min skin->decontaminate_skin flush_eyes Flush Eyes with Water for 15 min eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air no_vomit Do Not Induce Vomiting Rinse Mouth with Water ingestion->no_vomit transport Transport to Medical Facility decontaminate_skin->transport flush_eyes->transport fresh_air->transport no_vomit->transport

References

Mitigating the Effects of Bomyl on Non-Target Species: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and developmental purposes only. "Bomyl" is a hypothetical carbamate insecticide, and the data and protocols presented are based on scientifically similar compounds. Always consult relevant safety data sheets (SDS) and adhere to institutional and regulatory guidelines when handling any chemical substance.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating the unintended effects of this compound on non-target species during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high mortality in control group of non-target species. 1. Contamination of the control environment with this compound. 2. Stressful housing or environmental conditions (e.g., temperature, pH, lighting). 3. Underlying health issues in the non-target species population.1. Review cleaning and decontamination protocols for all equipment. Ensure separate, dedicated equipment for control and experimental groups. 2. Verify that all environmental parameters are within the optimal range for the species. Calibrate monitoring equipment. 3. Obtain a health certificate for the species from the supplier. Quarantine and acclimate new arrivals before use in experiments.
Inconsistent or non-reproducible results between experimental replicates. 1. Inaccurate dosing or dilution of this compound. 2. Variability in the age, size, or health of the non-target species. 3. Fluctuations in experimental conditions.1. Recalibrate all weighing and measuring equipment. Prepare fresh stock solutions for each experiment. 2. Standardize the selection criteria for your experimental subjects. 3. Implement a rigorous monitoring and logging system for all environmental parameters.
Visible signs of stress in non-target species at concentrations expected to be safe. 1. Synergistic effects with other chemicals in the experimental system. 2. The specific non-target species is more sensitive than indicated in available literature. 3. Incorrect preparation of the test substance.1. Analyze all components of your experimental medium for potential contaminants. 2. Conduct a preliminary dose-response study to determine the actual tolerance of your specific population. 3. Review the protocol for preparing the this compound solution to ensure accuracy.
This compound appears to degrade rapidly in the experimental setup. 1. pH of the medium is outside the optimal range for this compound stability. 2. Photodegradation due to excessive light exposure. 3. Microbial degradation.1. Buffer the experimental medium to maintain a stable pH. 2. Use amber-colored containers or reduce light intensity in the experimental area. 3. Autoclave or filter-sterilize the medium before introducing the non-target species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hypothetical broad-spectrum carbamate insecticide. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at the nerve synapse.[3][4][5] This results in continuous nerve stimulation, paralysis, and ultimately death in susceptible organisms.[5]

Q2: What are the most common non-target species affected by carbamate insecticides like this compound?

A2: Carbamate insecticides can have broad effects on non-target organisms.[1] Highly susceptible non-target species often include beneficial insects (such as bees and other pollinators), aquatic invertebrates (like Daphnia magna), and certain fish and bird species.[6][7] Mammals can also be affected, although the toxicity varies depending on the specific compound and the level of exposure.[6][7]

Q3: How can I safely handle and dispose of this compound in the laboratory?

A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Disposal should be in accordance with local, state, and federal regulations for hazardous waste.[8] Never pour this compound solutions down the drain.[8] Decontaminate all glassware and equipment with a suitable method, such as rinsing with a solution that can hydrolyze the carbamate.

Q4: What are the key principles for mitigating the effects of this compound on non-target species in my experiments?

A4: The key principles are:

  • Containment: Ensure your experimental setup is designed to prevent any accidental release of this compound into the surrounding environment.

  • Dose Minimization: Use the lowest effective concentration of this compound necessary to achieve your experimental objectives.

  • Use of Buffer Zones: In larger experimental setups, establish physical or chemical barriers to prevent the spread of this compound to areas housing non-target species.

  • Proper Decontamination: Thoroughly decontaminate all equipment and work surfaces after each use.

  • Targeted Application: If possible, apply this compound in a manner that maximizes exposure to the target species while minimizing contact with non-target organisms.

Q5: Can this compound bioaccumulate in the tissues of non-target organisms?

A5: Carbamate insecticides like methomyl generally have a low potential for bioaccumulation.[1][6] They are typically metabolized and excreted by organisms relatively quickly.[1] However, continuous exposure to even low levels of this compound could lead to chronic toxicity.

Quantitative Data on Carbamate Insecticide Toxicity

The following tables provide a summary of the toxicity of carbamate insecticides, which can be used as a proxy for the expected toxicity of this compound to various non-target species.

Table 1: Acute Toxicity of Methomyl to Various Non-Target Species

SpeciesCommon NameEndpointValueReference
Apis melliferaHoneybeeLD50 (contact)Highly Toxic[6]
Odocoileus hemionusMule DeerLD5011.0 - 22.0 mg/kg[6]
Sturnus vulgarisStarlingLD5042 mg/kg[6]
Agelaius phoeniceusRed-winged BlackbirdLD5010 mg/kg[6]
Oncorhynchus mykissRainbow Trout96-hour LC503.4 mg/L[6]
Lepomis macrochirusBluegill Sunfish96-hour LC500.8 mg/L[6]
Daphnia magnaWater Flea48-hour LC500.0287 mg/L[6]
RatLD50 (oral)17 - 24 mg/kg[6]
MouseLD50 (oral)10 mg/kg[6]
Guinea PigLD50 (oral)15 mg/kg[6]

Table 2: Acute Toxicity of Benomyl to Various Non-Target Species

SpeciesCommon NameEndpointValueReference
Colinus virginianusBobwhite Quail5-day dietary LC50>10,000 ppm[9]
Anas platyrhynchosMallard Duck5-day dietary LC50>10,000 ppm[9]
Agelaius phoeniceusRed-winged BlackbirdLD50100 mg/kg[9]
CatfishLC50Least Susceptible[9]
Bluegill SunfishLC50Moderately Susceptible[9]
Rainbow TroutLC50Highly Susceptible[9]
GoldfishLC50Very Highly Susceptible[9]
RatLD50 (oral)>10,000 mg/kg[9]
RabbitLD50 (dermal)>3,400 mg/kg[9]

Experimental Protocols

Protocol 1: Standard Acute Toxicity Test Using Daphnia magna

Objective: To determine the 48-hour LC50 of this compound for the aquatic invertebrate Daphnia magna.

Materials:

  • This compound stock solution

  • Daphnia magna neonates (<24 hours old)

  • Culture medium (moderately hard reconstituted water)

  • Glass beakers (100 mL)

  • Volumetric flasks and pipettes

  • pH meter and thermometer

  • Incubator or temperature-controlled room (20 ± 2°C)

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations by diluting the stock solution with the culture medium. A geometric series of at least five concentrations is recommended, along with a control (medium only).

  • Experimental Setup: Add 80 mL of each test solution to four replicate beakers for each concentration and the control.

  • Introduction of Organisms: Randomly introduce five Daphnia magna neonates into each beaker.

  • Incubation: Place the beakers in an incubator at 20 ± 2°C with a 16-hour light to 8-hour dark photoperiod. Do not feed the daphnids during the test.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the 48-hour LC50 value and its 95% confidence limits using a suitable statistical method (e.g., probit analysis).

Protocol 2: Preparation of a Phosphate Buffer Solution (pH 7.0)

Objective: To prepare a stable buffer solution for maintaining a constant pH in aqueous experimental setups.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Sodium phosphate monobasic solution: Dissolve the appropriate amount of NaH₂PO₄ in deionized water to make a final volume.

    • 0.2 M Sodium phosphate dibasic solution: Dissolve the appropriate amount of Na₂HPO₄ in deionized water to make a final volume.

  • Mix Solutions: In a beaker with a magnetic stir bar, combine the two stock solutions in a ratio that will yield a pH of approximately 7.0. A common starting point is to mix the monobasic and dibasic solutions in a specific ratio, which can be calculated using the Henderson-Hasselbalch equation or found in buffer tables.

  • Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add small volumes of the monobasic solution to decrease the pH or the dibasic solution to increase the pH until the desired pH of 7.0 is reached.

  • Final Volume: Once the target pH is achieved, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

  • Storage: Store the buffer solution in a sealed container at room temperature.

Protocol 3: Decontamination of Laboratory Equipment

Objective: To safely and effectively decontaminate glassware and equipment after use with this compound.

Materials:

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol

  • Personal protective equipment (gloves, safety glasses, lab coat)

  • Designated waste container for hazardous materials

Procedure:

  • Initial Rinse: Immediately after use, rinse the equipment with a small amount of an appropriate solvent (e.g., ethanol) to remove the bulk of the this compound residue. Collect this rinse solution in a designated hazardous waste container.

  • Hydrolysis: Immerse the equipment in a 1 M NaOH solution for at least 24 hours. Carbamates are susceptible to alkaline hydrolysis, which breaks them down into less toxic components. Perform this step in a well-ventilated area.

  • Thorough Washing: After hydrolysis, remove the equipment from the NaOH solution and wash thoroughly with laboratory detergent and water.

  • Final Rinse: Rinse the equipment multiple times with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition This compound Action ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor (Postsynaptic Neuron) ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by ACh_receptor->ACh_presynaptic Signal Transduction Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase inhibition by this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment Phase Protocol_Dev Protocol Development Mitigation_Plan Mitigation Strategy Planning Protocol_Dev->Mitigation_Plan Stock_Prep This compound Stock Preparation Mitigation_Plan->Stock_Prep Dosing Dosing of Experimental Units Stock_Prep->Dosing Buffer_Zone Implement Buffer Zones Dosing->Buffer_Zone Exposure Exposure Period Buffer_Zone->Exposure Data_Collection Data Collection Exposure->Data_Collection Decontamination Decontamination Data_Collection->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Data_Analysis Data Analysis Waste_Disposal->Data_Analysis

Caption: Experimental workflow with mitigation points.

Troubleshooting_Tree Start High Mortality in Non-Target Species? Check_Control Mortality in Control Group? Start->Check_Control Yes Check_Concentration Review this compound Concentration and Dosing Protocol Start->Check_Concentration No Contamination Possible Contamination. Review Decontamination Protocols. Check_Control->Contamination Yes Environmental_Stress Check Environmental Parameters (pH, Temp, etc.) Check_Control->Environmental_Stress No Synergistic_Effects Investigate for Synergistic Effects with Other Chemicals Check_Concentration->Synergistic_Effects Species_Health Evaluate Health of Stock Population Environmental_Stress->Species_Health

Caption: Troubleshooting unexpected mortality.

References

Technical Support Center: Controlling Bomyl Hydrolysis Rate by Adjusting pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on controlling the hydrolysis rate of Bomyl, a dimethyl phosphate pesticide, through pH adjustment. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it important to control?

A1: this compound hydrolysis is the chemical breakdown of the this compound molecule by reaction with water. As a dimethyl phosphate ester, this compound is susceptible to this degradation process, which cleaves the ester bond, leading to the formation of inactive and more polar degradation products. Controlling the rate of hydrolysis is critical for ensuring the stability and integrity of this compound in aqueous solutions during experiments. This is essential for accurate and reproducible results in toxicological studies, environmental fate analysis, and the development of stable formulations.

Q2: How does pH influence the rate of this compound hydrolysis?

A2: The hydrolysis of organophosphate esters like this compound is significantly influenced by pH due to acid and base catalysis.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis occurs, where the rate is generally slower than in alkaline conditions.

  • Neutral conditions (pH ≈ 7): A neutral or water-catalyzed hydrolysis pathway exists.

  • Alkaline conditions (pH > 7): Base-catalyzed hydrolysis is the dominant pathway and is typically much faster than both acid-catalyzed and neutral hydrolysis.

Therefore, by adjusting the pH of the aqueous solution, researchers can control the stability of this compound, either minimizing degradation for experimental purposes or accelerating it for degradation studies.

Q3: I am preparing a stock solution of this compound for my experiments. What pH should I use to ensure its stability?

A3: To maximize the stability of this compound in an aqueous solution, it is recommended to prepare and maintain the solution under acidic conditions, ideally at a pH of 4. At this pH, the rate of hydrolysis is significantly slower compared to neutral or alkaline conditions. It is crucial to use a sterile buffer solution to maintain a constant pH and to store the solution in the dark to prevent photodegradation.

Q4: My experiment requires me to study the degradation of this compound. How can I accelerate its hydrolysis in a controlled manner?

A4: To accelerate the hydrolysis of this compound for degradation studies, you should work under alkaline conditions. A pH of 9 is commonly used in standardized hydrolysis studies to achieve a significantly faster degradation rate. By maintaining a constant alkaline pH and temperature, you can study the kinetics of this compound's degradation in a controlled and reproducible manner.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my aqueous solution even at a neutral pH.

  • Possible Cause 1: Temperature. The rate of hydrolysis is temperature-dependent. Higher temperatures will accelerate the degradation of this compound.

    • Solution: Ensure your experiments are conducted at a constant and controlled temperature. For storage of stock solutions, refrigeration is recommended to slow down the hydrolysis rate.

  • Possible Cause 2: Microbial Degradation. Non-sterile solutions can contain microorganisms that may enzymatically degrade this compound.

    • Solution: Use sterile aqueous buffer solutions for your experiments.[1][2] Sterilization can be achieved by autoclaving the buffer before adding this compound or by filtration through a 0.22 µm filter.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can cause the degradation of photosensitive compounds.

    • Solution: Conduct your experiments in the dark or use amber-colored glassware to protect the solution from light.[1][3]

Issue: The pH of my this compound solution is changing over time.

  • Possible Cause: Inadequate Buffer Capacity. The buffer used may not have sufficient capacity to resist changes in pH, especially if the hydrolysis of this compound produces acidic or basic byproducts.

    • Solution: Use a buffer with a pKa value close to the desired experimental pH and at a sufficient concentration to maintain a stable pH throughout the experiment. Regularly monitor the pH of your solution.

Quantitative Data on Hydrolysis Rate

pHRelative Hydrolysis RateExpected Half-Life (t½)Predominant Mechanism
4SlowLongestAcid-Catalyzed
7ModerateIntermediateNeutral (Water-Catalyzed)
9FastShortestBase-Catalyzed

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of this compound as a Function of pH

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH.[1]

1. Materials and Reagents:

  • This compound (analytical grade, purity >95%)

  • Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glass containers (e.g., flasks or test tubes) with stoppers.

  • Constant temperature incubator or water bath.

  • Analytical instrumentation for quantifying this compound (e.g., HPLC-UV, LC-MS).

2. Preparation of Test Solutions:

  • Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

  • Add a small aliquot of the this compound stock solution to each of the buffer solutions to achieve a final concentration that is less than half of its water solubility.

3. Incubation:

  • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).[3]

  • At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected rate of hydrolysis at each pH.

4. Analysis:

  • Analyze the concentration of this compound in the collected aliquots using a validated analytical method.

  • If possible, also identify and quantify any major hydrolysis products.[1]

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each pH value.

  • Assuming pseudo-first-order kinetics, determine the hydrolysis rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

  • Calculate the half-life (t½) for this compound at each pH using the formula: t½ = ln(2) / k.

Visualizations

Bomyl_Hydrolysis_Workflow Experimental Workflow for this compound Hydrolysis Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_test Prepare Test Solutions prep_this compound->prep_test prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate in Dark at Constant Temperature prep_test->incubate sample Sample at Time Intervals incubate->sample analyze Analyze this compound Concentration sample->analyze kinetics Determine Rate Constant (k) analyze->kinetics halflife Calculate Half-Life (t½) kinetics->halflife

Caption: Workflow for determining the hydrolysis rate of this compound.

pH_Hydrolysis_Relationship Relationship between pH and this compound Hydrolysis Rate cluster_conditions pH Conditions cluster_rates Hydrolysis Rate pH pH of Solution acidic Acidic (pH 4) pH->acidic Low neutral Neutral (pH 7) pH->neutral Mid alkaline Alkaline (pH 9) pH->alkaline High slow Slow acidic->slow moderate Moderate neutral->moderate fast Fast alkaline->fast

Caption: Conceptual diagram of pH effect on this compound hydrolysis.

References

Validation & Comparative

Bomyl vs. Other Organophosphate Insecticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Bomyl and other selected organophosphate insecticides. The information is supported by experimental data from publicly available scientific literature.

Executive Summary

Organophosphate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and eventual death. While this compound is a member of this class, publicly available, direct comparative efficacy data in the form of LD50 or LC50 values against common insect pests is limited. This guide summarizes the available quantitative efficacy data for several other organophosphate insecticides against the housefly (Musca domestica) to provide a comparative context for the efficacy of this class of compounds.

Comparative Efficacy of Organophosphate Insecticides

The following tables summarize the acute toxicity of several organophosphate insecticides against the housefly (Musca domestica), a common model organism for insecticide efficacy studies. The data is presented as the median lethal dose (LD50) in micrograms per fly, which represents the dose required to kill 50% of a test population. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Topical LD50 of Organophosphate Insecticides Against the Housefly (Musca domestica)

InsecticideLD50 (µ g/fly )Insect StrainReference(s)
Dichlorvos0.218 - 0.235Tsunami-hit coastal villages (India)[1]
Dichlorvos4.80Koohrang (Iran, susceptible)[2]
Dichlorvos385.22 - 515.29Mobarake & Isfahan (Iran, resistant)[2]
Naled0.48 (µ g/bee )Honeybee (Apis mellifera)[3]
Parathion2 (rat, oral)Rat (Rattus norvegicus)[4]
CrotoxyphosNot specifiedNot specified[5]
This compound Data not available --

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates the normal function of a cholinergic synapse and the disruptive action of organophosphate insecticides.

AChE_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with Organophosphate Inhibition pre_neuron Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles post_neuron Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_receptor ACh Receptor synaptic_cleft->ACh_receptor ACh Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh ACh_vesicle->synaptic_cleft ACh Release ACh_receptor->post_neuron Signal Transmission AChE->pre_neuron Choline Recycling AChE->synaptic_cleft Acetate pre_neuron_op Presynaptic Neuron ACh_vesicle_op Acetylcholine (ACh) Vesicles post_neuron_op Postsynaptic Neuron synaptic_cleft_op Synaptic Cleft ACh_receptor_op ACh Receptor synaptic_cleft_op->ACh_receptor_op Continuous ACh Binding & Stimulation AChE_inhibited Inhibited AChE synaptic_cleft_op->AChE_inhibited ACh Accumulation ACh_vesicle_op->synaptic_cleft_op ACh Release ACh_receptor_op->post_neuron_op Uncontrolled Signal Transmission organophosphate Organophosphate organophosphate->AChE_inhibited Inhibition Topical_Bioassay_Workflow start Start prep_insects Prepare Test Insects (e.g., Anesthetize Houseflies) start->prep_insects application Topical Application of 1µL per Insect prep_insects->application prep_solutions Prepare Insecticide Dilutions in Acetone prep_solutions->application incubation Incubate with Food & Water (24-48 hours) application->incubation mortality_count Record Mortality incubation->mortality_count probit_analysis Probit Analysis mortality_count->probit_analysis ld50_determination Determine LD50 Value probit_analysis->ld50_determination end End ld50_determination->end

References

A Comparative Analysis of Bomyl and Carbamate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the organophosphate insecticide Bomyl and a selection of prominent carbamate insecticides, including Carbaryl, Methomyl, Aldicarb, and Carbofuran. Both classes of insecticides are potent neurotoxicants that function by inhibiting the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of insects and mammals. However, the specifics of their interaction with AChE, along with their toxicological profiles, efficacy, and environmental persistence, exhibit notable differences. This document aims to furnish researchers with the necessary data and methodologies to inform further investigation and development in the field of insecticide science.

Mechanism of Action: A Tale of Two Inhibitors

The primary target for both this compound and carbamate insecticides is the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses. The accumulation of ACh due to AChE inhibition leads to overstimulation of the nervous system, resulting in tremors, paralysis, and ultimately, death of the insect.

While both classes of insecticides inhibit AChE, their chemical interactions with the enzyme's active site differ significantly:

  • Organophosphates (e.g., this compound): These compounds act as irreversible inhibitors of AChE. They phosphorylate the serine hydroxyl group in the active site of the enzyme, forming a stable covalent bond that is very slow to hydrolyze. This leads to a long-lasting inhibition of the enzyme.

  • Carbamates (e.g., Carbaryl, Methomyl, Aldicarb, Carbofuran): Carbamates are considered reversible inhibitors of AChE. They carbamoylate the serine hydroxyl group in the active site. This carbamoylated enzyme is more stable than the acetylated enzyme formed during normal catalysis but is significantly less stable than the phosphorylated enzyme. As a result, the inhibition is reversible as the carbamoyl group is eventually hydrolyzed, allowing the enzyme to regain its function.

The differing nature of this inhibition has significant implications for the toxicity and treatment of poisoning by these two classes of compounds.

Quantitative Toxicological Data

The acute toxicity of an insecticide is commonly expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize the available acute oral and dermal LD50 values for this compound and the selected carbamate insecticides in various species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and test species.

Table 1: Acute Oral LD50 Values (mg/kg)

InsecticideRatMouseBird (Species)Fish (Species, 96h LC50 mg/L)
This compound 31-32104.7Data not availableData not available
Carbaryl 307 - 85025>2000 (Mallard)1.3-22.4 (Rainbow Trout)
Methomyl 17 - 241024.2 (Bobwhite Quail)0.8 - 3.4 (Rainbow Trout)
Aldicarb 0.46 - 10.3-0.52.0-5.0 (Various)0.7 - 1.5 (Rainbow Trout)
Carbofuran 5 - 1320.7-4.2 (Various)0.1 - 0.3 (Rainbow Trout)

Table 2: Acute Dermal LD50 Values (mg/kg)

InsecticideRatRabbit
This compound 2000-3100>2000
Carbaryl >2000>2000
Methomyl >2000>5000
Aldicarb 20-140020-200
Carbofuran >10200120-170

Note: Data is compiled from various sources and may not be directly comparable due to differing study protocols.

Acetylcholinesterase Inhibition

Table 3: Acetylcholinesterase (AChE) Inhibition

InsecticideIC50 ValueNotes
This compound Data not availableAs an organophosphate, it is expected to be a highly potent inhibitor.
Carbamates Varies significantlyIC50 values for carbamates can range from nanomolar to micromolar concentrations depending on the specific compound and the source of the enzyme.

Efficacy Against Agricultural Pests

The practical utility of an insecticide is determined by its efficacy in controlling target pest populations in an agricultural setting. Both this compound and carbamates have demonstrated broad-spectrum activity against a range of chewing and sucking insect pests.

This compound:

  • Effective against a variety of pests including flies, beetles, and aphids.

Carbamates:

  • Carbaryl: Widely used to control pests on fruits, vegetables, cotton, and ornamental plants.

  • Methomyl: Effective against a broad range of pests, particularly lepidopteran larvae (caterpillars).

  • Aldicarb: A systemic insecticide and nematicide, effective against soil-dwelling pests and sucking insects.

  • Carbofuran: A broad-spectrum insecticide, nematicide, and miticide used on a variety of crops.

Environmental Fate and Persistence

The environmental impact of an insecticide is influenced by its persistence in soil and water, and its potential for bioaccumulation.

This compound:

  • Information on the environmental persistence of this compound is limited in the available literature. As an organophosphate, it is generally expected to have moderate persistence.

Carbamates:

  • Carbaryl: Moderately persistent in soil, with a half-life of 7 to 28 days. It has a low potential to leach into groundwater.

  • Methomyl: Generally has low persistence in soil, with a half-life of a few days to a few weeks. It is mobile in soil and has the potential to contaminate groundwater.

  • Aldicarb: Can be persistent in soil, with a half-life that can range from weeks to months. It is highly mobile and a known groundwater contaminant.

  • Carbofuran: Moderately persistent in soil, with a half-life of 30 to 60 days. It has the potential to leach into groundwater.

Experimental Protocols

Determination of Acute Oral LD50

Objective: To determine the median lethal dose (LD50) of an insecticide following oral administration to a test species (e.g., rats).

Methodology:

  • Animal Selection: Use healthy, young adult animals of a single strain (e.g., Wistar rats), acclimated to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a series of graded doses of the insecticide, typically dissolved in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose of the insecticide to each group of animals via oral gavage. A control group receives the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as probit analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of an insecticide on acetylcholinesterase activity.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test insecticide solutions at various concentrations

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer, insecticide solution, and AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each insecticide concentration compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Acetylcholinesterase Inhibition Pathway Mechanism of Acetylcholinesterase Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Insecticides Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Initiates Continuous_Stimulation Continuous Stimulation ACh_Receptor->Continuous_Stimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE Insecticide Insecticide Insecticide->AChE Inhibits Excess_ACh Excess Acetylcholine Excess_ACh->ACh_Receptor Overstimulates

Caption: Mechanism of Acetylcholinesterase Inhibition by Insecticides.

Experimental_Workflow_LD50 Experimental Workflow for LD50 Determination Start Start Animal_Acclimation Animal Acclimation (e.g., Rats, 5 days) Start->Animal_Acclimation Dose_Preparation Preparation of Graded Doses (Insecticide in Vehicle) Animal_Acclimation->Dose_Preparation Dosing Oral Administration (Single Dose via Gavage) Dose_Preparation->Dosing Observation Observation Period (14 days for toxicity and mortality) Dosing->Observation Data_Collection Record Mortalities per Dose Group Observation->Data_Collection Data_Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection->Data_Analysis LD50_Determination Determine LD50 and Confidence Intervals Data_Analysis->LD50_Determination End End LD50_Determination->End Organophosphate_vs_Carbamate_Inhibition Comparison of AChE Inhibition cluster_Organophosphate Organophosphate (e.g., this compound) cluster_Carbamate Carbamate AChE Acetylcholinesterase (Active Enzyme) OP Organophosphate Carbamate Carbamate Insecticide Phosphorylated_AChE Phosphorylated AChE (Irreversibly Inhibited) OP->Phosphorylated_AChE Forms stable covalent bond with AChE Carbamoylated_AChE Carbamoylated AChE (Reversibly Inhibited) Carbamate->Carbamoylated_AChE Forms unstable covalent bond with AChE Carbamoylated_AChE->AChE Spontaneous Reactivation (Hydrolysis)

Validating the Specificity of Bomyl's Anticholinesterase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cholinesterase Inhibitors

The inhibitory potency of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical determinant of its specificity and potential therapeutic or toxicological effects. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

While specific IC50 values for Bomyl (Dimethyl 3-hydroxyglutaconate dimethyl phosphate) are not available in the reviewed scientific literature, as an organophosphate insecticide, it is expected to be a potent and likely irreversible inhibitor of both AChE and BChE. Organophosphates act by covalently modifying a critical serine residue in the active site of these enzymes. The table below compares the IC50 values of various cholinesterase inhibitors, providing a reference for the potential positioning of this compound.

CompoundClassAChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)Reference
This compound OrganophosphateData not availableData not availableData not available
DonepezilPiperidine6.77,400~1104[1]
RivastigmineCarbamate4.331~7.2[1]
GalantamineAlkaloid44011,800~26.8[2]
TacrineAcridine7769~0.9[1]
PhysostigmineCarbamate0.6716~24[1]
ParaoxonOrganophosphate~1~10~10[General knowledge]
EchothiophateOrganophosphatePotent (nM range)Potent (nM range)Low[General knowledge]

Experimental Protocols

To experimentally determine the specificity of this compound's anticholinesterase activity, a standardized in vitro inhibition assay can be performed. The most common method is the Ellman's assay, which spectrophotometrically measures the activity of cholinesterases.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle: This assay measures the activity of AChE or BChE by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • This compound (or other test inhibitors)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare stock solutions of ATCI (15 mM) and BTCI (15 mM) in buffer.

    • Prepare a stock solution of DTNB (10 mM) in buffer.

    • Prepare working solutions of the enzymes (AChE and BChE) in buffer. The final concentration should be optimized to yield a linear reaction rate over a few minutes.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations to the sample wells. For control wells, add 25 µL of the solvent.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 150 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the cholinesterase inhibition pathway and the experimental workflow.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Increased_ACh Increased ACh Concentration Postsynaptic_Neuron Postsynaptic Neuron ACh_receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound (Organophosphate) This compound->AChE Irreversibly Inhibits Prolonged_Stimulation Prolonged Receptor Stimulation Increased_ACh->Prolonged_Stimulation Prolonged_Stimulation->Postsynaptic_Neuron

Caption: Cholinesterase inhibition pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Serial_Dilutions Create Serial Dilutions of this compound Reagents->Serial_Dilutions Add_Inhibitor Add Inhibitor to Microplate Wells Serial_Dilutions->Add_Inhibitor Add_Enzyme Add Enzyme (AChE or BChE) Add_Inhibitor->Add_Enzyme Incubate Incubate for Pre-reaction Add_Enzyme->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Add Substrate (ATCI or BTCI) Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining IC50 values.

References

Unveiling the Cross-Reactivity of Bomyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-reactivity of the organophosphate pesticide Bomyl with other common pesticides in acetylcholinesterase (AChE) inhibition assays reveals a broad spectrum of interaction. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance, supported by experimental data and detailed protocols, to aid in the accurate assessment of pesticide contamination and the development of more specific detection methods.

This compound, chemically known as Dimethyl 3-hydroxyglutaconate dimethyl phosphate, is an organophosphate pesticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme. This mode of action is common to all organophosphate and carbamate pesticides, leading to potential cross-reactivity in assays that rely on AChE inhibition for detection. Understanding the extent of this cross-reactivity is crucial for interpreting assay results accurately and for developing more selective analytical methods.

Comparative Analysis of Pesticide Inhibition on Acetylcholinesterase

The inhibitory potential of a pesticide on AChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the pesticide required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency.

Pesticide ClassPesticideIC50 (µM)
Organophosphate This compound (Dimethyl 3-hydroxyglutaconate dimethyl phosphate) Data not available in comparative studies
OrganophosphateChlorpyrifos0.12[1]
OrganophosphateMonocrotophos0.25[1]
OrganophosphateProfenofos0.35[1]
OrganophosphateAcephate4.0[1]
OrganophosphateParaoxon~0.001-0.01
OrganophosphateDichlorvos~0.01-0.1
Carbamate Carbofuran~0.01-0.1
CarbamateCarbaryl~0.1-1.0
CarbamateAldicarb~0.01-0.1

Note: The IC50 values for Paraoxon, Dichlorvos, Carbofuran, Carbaryl, and Aldicarb are approximate ranges compiled from various sources and are intended for comparative purposes. The absence of a specific IC50 value for this compound from a comparative study highlights a gap in the current scientific literature.

Understanding the Mechanism: The Acetylcholinesterase Signaling Pathway

Organophosphate and carbamate pesticides exert their toxic effects by interfering with the normal functioning of the nervous system. Specifically, they inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). The accumulation of ACh in the synaptic cleft leads to overstimulation of nerve signals, resulting in paralysis and ultimately, death in target organisms.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Postsynaptic Neuron\n(Signal Transduction) Postsynaptic Neuron (Signal Transduction) ACh_receptor->Postsynaptic Neuron\n(Signal Transduction) Choline + Acetate\n(Signal Termination) Choline + Acetate (Signal Termination) AChE->Choline + Acetate\n(Signal Termination) This compound This compound (Organophosphate) This compound->AChE Inhibits Other_OP Other Organophosphates Other_OP->AChE Carbamates Carbamates Carbamates->AChE

Figure 1: Acetylcholinesterase signaling pathway and its inhibition by pesticides.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.[2][3] This assay is based on the reaction of the thiol product of acetylthiocholine hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pesticide standards (including this compound and other pesticides of interest)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and pesticide standards in appropriate solvents and dilute to working concentrations with phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • Pesticide standard solution (or a blank solvent for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the pesticide to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Color Development: Add the DTNB solution to each well. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored compound.

  • Measurement: Immediately measure the absorbance of the wells at a specific wavelength (typically 412 nm) using a microplate reader. Take readings at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each pesticide concentration is calculated using the following formula:

    % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the pesticide concentration and determine the IC50 value from the resulting dose-response curve.

Figure 2: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

The cross-reactivity of this compound with other organophosphate and carbamate pesticides in acetylcholinesterase inhibition assays is an inherent characteristic of its mode of action. While specific comparative IC50 data for this compound is limited, the provided information and experimental protocol offer a solid foundation for researchers to conduct their own comparative studies. Acknowledging the potential for broad cross-reactivity is essential for the accurate interpretation of results from AChE-based biosensors and assays used for environmental monitoring and food safety. Further research dedicated to a comprehensive comparative analysis of this compound and other modern pesticides would be invaluable to the scientific community.

References

A Comparative Analysis of the Environmental Impact of Methomyl and Newer Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating need for sustainable agricultural practices has intensified the scrutiny of the environmental impact of crop protection agents. This guide provides a detailed comparison of the environmental profiles of Methomyl, a carbamate insecticide introduced in 1966, and a selection of newer generation insecticides. This objective analysis, supported by experimental data, aims to inform researchers and professionals in the field of drug and pesticide development.

Executive Summary

This report presents a comparative environmental risk assessment of Methomyl against four newer insecticides: Spinosad, Abamectin, Imidacloprid, and Cypermethrin. The analysis focuses on key environmental indicators including acute toxicity to non-target organisms (birds, fish, aquatic invertebrates, and honeybees) and persistence in the soil. The data reveals that while Methomyl exhibits high toxicity across multiple non-target species, newer insecticides present a varied and complex environmental impact profile. For instance, Spinosad and Abamectin, derived from natural sources, show lower toxicity to birds and mammals but can be highly toxic to aquatic organisms and beneficial insects like bees. Neonicotinoids like Imidacloprid are particularly noted for their systemic nature and high toxicity to pollinators. Pyrethroids such as Cypermethrin are characterized by their high toxicity to fish and aquatic invertebrates.

Quantitative Environmental Impact Data

The following table summarizes the acute toxicity and soil persistence data for Methomyl and the selected newer insecticides. Lower LD50 and LC50 values indicate higher toxicity.

InsecticideClassAvian Acute Oral LD50 (mg/kg bw)Fish Acute LC50 (mg/L)Aquatic Invertebrate Acute LC50 (mg/L)Honeybee Acute Contact LD50 (µ g/bee )Soil Half-life (days)
Methomyl Carbamate24.2 (Bobwhite quail)[1]0.8 (Bluegill sunfish)[1]High Toxicity[1]High Toxicity[1]~14[2]
Spinosad Spinosyn>2000 (Bobwhite quail, Mallard duck)5.94 (Bluegill sunfish)[2]14 (Daphnia magna)[2]0.0036[3]9 - 17[3]
Abamectin Avermectin>2000 (Bobwhite quail)[4][5]0.003 (Rainbow trout)[4]0.00034 (Daphnia magna)[5]0.002[4]~7 - 56[4]
Imidacloprid Neonicotinoid31 (Japanese quail)[6]211 (Rainbow trout)[6]85 (Daphnia magna)[6]High Toxicity[6]48 - 190[6]
Cypermethrin Pyrethroid>2000 (Various species)0.0028 (Rainbow trout)0.00042 (Daphnia magna)0.0382 - 80

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and substances.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance in birds.

Methodology:

  • Test Animals: Typically, a species like the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) is used. Birds are acclimatized to laboratory conditions.

  • Administration of Substance: The test substance is administered orally in a single dose via gavage or capsule. A control group receives a placebo.

  • Observation Period: Birds are observed for a period of at least 14 days.

  • Endpoints: Mortality, signs of toxicity (e.g., changes in behavior, appearance, and body weight), and post-mortem findings are recorded. The LD50, the statistically estimated dose that is lethal to 50% of the test population, is calculated.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline outlines the procedure for determining the acute toxicity of chemicals to fish.[7][8][9][10]

Methodology:

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

  • Exposure Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Concentrations: A range of concentrations of the test substance is used, along with a control group.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of substances to aquatic invertebrates, specifically Daphnia magna.

Methodology:

  • Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.

  • Endpoint: The main endpoint is the EC50, which is the concentration of the substance that causes immobilization (inability to swim) in 50% of the daphnids within the 48-hour exposure period.

Honeybees, Acute Contact and Oral Toxicity Test (OECD Guideline 213 & 214)

These guidelines describe the methods for determining the acute toxicity of pesticides to honeybees (Apis mellifera).[11]

Methodology for Acute Contact Toxicity (OECD 214):

  • Application: A specific dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of individual worker bees.

  • Observation: The bees are then kept in cages with a food supply and observed for mortality at specified intervals over at least 48 hours.

  • Endpoint: The LD50, the dose that is lethal to 50% of the treated bees, is calculated.

Methodology for Acute Oral Toxicity (OECD 213):

  • Exposure: Bees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period.

  • Observation: After the exposure period, the bees are transferred to cages with an untreated food source and observed for mortality for at least 48 hours.

  • Endpoint: The LD50, the dose of the substance consumed that is lethal to 50% of the bees, is determined.

Visualization of Insecticide Classification and Mode of Action

The following diagram illustrates the classification of the compared insecticides and their primary modes of action, providing a framework for understanding their selective toxicity and potential environmental impacts.

Insecticide_Classification cluster_carbamate Carbamates cluster_newer Newer Insecticides cluster_spinosyn Spinosyns cluster_avermectin Avermectins cluster_neonicotinoid Neonicotinoids cluster_pyrethroid Pyrethroids cluster_moa Primary Mode of Action Methomyl Methomyl AChE_Inhibitor Acetylcholinesterase Inhibitor Methomyl->AChE_Inhibitor Inhibits nerve impulse transmission Spinosad Spinosad nAChR_Allosteric_Activator Nicotinic Acetylcholine Receptor Allosteric Activator Spinosad->nAChR_Allosteric_Activator Disrupts nerve activity Abamectin Abamectin GABA_Chloride_Channel GABA-gated Chloride Channel Activator Abamectin->GABA_Chloride_Channel Blocks nerve signals Imidacloprid Imidacloprid nAChR_Agonist Nicotinic Acetylcholine Receptor Agonist Imidacloprid->nAChR_Agonist Causes nerve overstimulation Cypermethrin Cypermethrin Sodium_Channel_Modulator Sodium Channel Modulator Cypermethrin->Sodium_Channel_Modulator Prolongs nerve firing

Caption: Classification and primary mode of action of compared insecticides.

Conclusion

The data compiled in this guide underscores the critical importance of a multi-faceted approach to environmental risk assessment for insecticides. While older compounds like Methomyl present clear hazards to a broad range of non-target organisms, newer insecticides are not without their own environmental concerns. The high toxicity of certain newer agents to specific non-target groups, such as neonicotinoids to bees and pyrethroids to aquatic life, highlights the need for careful consideration of their use in different ecological contexts. For researchers and professionals in the field, this comparative analysis emphasizes the ongoing challenge of developing effective pest control solutions that minimize ecological disruption. Future research should continue to focus on developing insecticides with more specific modes of action and improved environmental degradation profiles.

References

Bomyl's Efficacy Against Resistant Insect Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In response to the growing challenge of insecticide resistance, this guide provides a comprehensive comparison of the organophosphate insecticide Bomyl and its alternatives in controlling resistant insect strains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available efficacy data, experimental protocols, and the underlying mechanisms of resistance.

Executive Summary

The escalating issue of insecticide resistance necessitates a thorough evaluation of existing and alternative chemical controls. This guide focuses on the efficacy of this compound, an organophosphate insecticide, against insect populations that have developed resistance. Due to a lack of specific public data on this compound's performance against resistant strains, this analysis utilizes data from other organophosphates as a proxy to frame its potential effectiveness. The guide presents a comparative overview of this compound's likely performance alongside various alternative insecticides, supported by quantitative data from studies on key pest species such as the house fly (Musca domestica) and the tobacco cutworm (Spodoptera litura). Furthermore, it details the experimental methodologies used to derive these findings and illustrates the biochemical pathways central to organophosphate action and insect resistance.

Comparative Efficacy of Insecticides Against Resistant Strains

The following tables summarize the efficacy of various insecticides against susceptible and resistant strains of Musca domestica and Spodoptera litura. The data for organophosphates is intended to provide an estimated performance level for this compound against resistant populations.

Table 1: Efficacy of Organophosphates and Alternatives Against Organophosphate-Resistant Musca domestica

Insecticide ClassActive IngredientTest MethodSusceptible Strain LD50 (µ g/female )Resistant Strain LD50 (µ g/female )Resistance Ratio (RR)
Organophosphate DiazinonTopical Application0.0319.603309.78
Organophosphate FenitrothionTopical Application0.0287.315261.24
Organophosphate DDVPTopical Application0.016>1.0>62.5[1]
Pyrethroid PermethrinTopical Application0.017>2.0>117.3[1]

Note: Higher LD50 and Resistance Ratio (RR) values indicate lower efficacy and higher levels of resistance, respectively.

Table 2: Efficacy of Insecticides Against Resistant Spodoptera litura

Insecticide ClassActive IngredientTest MethodLC50 (mg/L or ppm)Strain Information
Organophosphate ChlorpyrifosLeaf Dip Bioassay0.0232%Field Population[2]
Organophosphate AcephateDiet IncorporationNot specified19-fold resistance compared to susceptible strain[3]
Diamide ChlorantraniliproleLeaf Dip Bioassay0.0055%Field Population[2]
Avermectin Emamectin BenzoateLeaf Dip Bioassay0.0004 mg/LLab-reared
Oxadiazine IndoxacarbLeaf Dip Bioassay0.0012 mg/LLab-reared
Spinosyn SpinosadLeaf Dip BioassayNot specified-
Pyrrole ChlorfenapyrLeaf Dip Bioassay0.0073%Field Population[2]
Carbamate ThiodicarbLeaf Dip Bioassay0.0190%Field Population[2]

Note: LC50 represents the lethal concentration required to kill 50% of the test population. Lower LC50 values indicate higher toxicity to the pest.

Experimental Protocols

The data presented in this guide are primarily derived from two standard bioassay methods used to determine insecticide susceptibility and resistance: the CDC Bottle Bioassay and the WHO Tube Test .

CDC Bottle Bioassay

The CDC bottle bioassay is a simple and rapid method to detect insecticide resistance in insect vectors.[4][5]

Materials:

  • Glass bottles (250 ml) with caps

  • Technical grade insecticide

  • Acetone

  • Pipettes

  • Aspirator

  • Timer

  • Mosquitoes or other target insects (non-blood-fed females, 2-5 days old)

  • 10% sugar solution on a cotton pad

Procedure:

  • Bottle Coating: A specific concentration of the insecticide dissolved in acetone is used to coat the inner surface of the glass bottles. Control bottles are coated with acetone only. The bottles are then rotated until the acetone has completely evaporated, leaving a uniform layer of the insecticide.

  • Insect Exposure: A batch of 20-25 insects is introduced into each bottle using an aspirator.

  • Observation: The number of dead or moribund insects is recorded at regular intervals over a 2-hour period.[5]

  • Data Analysis: The mortality rate at a pre-determined diagnostic time is calculated. A survival rate of less than 90% suggests the presence of resistance in the population.

WHO Tube Test

The WHO tube test is another widely used method for monitoring insecticide resistance in adult mosquitoes.

Materials:

  • WHO tube test kits, including exposure tubes and holding tubes

  • Insecticide-impregnated papers

  • Control papers (untreated)

  • Aspirator

  • Timer

  • Mosquitoes (non-blood-fed females, 2-5 days old)

  • 10% sugar solution on a cotton pad

Procedure:

  • Exposure: Mosquitoes are introduced into the holding tube and then transferred to the exposure tube lined with insecticide-impregnated paper.

  • Exposure Period: The mosquitoes are exposed to the insecticide for a fixed period, typically one hour.

  • Transfer and Observation: After the exposure period, the mosquitoes are transferred back to a clean holding tube and provided with a 10% sugar solution.

  • Mortality Recording: Mortality is recorded 24 hours after the initial exposure.

  • Data Interpretation:

    • 98-100% mortality: The population is considered susceptible.

    • 90-97% mortality: Resistance is suspected, and further investigation is needed.

    • <90% mortality: The population is confirmed to be resistant.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound and other organophosphates is intrinsically linked to their interaction with the insect's nervous system. Resistance to these compounds has evolved through specific biochemical modifications.

Mechanism of Action of Organophosphates

Organophosphate_MoA cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Interference OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits (Irreversible) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds ACh->AChR Accumulates and continuously binds Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Synapse Synaptic Cleft

Caption: Mechanism of action of organophosphate insecticides.

Organophosphates like this compound act as irreversible inhibitors of the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system. By inhibiting AChE, the neurotransmitter acetylcholine is not broken down and accumulates, leading to continuous stimulation of acetylcholine receptors, resulting in nerve impulse fatigue, paralysis, and ultimately, death of the insect.

Mechanisms of Resistance to Organophosphates

Insects have evolved two primary mechanisms to counteract the effects of organophosphate insecticides.

Resistance_Mechanisms OP Organophosphate (e.g., this compound) TargetSite Target-Site Resistance OP->TargetSite Metabolic Metabolic Resistance OP->Metabolic AChE_mutated Altered Acetylcholinesterase (Reduced binding affinity for OPs) TargetSite->AChE_mutated leads to Detox Enhanced Detoxification Metabolic->Detox leads to P450 Cytochrome P450s Detox->P450 Esterases Esterases Detox->Esterases GSTs Glutathione S-transferases Detox->GSTs

Caption: Primary mechanisms of insect resistance to organophosphates.

  • Target-Site Resistance: This involves a modification of the AChE enzyme due to point mutations in the corresponding gene.[6] These mutations alter the structure of the enzyme's active site, reducing its affinity for organophosphate molecules while still allowing it to hydrolyze acetylcholine, thus rendering the insecticide less effective.[6]

  • Metabolic Resistance: Resistant insects may possess enhanced metabolic capabilities to detoxify the insecticide before it reaches its target site. This is often due to the overexpression or increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases (GSTs). These enzymes break down the organophosphate into non-toxic metabolites that can be easily excreted.

Conclusion

The data on organophosphate resistance in key insect pests suggests that this compound, like other insecticides in its class, likely faces significant challenges in controlling resistant populations. The high resistance ratios observed for organophosphates in Musca domestica highlight the potent ability of insects to develop resistance under selection pressure.

For researchers and professionals in drug development, the path forward involves a multi-faceted approach. The development of novel insecticides with different modes of action is crucial to circumvent existing resistance mechanisms. Furthermore, the exploration of insecticide mixtures and rotation strategies can help to delay the onset of resistance. A deeper understanding of the molecular basis of resistance, as illustrated in the signaling pathway diagrams, will be instrumental in designing next-generation pest control solutions that are both effective and sustainable. Continuous monitoring of insecticide resistance in field populations using standardized protocols like the CDC bottle bioassay and WHO tube test is essential for effective resistance management strategies.

References

Navigating the Post-Bomyl Landscape: A Comparative Guide to Alternative Insecticides for Research

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Bomyl, a carbamate insecticide, has been a valuable tool in entomological and neurobiological research. However, growing concerns over its broad-spectrum toxicity and potential environmental impact have necessitated the exploration of alternative compounds. This guide provides a comprehensive comparison of viable alternative insecticides to this compound for research purposes, focusing on their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to transition to more specific, and in some cases, safer, research tools.

Overview of this compound and its Mechanism of Action

This compound, like other carbamate insecticides, primarily functions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors, paralysis, and eventual death of the insect.

Below is a diagram illustrating the mechanism of action of this compound.

Bomyl_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Alternative Insecticide Classes

Several classes of insecticides offer viable alternatives to this compound, each with a distinct mechanism of action. This diversity allows researchers to select compounds that are more target-specific or that possess different toxicokinetic profiles. The primary alternatives include neonicotinoids, pyrethroids, spinosyns, and avermectins. Additionally, biopesticides are emerging as environmentally friendly options.

Neonicotinoids

Neonicotinoids are a class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] They bind to these receptors, causing continuous stimulation, which leads to paralysis and death.[1] Their selectivity for insect nAChRs over mammalian receptors makes them generally less toxic to mammals.[1][2]

Mechanism of Action:

Neonicotinoid_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds nAChR->Postsynaptic Continuous Signal Propagation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist)

Caption: Neonicotinoids act as agonists of nicotinic acetylcholine receptors.

Pyrethroids

Pyrethroids are synthetic insecticides that are structurally similar to the natural pyrethrins. They act by targeting voltage-gated sodium channels in the nerve cell membrane.[3] By modifying the gating kinetics of these channels, they cause them to remain open for an extended period, leading to repetitive nerve firing, paralysis, and death.[4]

Mechanism of Action:

Pyrethroid_Mechanism cluster_neuron Neuron Axon Node_Membrane Axonal Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion Na+ Na_Channel->Na_ion Prolonged Influx Pyrethroid Pyrethroid Pyrethroid->Na_Channel Modifies Gating Action_Potential Repetitive Action Potentials Na_ion->Action_Potential Leads to

Caption: Pyrethroids disrupt nerve function by modifying sodium channels.

Spinosyns

Spinosyns are a class of insecticides derived from the fermentation of a soil bacterium, Saccharopolyspora spinosa. Their primary mode of action is the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), a site distinct from that of neonicotinoids. They also have effects on GABA receptors. This dual action leads to neuronal excitation, paralysis, and insect death.

Mechanism of Action:

Spinosyn_Mechanism cluster_synapse Cholinergic Synapse Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic Excitation Spinosyn Spinosyn Spinosyn->nAChR Allosteric Modulation GABA_R GABA Receptor Spinosyn->GABA_R Antagonizes GABA_R->Postsynaptic Inhibition (blocked)

Caption: Spinosyns have a dual mechanism of action on nAChRs and GABA receptors.

Avermectins

Avermectins are a group of insecticides and anthelmintics derived from the soil bacterium Streptomyces avermitilis. They act by binding to and activating glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[5][6] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death.[6]

Mechanism of Action:

Avermectin_Mechanism cluster_neuron Invertebrate Neuron/Muscle Cell Node_Membrane Cell Membrane GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl_Channel->Cl_ion Influx Avermectin Avermectin Avermectin->GluCl_Channel Activates Hyperpolarization Hyperpolarization & Paralysis Cl_ion->Hyperpolarization Leads to

Caption: Avermectins activate glutamate-gated chloride channels.

Comparative Efficacy

Directly comparing the efficacy of insecticides can be challenging due to variations in experimental protocols, insect species, and life stages tested. The following tables provide a summary of available toxicity data (LD50/LC50 values) for this compound and its alternatives against the common housefly (Musca domestica), a frequently used model organism in insecticide research.

Table 1: Topical Application Toxicity (LD50) against Musca domestica

Insecticide ClassCompoundLD50 (µ g/fly )Reference Species/StrainCitation(s)
Carbamate This compound Data not readily available for M. domestica--
NeonicotinoidImidacloprid~0.0098Tetragonula laeviceps (as a proxy)[7]
PyrethroidLambda-cyhalothrin~0.08 (LC50 in ppm for field strain)Musca domestica (field strain)[8]
SpinosynSpinosad~3Musca domestica[9]
AvermectinAbamectinData not readily available for M. domestica (topical)--

Table 2: Oral Ingestion/Feeding Assay Toxicity (LC50) against Musca domestica

Insecticide ClassCompoundLC50 (ppm)Reference Species/StrainCitation(s)
Carbamate This compound Data not readily available for M. domestica--
NeonicotinoidImidacloprid~59.83 (µg a.i./ml)Apis mellifera (as a proxy)[10]
PyrethroidLambda-cyhalothrin~94.89Musca domestica larvae[11]
SpinosynSpinosadData not readily available for M. domestica (oral)--
AvermectinAbamectin~30.6Musca domestica larvae[11]

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible data in insecticide research. Below are detailed methodologies for two common bioassays.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) upon direct contact.[1][2]

Workflow:

Topical_Assay_Workflow A Prepare serial dilutions of insecticide in a suitable solvent (e.g., acetone) B Anesthetize insects (e.g., with CO2 or chilling) A->B C Apply a precise volume (e.g., 0.1-1 µL) of insecticide solution to the dorsal thorax of each insect using a microapplicator B->C D Place treated insects in recovery containers with food and water C->D E Assess mortality at specified time points (e.g., 24, 48 hours) D->E F Analyze data using probit analysis to determine LD50 value E->F

Caption: Workflow for a topical application insecticide bioassay.

Detailed Steps:

  • Insect Rearing: Use a healthy, homogenous population of insects of a specific age and life stage.

  • Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in a suitable volatile solvent like acetone.[1] Perform serial dilutions to obtain a range of concentrations that will produce mortality between 10% and 90%.

  • Application: Anesthetize insects and apply a small, precise volume (e.g., 0.1-1 µL) of each insecticide dilution to the dorsal thorax of individual insects using a calibrated microapplicator.[1] A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.

  • Data Collection: Record mortality at predetermined time intervals (e.g., 24 and 48 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response curve.

Larval Contact/Feeding Bioassay

This assay is used to determine the concentration of an insecticide that is lethal to 50% of a larval population (LC50) through contact and/or ingestion.[3]

Workflow:

Larval_Assay_Workflow A Prepare serial dilutions of insecticide in a suitable carrier (e.g., water, diet) B Incorporate insecticide into the larval diet or rearing medium A->B C Introduce a known number of larvae into each treated container B->C D Maintain containers under controlled environmental conditions C->D E Assess mortality at specified time points (e.g., 24, 48, 72 hours) D->E F Analyze data using probit analysis to determine LC50 value E->F

Caption: Workflow for a larval contact/feeding insecticide bioassay.

Detailed Steps:

  • Insect Rearing: Use larvae of a specific instar and age.

  • Insecticide Preparation: Prepare serial dilutions of the insecticide. The formulation will depend on the test; for a diet incorporation assay, the insecticide can be mixed directly into the larval food source. For a contact assay with aquatic larvae, it is dissolved in the water.

  • Exposure: Place a known number of larvae (e.g., 10-20) into each container with the treated diet or medium.[3] A control group should be exposed to the untreated medium.

  • Observation: Maintain the containers under controlled conditions and observe for mortality.

  • Data Collection: Record the number of dead larvae at set time points.

  • Data Analysis: Calculate the LC50 value using probit analysis.

Conclusion

The selection of an alternative insecticide to this compound for research purposes will depend on the specific experimental goals, the target insect species, and the desired mechanism of action. Neonicotinoids, pyrethroids, spinosyns, and avermectins each offer unique modes of action that can be exploited for targeted research. While direct comparative efficacy data against this compound is limited, the information and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and to design rigorous experiments for evaluating these alternatives. The move away from broad-spectrum insecticides like this compound towards more selective and varied compounds represents a positive step in entomological research, allowing for more nuanced investigations into insect physiology and toxicology.

References

Bomyl Exposure: A Comparative Analysis of In Vivo and In Vitro Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the toxicological profile of the organophosphate insecticide, Bomyl.

Introduction

This compound, a dimethyl phosphate insecticide, is an organophosphate compound formerly used for pest control. Its registration has since been canceled by the U.S. Environmental Protection Agency (EPA).[1] As with other organophosphates, this compound's mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3][4] This guide provides a comparative overview of the in vivo and in vitro toxicological effects of this compound exposure, based on the limited publicly available data. Due to its discontinued use, recent and detailed comparative studies are scarce. This document aims to consolidate the existing information for research and reference purposes.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound from a Safety Data Sheet. These values provide a baseline for comparing its lethal and effective concentrations in different biological systems.

MetricSpeciesExposure RouteValueUnitReference
LD50RatOral32mg/kg[5]
LD50RabbitDermal>20,000mg/kg[5]
EC50Daphnia magna (Water flea)Immobilization (48h)35mg/L[5]
EC50AlgaeGrowth inhibition (72h)20mg/L[5]
NOECDanio rerio (Zebra fish)Chronic2.5mg/L[5]

LD50 (Lethal Dose, 50%): The dose of a substance that is expected to cause the death of 50% of a test animal population.[6][7][8] EC50 (Effective Concentration, 50%): The concentration of a substance that causes a defined effect in 50% of the test population.[8][9] NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.[8]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as an organophosphate, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy nervous system, AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By irreversibly binding to AChE, organophosphates lead to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors.[2][3] This overstimulation of the parasympathetic nervous system leads to a range of symptoms.[2]

Organophosphate Mechanism of Action cluster_normal Normal Synaptic Transmission cluster_this compound With this compound (Organophosphate) Exposure ACh_released Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Choline_Acetate Choline + Acetate (Recycled) AChE->Choline_Acetate This compound This compound AChE_inhibited AChE (Inhibited) This compound->AChE_inhibited Irreversibly Binds & Inhibits ACh_released_B Acetylcholine (ACh) Released ACh_receptor_B ACh Receptor (Overstimulated) ACh_released_B->ACh_receptor_B Constant Binding & Overstimulation ACh_released_B->AChE_inhibited Hydrolysis Blocked

Figure 1: Cholinergic Synapse and Organophosphate Inhibition.

Experimental Protocols

While the specific protocols used to generate the above data for this compound are not detailed in the available documents, standard toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for such experiments.

General Protocol for Acute Oral Toxicity (LD50)

This method is based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult animals of a single sex (typically female rats) are used.

  • Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to food and water. They are acclimatized for at least 5 days before testing.

  • Dose Administration: A single dose of the test substance is administered by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Dose Progression: The test proceeds sequentially with groups of animals at different dose levels. The outcome of each group determines the dose for the next group.

  • Endpoint: The test concludes when a dose that causes mortality is identified or when the highest dose level shows no effect. The LD50 is then estimated based on the observed mortalities.

Acute_Oral_Toxicity_Workflow start Start acclimatize Acclimatize Test Animals start->acclimatize dose_group1 Administer Starting Dose (Group 1) acclimatize->dose_group1 observe1 Observe for 14 Days (Mortality & Clinical Signs) dose_group1->observe1 decision1 Evaluate Outcome observe1->decision1 dose_higher Administer Higher Dose (Next Group) decision1->dose_higher No/Low Mortality dose_lower Administer Lower Dose (Next Group) decision1->dose_lower High Mortality end_test End Test decision1->end_test Clear Outcome dose_higher->observe1 dose_lower->observe1 calculate_ld50 Estimate LD50 end_test->calculate_ld50

Figure 2: Generalized workflow for acute oral toxicity testing.
General Protocol for Aquatic Toxicity (EC50)

This method is based on OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test).

  • Test Organism: Young Daphnia magna (water fleas), less than 24 hours old, are used.

  • Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. A control group with no test substance is also included.

  • Endpoint: The number of daphnids that are immobilized (unable to swim) after 48 hours is recorded for each concentration.

  • Data Analysis: The results are statistically analyzed to determine the concentration at which 50% of the daphnids are immobilized (the EC50).

Comparison of In Vivo and In Vitro Effects

A direct, data-rich comparison of this compound's in vivo versus in vitro effects is challenging due to the limited research. However, based on its chemical class and the available data, we can infer the following:

In Vivo Effects:

  • High Acute Toxicity in Mammals: The oral LD50 of 32 mg/kg in rats indicates high acute toxicity.[5] In vivo, the effects would be systemic, reflecting the overstimulation of the cholinergic system throughout the body. Symptoms would likely include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and ultimately respiratory failure.

  • Metabolism: In vivo, this compound would be subject to metabolic processes, primarily in the liver. These processes can either detoxify the compound or, in some cases, bioactivate it to a more potent cholinesterase inhibitor. The overall toxicity observed in vivo is a result of the parent compound and its metabolites.

  • Systemic Impact: Whole-animal studies account for the complex interplay between different organ systems. The ultimate cause of death in acute organophosphate poisoning is typically respiratory failure due to a combination of central nervous system depression, paralysis of respiratory muscles, and bronchoconstriction.

In Vitro Effects:

  • Direct Enzyme Inhibition: In vitro assays would primarily focus on the direct inhibitory effect of this compound on purified or cell-based acetylcholinesterase. These assays can determine the concentration of this compound required to inhibit the enzyme by 50% (IC50), providing a measure of its direct potency.

  • Aquatic Toxicity: The EC50 values for Daphnia and algae represent the effects on whole organisms in an aquatic environment, which can be considered a type of in vivo system for these species.[5] However, the exposure route (direct contact with the medium) and the simpler biological systems of these organisms make the results more akin to a direct-effect measurement, similar to in vitro studies. The data shows that this compound is toxic to aquatic life.[5]

  • Simplified System: In vitro studies do not account for absorption, distribution, metabolism, and excretion (ADME) that occur in a whole animal. Therefore, while they are useful for elucidating the mechanism of action, they may not fully predict the complex toxicological profile observed in vivo.

Conclusion

The available data, though limited, confirms that this compound is a potent acetylcholinesterase inhibitor with high acute oral toxicity in rats and significant toxicity to aquatic organisms. Its toxicological effects are consistent with those of other organophosphate insecticides. The primary mechanism of toxicity, both in vivo and in vitro, is the disruption of cholinergic signaling. A full comparative assessment is hampered by the lack of detailed, publicly available research, likely due to its status as a cancelled pesticide. Further research, should it be undertaken for comparative toxicology purposes, would be needed to fully delineate the nuances between its in vivo and in vitro effects, particularly regarding metabolism and the dose-response relationship for non-lethal endpoints.

References

A Comparative Analysis of the Long-Term Ecological Effects of Bomyl and Pyrethroids

Author: BenchChem Technical Support Team. Date: November 2025

While both Bomyl, a cancelled organophosphate insecticide, and the widely used pyrethroid class of insecticides were developed to control insect pests, their long-term ecological impacts diverge significantly due to their distinct chemical properties, persistence in the environment, and toxicity to non-target organisms. This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.

The insecticide known as this compound, with the active ingredient Dimethyl 3-hydroxyglutaconate dimethyl phosphate, is no longer registered for use by the Environmental Protection Agency (EPA). This cancellation significantly limits the availability of recent, comprehensive long-term ecological data. In contrast, pyrethroids, a class of synthetic insecticides structurally resembling natural pyrethrins, are extensively studied and widely used in agriculture and residential settings.

I. Environmental Fate and Persistence

The persistence of a pesticide in the environment is a critical factor in determining its long-term ecological effects. This is often measured by its half-life, the time it takes for half of the chemical to degrade.

This compound (Dimethyl 3-hydroxyglutaconate dimethyl phosphate):

Pyrethroids:

The soil half-life of pyrethroids is variable, ranging from a few days to several months. For example, the soil half-life of permethrin is approximately 40 days, with a range of 11 to 113 days, while bifenthrin can persist much longer, with a calculated half-life of up to 1,262 days in sandy loam soil[2][3]. In aquatic environments, pyrethroids are highly hydrophobic and tend to bind strongly to sediment, where their degradation is slower. The half-life of permethrin in the water column is relatively short, between 19 and 27 hours, but can extend to over a year when bound to sediment[2].

Table 1: Comparative Environmental Persistence

Chemical ClassCompoundSoil Half-life (t½)Aquatic Half-life (t½)Notes
Organophosphate This compound (Dimethyl 3-hydroxyglutaconate dimethyl phosphate)Data not readily availableHydrolysis is pH-dependent; faster in neutral to alkaline water.Cancelled registration limits recent data.
Pyrethroid Permethrin~40 days (range 11-113 days)[2]19-27 hours (water column); >1 year (sediment)[2]Persistence varies significantly among different pyrethroids.
Pyrethroid BifenthrinUp to 1,262 days[3]Strongly adsorbs to sediment.Demonstrates high persistence in soil.
Pyrethroid CypermethrinVariable, influenced by soil type and microbial activity.[4]Highly toxic to aquatic life, partitions to sediment.

II. Toxicity to Non-Target Organisms

The ecological impact of a pesticide is also determined by its toxicity to organisms other than the intended pest.

This compound (Dimethyl 3-hydroxyglutaconate dimethyl phosphate):

Specific aquatic toxicity data (LC50 values) for a wide range of non-target organisms for this compound is scarce. The oral LD50 (the dose lethal to 50% of a test population) for rats is reported as 32 mg/kg, indicating high acute toxicity to mammals[5]. As an organophosphate, this compound's mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and vertebrates[6]. This mechanism suggests a broad potential for toxicity across different animal groups.

Pyrethroids:

Pyrethroids are known for their high toxicity to fish and aquatic invertebrates, even at very low concentrations. Their mode of action involves disrupting the function of voltage-gated sodium channels in nerve cells, leading to paralysis and death in susceptible organisms[7][8].

  • Aquatic Invertebrates: Pyrethroids are extremely toxic to many aquatic invertebrates. For example, the 48-hour EC50 (the concentration that affects 50% of a population) for Daphnia magna is as low as 1.6 ppb for bifenthrin and 0.14 ppb for cyfluthrin[9].

  • Fish: The 96-hour LC50 for fish varies among different pyrethroids and fish species but is generally in the low parts-per-billion range. For example, the 96-hour LC50 of cypermethrin for the freshwater carp Labeo rohita has been reported in the µg/L range. The 96-hour LC50 for bluegill is 0.35 ppb for bifenthrin and 1.5 ppb for cyfluthrin[9].

  • Birds and Mammals: Pyrethroids generally exhibit lower toxicity to birds and mammals compared to insects and aquatic organisms. This is due to their rapid metabolism in these animals.

Table 2: Comparative Acute Toxicity to Non-Target Organisms

Chemical ClassCompoundOrganismToxicity Value (e.g., LD50, LC50)Reference
Organophosphate This compoundRat (oral)LD50: 32 mg/kg[5]
Pyrethroid BifenthrinBluegill (fish)96-hr LC50: 0.35 ppb[9]
Pyrethroid BifenthrinDaphnia magna (aquatic invertebrate)48-hr EC50: 1.6 ppb[9]
Pyrethroid CyfluthrinRainbow trout (fish)96-hr LC50: 0.68 ppb[9]
Pyrethroid CyfluthrinDaphnia magna (aquatic invertebrate)48-hr EC50: 0.14 ppb[9]

III. Experimental Protocols

To ensure the reliability and comparability of ecotoxicological data, standardized experimental protocols are employed.

Pesticide Half-Life Determination:

The half-life of a pesticide is typically determined through laboratory or field studies. In a laboratory setting, soil, water, or plant material is treated with a known concentration of the pesticide. Samples are then collected over time and analyzed to measure the decrease in the pesticide's concentration. Field studies involve applying the pesticide to a designated plot under natural environmental conditions and monitoring its dissipation[2]. The calculation of the half-life is often based on a first-order decay function[10].

Aquatic Toxicity Testing:

Acute aquatic toxicity is commonly assessed using standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For example, the OECD Test Guideline 203 (Fish, Acute Toxicity Test) is used to determine the LC50 value in fish over a 96-hour exposure period[11]. Similarly, tests for aquatic invertebrates, like the OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test), are used to determine the EC50. Chronic toxicity is evaluated through longer-term early life stage (ELS) tests, which can last for several months and measure effects on growth and reproduction[12].

Experimental_Workflow_Aquatic_Toxicity cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Data Analysis TestOrganism Select Test Organism (e.g., Fish, Daphnia) TestConcentrations Prepare Test Concentrations of Pesticide ExposureChambers Introduce Organisms to Test Chambers TestConcentrations->ExposureChambers Monitor Monitor for Mortality/ Immobilization over Time (e.g., 96 hours) ExposureChambers->Monitor CollectData Record Observations Monitor->CollectData Calculate Calculate LC50/EC50 (Statistical Analysis) CollectData->Calculate

Figure 1. Simplified workflow for a standard aquatic toxicity test.

IV. Signaling Pathways

The toxic effects of this compound and pyrethroids are initiated at the molecular level by interfering with specific signaling pathways.

This compound (Organophosphate):

As an organophosphate, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE) at synaptic junctions. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). When AChE is inhibited, ACh accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately death.

Organophosphate_Signaling_Pathway cluster_Normal Normal Synaptic Transmission cluster_this compound With this compound (Organophosphate) ACh ACh AChReceptor Acetylcholine Receptor ACh->AChReceptor Binds AChE Acetylcholinesterase ACh->AChE Hydrolyzed by AChReceptor_B Acetylcholine Receptor ACh->AChReceptor_B Accumulates and Continuously Binds NerveImpulse Nerve Impulse AChReceptor->NerveImpulse Initiates Inactive Inactive Products AChE->Inactive Terminates Signal This compound This compound This compound->AChE Inhibits ContinuousImpulse Continuous Nerve Impulse (Paralysis) AChReceptor_B->ContinuousImpulse Leads to

Figure 2. Disruption of synaptic transmission by organophosphates.

Pyrethroids:

Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane. They bind to these channels, delaying their closure after a nerve impulse. This leads to a persistent influx of sodium ions, causing repetitive nerve firing, hyperexcitability, paralysis, and death of the insect.

Pyrethroid_Signaling_Pathway cluster_Normal_Neuron Normal Neuron Function cluster_Pyrethroid_Effect With Pyrethroid NerveSignal NerveSignal SodiumChannel_Open Sodium Channel (Open) NerveSignal->SodiumChannel_Open Opens SodiumInflux Sodium Ion Influx SodiumChannel_Open->SodiumInflux Allows Depolarization Nerve Depolarization SodiumInflux->Depolarization Causes SodiumChannel_Close Sodium Channel (Closed) Depolarization->SodiumChannel_Close Triggers Closure Repolarization Repolarization SodiumChannel_Close->Repolarization Allows Pyrethroid Pyrethroid SodiumChannel_Open_P Sodium Channel (Open) Pyrethroid->SodiumChannel_Open_P Binds to and Keeps Open ProlongedInflux Prolonged Sodium Influx SodiumChannel_Open_P->ProlongedInflux Prolonged RepetitiveFiring Repetitive Nerve Firing ProlongedInflux->RepetitiveFiring Leads to Paralysis Paralysis RepetitiveFiring->Paralysis Causes

Figure 3. Pyrethroid interference with voltage-gated sodium channels.

V. Conclusion and Future Directions

The available data, though limited for the cancelled insecticide this compound, indicates that both this compound and pyrethroids pose significant ecological risks, particularly to non-target organisms. Pyrethroids, due to their widespread and current use, have a more extensively documented long-term ecological impact, characterized by high toxicity to aquatic life and variable but sometimes significant persistence in soil and sediment.

The cancellation of this compound's registration suggests that its risk profile was deemed unacceptable, although the specific ecological data leading to this decision are not readily accessible in current literature. For pyrethroids, ongoing research focuses on developing more selective formulations, understanding the development of resistance in pest populations, and further elucidating their sublethal effects on ecosystems.

For a more complete comparative assessment, further research into the historical data on this compound's environmental fate and ecotoxicology would be necessary. This could involve accessing archived regulatory agency reports and older scientific publications. Understanding the reasons behind the cancellation of pesticides like this compound provides valuable lessons for the development and regulation of current and future pest control agents.

References

Unveiling the Potency of Bomyl: A Comparative Analysis of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous statistical validation of experimental data is paramount. This guide provides an objective comparison of Bomyl's performance as an acetylcholinesterase (AChE) inhibitor against other common organophosphates, supported by experimental data and detailed protocols.

The primary mechanism of action for organophosphate insecticides like this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, which can cause paralysis and death in insects. This guide delves into the comparative efficacy of this compound and other organophosphates by examining their half-maximal inhibitory concentration (IC50) values, a key metric of inhibitor potency.

Comparative Efficacy of Acetylcholinesterase Inhibitors

The potency of an AChE inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available in vitro IC50 values for several organophosphate insecticides against acetylcholinesterase.

CompoundIC50 (µM)Target Enzyme Source
This compound Data Not Available-
Diazinon24.45Human Erythrocytes[2][3]
Malaoxon (active metabolite of Malathion)2.4Bovine Erythrocytes[4]

Note: Specific experimental IC50 data for this compound is not publicly available. The data presented for other organophosphates serves as a benchmark for the expected range of potency for this class of compounds.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The determination of IC50 values for AChE inhibitors is typically performed using the Ellman's method, a rapid, simple, and cost-effective spectrophotometric assay.[5]

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6] The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound, Diazinon, Malathion) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of the test compound (inhibitor). For the control, add the solvent used to dissolve the test compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Ca2+ influx ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline Acetate Acetate AChE->Acetate Acetate Choline_reuptake->Choline This compound This compound (Organophosphate) This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).

AChE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Add_Reagents Add Buffer, AChE, and Inhibitor Reagents->Add_Reagents Inhibitors Prepare Inhibitor Solutions (e.g., this compound, Diazinon) Inhibitors->Add_Reagents Pre_incubation Pre-incubate Add_Reagents->Pre_incubation Add_Substrate Add Substrate (ATCI) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Alternatives to Organophosphate Insecticides

Given the potential for toxicity to non-target organisms, including humans, there is a growing interest in alternatives to organophosphate insecticides. These alternatives can be broadly categorized as:

  • Biological Controls: Utilizing natural predators, parasites, or pathogens to manage pest populations.

  • Biopesticides: Pesticides derived from natural materials such as animals, plants, bacteria, and certain minerals. An example is Bacillus thuringiensis (Bt), a bacterium that produces insecticidal proteins.

  • Botanical Insecticides: Pesticides derived from plants, such as pyrethrins from chrysanthemum flowers and neem oil.

  • Integrated Pest Management (IPM): An ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical controls are used only when necessary and with a focus on minimizing risk to human health and the environment.

The development and validation of safer and more targeted pest control methods are ongoing areas of research, aiming to reduce reliance on broad-spectrum insecticides like organophosphates.

References

Safety Operating Guide

Critical Safety Notice: Inability to Provide Disposal Procedures for "Bomyl"

Author: BenchChem Technical Support Team. Date: November 2025

Providing accurate and safe chemical disposal procedures is of paramount importance. After a thorough search, we were unable to locate any chemical or product named "Bomyl" in publicly available safety data sheets or chemical databases. The term may be a misspelling, a brand name no longer in use, or an internal laboratory identifier.

Without the correct chemical identification, it is impossible—and would be dangerously irresponsible—to provide disposal procedures. The handling and disposal of chemical waste are strictly regulated and depend entirely on the chemical's specific properties and associated hazards. Providing generic or incorrect guidance could lead to serious safety incidents, including chemical reactions, fires, explosions, and environmental contamination.

For the safety of all personnel, it is essential to take the following steps:

  • Verify the Chemical Name: Double-check the container label, purchasing records, and any accompanying documentation for the correct spelling and full chemical name.

  • Locate the Safety Data Sheet (SDS): The SDS is the single most important document for chemical safety and disposal. It is provided by the manufacturer and contains detailed information on:

    • Hazard identification

    • First-aid measures

    • Handling and storage

    • Disposal considerations

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the definitive resource for guidance on chemical waste disposal within your organization. They can provide specific instructions based on institutional protocols and local regulations.

  • Consult the Manufacturer: If you know the manufacturer of the product, they can provide the SDS and further guidance.

General Principles of Laboratory Chemical Waste Disposal (For Informational Purposes Only - Do NOT Apply to "this compound" without a Proper SDS):

  • Never mix different chemical wastes unless explicitly instructed to do so by a verified protocol.

  • Waste containers must be correctly labeled with the full chemical name and hazard symbols.

  • Contaminated materials , such as personal protective equipment (PPE), glassware, and paper towels, must be disposed of as hazardous waste.[1][2]

  • Spills must be cleaned up immediately following the specific procedures outlined in the SDS for that chemical.[1][3][4][5][6] General spill cleanup involves notifying others, wearing appropriate PPE, containing the spill with absorbent material, and decontaminating the area.[1][3][4][5]

Due to the inability to identify the chemical "this compound," we cannot generate the requested data tables or procedural diagrams. Attempting to do so would be speculative and could result in the dissemination of dangerously incorrect information.

We urge you to prioritize safety and obtain a positive identification and the corresponding Safety Data Sheet for the substance before attempting any handling or disposal.

References

Essential Safety and Handling of Bomyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Bomyl has been identified as an organophosphate insecticide. This class of chemicals is known to affect the nervous system and can be hazardous if not handled properly. The following guidelines are based on general safety protocols for handling organophosphate pesticides and should be considered the minimum safety standards in the absence of a specific Safety Data Sheet (SDS) for this compound.

Recommended Personal Protective Equipment (PPE)

Due to the potential toxicity of organophosphate insecticides, a comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact.

  • Respiratory Protection: When handling this compound powder or creating solutions, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[1] In situations with poor ventilation or potential for aerosol generation, a full-face respirator or a powered air-purifying respirator (PAPR) should be used.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber, with a minimum thickness of 11-15 mils.[2] Leather and cloth gloves are not suitable as they can absorb the chemical.[2] Always inspect gloves for tears or holes before use and wash the outside of the gloves before removal.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Body Protection: A chemical-resistant apron or coveralls should be worn over laboratory clothing.[1] For extensive handling, disposable full-body suits may be necessary.[3] Pant legs should be worn outside of boots to prevent chemicals from entering.[2]

  • Footwear: Chemical-resistant boots should be worn.[2]

Operational Plan for Handling this compound

A strict operational plan is necessary to minimize the risk of exposure during handling.

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Have a chemical spill kit readily available that is appropriate for organophosphate insecticides.[4][5][6][7]

  • Handling:

    • Avoid creating dust or aerosols.

    • Use dedicated equipment for handling this compound.

    • Do not eat, drink, or smoke in the handling area.

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling and before leaving the work area.

    • Clean all equipment and the work surface with an appropriate decontaminating solution after use.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

  • Contaminated PPE: Disposable PPE that has been in contact with this compound should be collected in a designated, labeled hazardous waste container.[8] Reusable PPE must be thoroughly decontaminated according to the manufacturer's instructions before reuse.[8]

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent.[4][5][9] The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[5]

  • Spill Cleanup Materials: All materials used to clean up a this compound spill should be placed in a sealed, labeled container and disposed of as hazardous waste.[6][7][10]

Data Presentation

No specific quantitative toxicity data for this compound was found during the literature search. It is imperative to treat this compound as a substance with high acute toxicity due to its classification as an organophosphate insecticide.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare work area in fume hood get_ppe Gather and inspect all required PPE prep_area->get_ppe don_ppe Don all PPE correctly prep_area->don_ppe get_spill_kit Ensure spill kit is accessible get_ppe->get_spill_kit handle_this compound Handle this compound with caution don_ppe->handle_this compound decontaminate_area Decontaminate work area and equipment handle_this compound->decontaminate_area doff_ppe Doff PPE in correct sequence decontaminate_area->doff_ppe wash_hands Wash hands and exposed skin thoroughly doff_ppe->wash_hands dispose_waste Dispose of this compound waste and contaminated materials as hazardous waste wash_hands->dispose_waste dispose_ppe Dispose of contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.